molecular formula C6H7ClN2S B1425189 4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE CAS No. 867131-59-7

4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE

Cat. No.: B1425189
CAS No.: 867131-59-7
M. Wt: 174.65 g/mol
InChI Key: UVAKFWMJJGITGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE is a useful research compound. Its molecular formula is C6H7ClN2S and its molecular weight is 174.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methyl-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAKFWMJJGITGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718841
Record name 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867131-59-7
Record name 4-Chloro-2-methyl-6-(methylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867131-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-2-methyl-6-(methylthio)pyrimidine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and agrochemical synthesis, the pyrimidine scaffold stands as a cornerstone of molecular design. Among the vast array of functionalized pyrimidines, 4-chloro-2-methyl-6-(methylthio)pyrimidine has emerged as a particularly valuable and versatile intermediate. Its unique substitution pattern, featuring a reactive chlorine atom, a methyl group, and a methylthio moiety, provides a rich platform for a diverse range of chemical transformations. This guide offers a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its pivotal role in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 17119-73-2--INVALID-LINK--[1]
Molecular Formula C₆H₇ClN₂S--INVALID-LINK--[1]
Molecular Weight 174.65 g/mol --INVALID-LINK--[1]
Appearance White to light yellow crystalline solid--INVALID-LINK--[1]
Purity Typically >95%--INVALID-LINK--[1]
Boiling Point 147°C / 32 mmHg--INVALID-LINK--[2]
InChI Key ALMBOXQFPLQVLF-UHFFFAOYSA-N--INVALID-LINK--[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes in heterocyclic chemistry. A common and efficient method involves the chlorination of the corresponding 4-hydroxy-2-methyl-6-(methylthio)pyrimidine. This precursor can be synthesized from readily available starting materials.

G cluster_0 Synthetic Pathway A 2-methyl-6-(methylthio)pyrimidine-4-ol B This compound A->B Chlorination C POCl3 C->B

Caption: General synthetic scheme for this compound.

Representative Synthetic Protocol

The following is a representative, step-by-step protocol for the synthesis of a closely related analog, 4-chloro-2,6-dimethylpyrimidine, which illustrates the key transformations involved. This can be adapted for the synthesis of the title compound.[3]

Step 1: Cyclization to form the pyrimidine core

  • In a 3-liter three-necked flask, add 2 liters of methanol, 211 grams of methyl acetoacetate, and 138 grams of potassium hydroxide.

  • Stir the mixture mechanically for approximately 1 hour. Note that the reaction is exothermic.

  • Add 266 grams of acetamidine hydrochloride and reflux the mixture overnight with continuous stirring.

  • After cooling, adjust the pH to be weakly alkaline (pH 8-9) with potassium hydroxide.

  • The resulting solid, 4-hydroxy-2,6-dimethylpyrimidine, can be purified by slurrying with ethyl acetate.

Step 2: Chlorination

  • Disperse 100 grams of 2-methyl-4-hydroxypyrimidine in 375 milliliters of phosphorus oxychloride (POCl₃) and cool to 5°C.

  • Slowly add 50 milliliters of triethylamine dropwise. The reaction is exothermic and will produce white fumes.

  • After the addition of triethylamine, raise the temperature to reflux and react for 2 hours.

  • After cooling, remove the excess phosphorus oxychloride by vacuum distillation.

  • Slowly pour the residue onto 1 kg of crushed ice and stir for approximately 1 hour.

  • Extract the aqueous mixture three times with 200 ml of ethyl acetate.

  • Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral.

  • Wash the organic phase once with a saturated aqueous solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization to yield 4-chloro-2-methylpyrimidine. A similar procedure can be applied for the synthesis of this compound from its corresponding 4-hydroxypyrimidine precursor.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its substituents. The chlorine atom at the 4-position is a good leaving group and is highly susceptible to nucleophilic aromatic substitution (SNAr). The methylthio group at the 6-position is less reactive towards nucleophilic attack but can be oxidized to a more reactive sulfoxide or sulfone, which can then be displaced.

G cluster_1 Reactivity Profile Start This compound NucSub Nucleophilic Substitution (e.g., Amines, Alcohols) Start->NucSub at C4 CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->CrossCoupling at C4 Oxidation Oxidation of Methylthio Group Start->Oxidation to Sulfoxide/Sulfone

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring, further activated by the chloro and methylthio groups, facilitates SNAr reactions at the C4 position. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted pyrimidines. This reactivity is fundamental to its application in the synthesis of kinase inhibitors, where an amino group is often installed at this position.

Cross-Coupling Reactions

The chloro substituent at the C4 position also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a broader range of complex molecular architectures.

Spectroscopic Characterization

1H and 13C NMR Spectroscopy

The 1H and 13C NMR spectra are crucial for confirming the structure of the molecule. The following table summarizes the expected chemical shifts for the protons and carbons in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[5]

1H NMR (500 MHz, CDCl₃) δ (ppm)MultiplicityJ (Hz)Assignment
Aromatic H6.37sAr-H
OCH₂4.41q7.1OCH₂
SCH₃2.52sSCH₃
CH₃1.37t7.1CH₂CH₃
13C NMR (125 MHz, CDCl₃) δ (ppm)Assignment
C=O (equivalent)172.7C4
C=N169.4C2
C-Cl160.2C6
C-H102.4C5
OCH₂63.3OCH₂
SCH₃14.3SCH₃
CH₃14.3CH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, characteristic peaks would include:[5]

  • ~3007 cm-1: Aromatic C-H stretching

  • ~2982, 2934, 2888 cm-1: Aliphatic C-H stretching

  • Various peaks in the fingerprint region: C-N, C-S, and C-Cl stretching vibrations

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected monoisotopic mass is 174.00185 Da.[3]

Applications in Drug Discovery and Development

This compound and its analogs are key building blocks in the synthesis of a variety of biologically active compounds, particularly in the realm of oncology.[6]

Kinase Inhibitors

A significant application of this pyrimidine derivative is in the synthesis of kinase inhibitors.[7][8] Many kinase inhibitors feature a 2,4-diaminopyrimidine core, which serves as a scaffold to mimic the hinge-binding motif of ATP. The synthesis of these inhibitors often involves the sequential displacement of the chloro and methylthio (or oxidized sulfone) groups of a pyrimidine intermediate.

G cluster_2 Kinase Inhibitor Synthesis Workflow Start This compound Step1 Nucleophilic substitution at C4 (e.g., with an amine) Start->Step1 Intermediate 4-amino-2-methyl-6-(methylthio)pyrimidine derivative Step1->Intermediate Step2 Oxidation of methylthio group Intermediate->Step2 Intermediate2 4-amino-2-methyl-6-(methylsulfonyl)pyrimidine derivative Step2->Intermediate2 Step3 Nucleophilic substitution at C6 (e.g., with another amine) Intermediate2->Step3 Final 2,4-diaminopyrimidine-based Kinase Inhibitor Step3->Final

Caption: A general workflow for the synthesis of kinase inhibitors.

Agrochemicals

Beyond pharmaceuticals, this compound is also a valuable intermediate in the agrochemical industry. It serves as a precursor for the synthesis of various herbicides and fungicides, where the pyrimidine core is a common toxophore.[6]

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in both pharmaceutical and agrochemical research. Its well-defined reactivity allows for the strategic and efficient synthesis of complex molecules, particularly those with a 2,4-disubstituted pyrimidine core. As the demand for targeted therapeutics and advanced crop protection agents continues to grow, the importance of this key intermediate in the synthetic chemist's toolbox is set to increase.

References

An In-depth Technical Guide to 4-chloro-2-methyl-6-(methylthio)pyrimidine (CAS Number 867131-59-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-2-methyl-6-(methylthio)pyrimidine, with the CAS number 867131-59-7, is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The specific substitution pattern of this compound, featuring a chloro group at the 4-position, a methyl group at the 2-position, and a methylthio group at the 6-position, imparts a unique combination of reactivity and potential for further chemical modification. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, expected reactivity, potential applications, and essential safety information, designed to be a valuable resource for professionals in the fields of chemical synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource(s)
CAS Number 867131-59-7N/A
Molecular Formula C₆H₇ClN₂SN/A
Molecular Weight 174.65 g/mol N/A
Appearance Solid (predicted)N/A
Purity Typically >97% (as supplied commercially)N/A
IUPAC Name This compoundN/A
InChI Key UVAKFWMJJGITGE-UHFFFAOYSA-NN/A

Proposed Synthesis Pathway

A likely precursor for the target molecule is 2-hydroxy-4-methyl-6-(methylthio)pyrimidine. The proposed synthesis, therefore, involves the chlorination of this precursor using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis_Pathway Precursor 2-hydroxy-4-methyl-6-(methylthio)pyrimidine Product This compound (CAS: 867131-59-7) Precursor->Product Chlorination (e.g., reflux) Reagent Phosphorus Oxychloride (POCl₃) Reagent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-4-methyl-6-(methylthio)pyrimidine (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The reaction is typically performed with POCl₃ acting as both the reagent and the solvent.

  • Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

Step 2: Chlorination Reaction

  • Heat the reaction mixture to reflux (approximately 105-110 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the pyrimidine ring, the reactive chloro group, and the methylthio group.

Reactivity_Diagram Core This compound A versatile synthetic intermediate Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) at C4-Cl Core->Nucleophilic_Substitution High reactivity of chloro group Suzuki_Coupling Suzuki and other Cross-Coupling Reactions Core->Suzuki_Coupling C-Cl bond activation Oxidation Oxidation of Methylthio Group Core->Oxidation S-methylation to sulfoxide/sulfone Drug_Discovery Scaffold for Bioactive Molecules Nucleophilic_Substitution->Drug_Discovery Agrochemicals Intermediate for Herbicides/Fungicides Nucleophilic_Substitution->Agrochemicals Suzuki_Coupling->Drug_Discovery Oxidation->Drug_Discovery

Caption: Key reactivity and potential applications of the title compound.

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent at the 4-position of the electron-deficient pyrimidine ring is highly susceptible to nucleophilic displacement. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, providing access to a diverse library of substituted pyrimidines.

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Oxidation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives can exhibit different biological activities and can also serve as more reactive leaving groups in nucleophilic substitution reactions.

Based on these reactivity patterns, this compound is a valuable building block with potential applications in:

  • Drug Discovery: As a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities. The pyrimidine core is a common feature in many approved drugs.

  • Agrochemicals: As an intermediate in the preparation of new herbicides and fungicides. Substituted pyrimidines are a well-established class of agrochemicals.

  • Materials Science: For the synthesis of functional organic materials with specific electronic or optical properties.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic characteristics can be predicted based on the analysis of structurally similar pyrimidine derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring, a singlet for the methyl group at the 2-position, and a singlet for the methyl group of the methylthio moiety at the 6-position. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative chlorine and sulfur atoms, as well as the carbons of the pyrimidine ring, will have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (174.65 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl stretching vibration, C-S stretching, and various vibrations associated with the pyrimidine ring.

Safety and Handling

Based on the available safety data for this compound and similar chemical structures, the following handling precautions are recommended.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A material safety data sheet (MSDS) should be consulted for comprehensive safety information before use.

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and agrochemical research. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse and complex molecules. While detailed research on this specific isomer is limited, this guide provides a solid foundation of its properties, a practical synthetic approach, and an overview of its potential applications, serving as a valuable starting point for further investigation and utilization by the scientific community.

A Technical Guide to the Synthesis and Application of 4-Chloro-2-methyl-6-(methylthio)pyrimidine Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 4-chloro-2-methyl-6-(methylthio)pyrimidine core, a versatile and highly functionalized scaffold for the development of novel chemical entities. We will dissect the inherent reactivity of this pyrimidine system, outline robust synthetic strategies for generating diverse structural analogs, and delve into the structure-activity relationships (SAR) that drive their application, particularly as kinase inhibitors in modern drug discovery.

The this compound Scaffold: A Privileged Starting Point

The pyrimidine ring is a cornerstone of medicinal chemistry, famously forming the structural basis of nucleobases in DNA and RNA.[1][2] Its synthetic analogs are prevalent in a vast number of approved therapeutics. The subject of this guide, this compound, represents a particularly valuable starting material for library synthesis due to its distinct points of chemical reactivity. The strategic placement of a chloro group, a methylthio moiety, and a methyl group provides three orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space around a proven pharmacophoric core.

The key to its utility lies in the electron-deficient nature of the pyrimidine ring, which is further accentuated by the two nitrogen atoms. This property makes the ring susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine substituent.[3][4]

Caption: Key reactive sites of the this compound core.

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs from this core scaffold relies on two primary, well-established reaction pathways. The choice of which position to modify first is a key strategic decision, often dictated by the desired final product and the reactivity of the chosen nucleophiles.

Diversification at the C4 Position: Nucleophilic Aromatic Substitution (SNAr)

The most facile modification is the displacement of the C4-chloride. The SNAr mechanism on electron-deficient heterocycles like pyrimidine is a robust and high-yielding reaction class.[4] The reaction proceeds through a two-step addition-elimination process, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored upon the expulsion of the chloride ion.[3] This pathway allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, which are crucial for modulating pharmacological activity and physicochemical properties.

This protocol describes a typical procedure for the synthesis of a 4-anilino-pyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 - 1.2 eq)

  • Base (e.g., K₂CO₃ or Diisopropylethylamine, DIPEA) (2.0 eq)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or 1,4-Dioxane)

  • Ethyl acetate, Brine solution

Procedure:

  • To a stirred solution of the substituted aniline (1.1 eq) in DMF, add the base (2.0 eq).

  • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Add the this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-2-methyl-6-(methylthio)pyrimidine derivative.

Causality: The use of a base is critical to neutralize the hydrochloric acid generated during the substitution, which would otherwise protonate the amine nucleophile, rendering it unreactive. Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex, especially with less reactive nucleophiles.[4]

Diversification at the C6 Position: Oxidation and Displacement

While the methylthio group itself is a poor leaving group, it can be readily transformed into an excellent one. The sulfur atom is easily oxidized to a sulfoxide or, more commonly, a sulfone (-SO₂Me). This oxidation is typically achieved with reagents like meta-Chloroperoxybenzoic acid (m-CPBA).[5] The resulting methylsulfonyl group is a potent leaving group due to its strong electron-withdrawing nature, making the C6 position highly susceptible to a second SNAr reaction.[6][7] This two-step sequence effectively opens up the C6 position for diversification.

This protocol is adapted from the oxidation of a related dichloromethylthiopyrimidine.[5]

Materials:

  • 4-substituted-2-methyl-6-(methylthio)pyrimidine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (2.2 eq)

  • Solvent (Dichloromethane, DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution, Diethyl ether

Procedure:

  • Dissolve the methylthiopyrimidine starting material (1.0 eq) in DCM in a round-bottom flask.

  • Cool the mixture in an ice bath to approximately 0 °C.

  • Add m-CPBA (2.2 eq) in one portion. Using a slight excess ensures complete oxidation to the sulfone.

  • Protect the mixture with a CaCl₂ drying tube and allow it to warm to room temperature, stirring until TLC indicates complete consumption of the starting material (typically 12-24 hours).

  • Quench the reaction by adding saturated NaHCO₃ solution and diethyl ether.

  • Separate the organic and aqueous layers. Extract the aqueous layer with an additional portion of diethyl ether.

  • Combine the organic phases, dry over Na₂SO₄, filter, and evaporate under vacuum to yield the crude 4-substituted-2-methyl-6-(methylsulfonyl)pyrimidine, which can be purified by column chromatography or recrystallization.

Causality: The oxidation dramatically increases the electrophilicity of the C6 carbon and stabilizes the anionic charge in the transition state of the subsequent nucleophilic attack, making the sulfonyl group an excellent leaving group.[7]

Workflow start 4-Chloro-2-methyl-6- (methylthio)pyrimidine process1 SNAr at C4 (Protocol 1) + Nucleophile A (R¹-NH₂) start->process1 intermediate1 4-(R¹-Amino)-2-methyl-6- (methylthio)pyrimidine process1->intermediate1 process2 Oxidation (Protocol 2) + m-CPBA intermediate1->process2 intermediate2 4-(R¹-Amino)-2-methyl-6- (methylsulfonyl)pyrimidine process2->intermediate2 process3 SNAr at C6 + Nucleophile B (R²-OH) intermediate2->process3 final_product Final Analog 4-(R¹-Amino)-6-(R²-Oxy)- 2-methylpyrimidine process3->final_product

Caption: A sequential synthetic workflow for creating di-substituted pyrimidine analogs.

Structure-Activity Relationships (SAR) of Pyrimidine Analogs as Kinase Inhibitors

A primary application for pyrimidine-based scaffolds is the development of protein kinase inhibitors.[8] Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9]

The Pyrimidine Scaffold as an ATP Bioisostere

The pyrimidine ring is a bioisostere of the adenine base in ATP. This structural mimicry allows it to fit into the ATP-binding pocket of kinases and, crucially, to form one or two key hydrogen bonds with the "hinge region" of the enzyme.[10][11] This interaction anchors the inhibitor in the active site, preventing ATP from binding and effectively shutting down the enzyme's catalytic activity. The substituents at the C2, C4, and C6 positions then project into different regions of the binding pocket, determining the inhibitor's potency and selectivity for a specific kinase.

Kinase_Binding cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region (e.g., Met769 in EGFR) gatekeeper Gatekeeper Residue d_loop DFG Loop inhibitor Pyrimidine Analog inhibitor:n->hinge:s H-Bonds inhibitor:e->gatekeeper:w Hydrophobic/ van der Waals inhibitor:s->d_loop:n Hydrophobic/ van der Waals

Caption: A pyrimidine analog binding to the ATP pocket of a kinase via hinge interactions.

Guiding Principles of SAR

While the specific SAR varies for each kinase target, general principles have emerged from decades of research:

  • C4-Substituent: This group often points towards the solvent-exposed region. Large, decorated aromatic or heteroaromatic groups are common. The nature of these groups is critical for modulating potency and can be used to improve pharmacokinetic properties like solubility.[8]

  • C2-Substituent: The smaller C2-methyl group projects into a different pocket. Altering its size or electronics can be a powerful strategy to gain selectivity between closely related kinases.

  • C6-Substituent: This position, explored via the oxidation/displacement strategy, can be used to probe additional interactions within the ATP site or to block resistance mutations.

The following table summarizes representative data for pyrimidine-based Aurora and Polo-like kinase inhibitors, illustrating how structural modifications impact potency.

Compound IDCore ScaffoldKey SubstituentTarget KinaseIC₅₀ (µM)
AlisertibPyrimidineFused Ring SystemAURKA0.0012
BarasertibPyrimidineN-benzoyl-diaminopyrimidineAURKB0.00037
BI2536DihydropteridinoneDiethoxyphenylPLK10.00083
BI6727DihydropteridinoneCyclopentyl-oxy-phenylPLK10.00087
Table adapted from data presented in a review by Chavda et al.[10]

This data clearly shows that even subtle changes to the substituents on a core heterocyclic scaffold can lead to orders-of-magnitude differences in inhibitory potency.

Conclusion and Future Perspectives

The this compound scaffold is a powerful platform for medicinal chemistry. Its predictable and versatile reactivity allows for the efficient synthesis of large, diverse chemical libraries. The central role of the pyrimidine core in targeting ATP-binding sites, especially in kinases, ensures its continued relevance in drug discovery.

Future work in this area will likely focus on developing analogs with enhanced selectivity to minimize off-target effects, exploring novel substituents to overcome clinical resistance, and applying this scaffold to less-explored target classes. The robust chemical foundation detailed in this guide provides researchers with the necessary tools to pursue these exciting avenues of discovery.

References

Spectroscopic analysis of 4-chloro-2-methyl-6-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-chloro-2-methyl-6-(methylthio)pyrimidine

Abstract

This compound is a pivotal heterocyclic intermediate in the synthesis of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility as a building block for anti-cancer drugs and advanced herbicides necessitates rigorous analytical characterization to ensure identity, purity, and consistency.[1] This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind methodological choices and presents self-validating protocols designed for implementation in research and quality control environments. The integration of these orthogonal analytical techniques provides a robust system for the unambiguous structural elucidation and quality assessment of this compound.

Introduction: The Analytical Imperative

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, renowned for its presence in nucleic acids and a wide array of therapeutic agents.[3][4] this compound (CAS No. 17119-73-2) emerges as a particularly versatile derivative, featuring multiple reactive sites that researchers can functionalize to create novel molecules with enhanced efficacy and selectivity.[1][2] Its role as a key intermediate in drug discovery pipelines and in the formulation of crop protection agents underscores the critical need for precise and reliable analytical methods.[1]

Spectroscopic techniques are the bedrock of small molecule characterization, offering non-destructive and highly specific insights into molecular structure, composition, and purity.[5][6] For a molecule like this compound, a multi-faceted spectroscopic approach is not merely best practice; it is essential for navigating the complexities of synthetic chemistry and meeting the stringent quality demands of the pharmaceutical industry.[7][8] This guide details the strategic application of four core spectroscopic methods, providing the rationale and procedural details required for its comprehensive analysis.

Molecular Profile and Physicochemical Properties

A foundational understanding of the analyte's properties is paramount before commencing any analysis. These details inform choices regarding solvent selection, sample preparation, and the interpretation of spectral data.

PropertyValueSource
CAS Number 17119-73-2[9]
Molecular Formula C₆H₇ClN₂S[1][9]
Molecular Weight 174.65 g/mol [1][9]
Appearance White to almost white crystalline solid/powder[1][9]
Melting Point 38 - 42 °C[1]
Boiling Point 147 °C @ 32 mmHg[1]
Purity ≥ 98% (GC)[1]

Core Spectroscopic Techniques for Structural Elucidation

The confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for small organic molecules due to its excellent solubilizing power and the single, easily identifiable residual solvent peak.

Predicted Spectral Data:

  • ¹H NMR (in CDCl₃):

    • A singlet around δ 2.5-2.6 ppm, integrating to 3 protons, corresponding to the methylthio group (-S-CH₃).

    • A singlet around δ 2.6-2.7 ppm, integrating to 3 protons, corresponding to the methyl group attached to the pyrimidine ring (Ar-CH₃).

    • A singlet around δ 6.8-7.0 ppm, integrating to 1 proton, representing the lone aromatic proton on the pyrimidine ring.

  • ¹³C NMR (in CDCl₃):

    • Signals for the two methyl carbons are expected in the aliphatic region (δ 14-25 ppm).

    • Four distinct signals are expected in the aromatic region (δ 110-175 ppm) for the four unique carbons of the pyrimidine ring. The carbon bearing the chlorine atom (C4) and the carbons attached to nitrogen (C2, C6) will be significantly downfield.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Shimming & Tuning: Shim the magnetic field to optimize homogeneity and tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. This step is critical for achieving high-resolution spectra.

  • Data Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Workflow Visualization: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (10-15 mg) Dissolve Dissolve in CDCl3 w/ TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune AcquireH1 Acquire 1H Spectrum Tune->AcquireH1 AcquireC13 Acquire 13C Spectrum AcquireH1->AcquireC13 Process Fourier Transform & Phasing AcquireC13->Process Calibrate Calibrate to TMS (0.00 ppm) Process->Calibrate Assign Assign Peaks & Confirm Structure Calibrate->Assign

Caption: Workflow for NMR structural elucidation.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, minimizing initial fragmentation and clearly showing the molecular ion.[10][11] A key self-validating feature in the mass spectrum of a monochlorinated compound is the presence of the M+2 isotopic peak. Due to the natural abundance of ³⁵Cl (≈75%) and ³⁷Cl (≈25%), the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, providing definitive evidence of one chlorine atom.[12]

Predicted Spectral Data:

  • Molecular Ion: An ion cluster observed at m/z 174.0 and 176.0 (corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively) in a ≈3:1 ratio.

  • Key Fragments: Fragmentation studies of halogenated pyrimidines suggest potential losses of Cl, CH₃, SCH₃, or HCN moieties, which can help confirm the arrangement of substituents.[13][14][15]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation Setup:

    • Couple a High-Performance Liquid Chromatography (HPLC) system to an ESI mass spectrometer.

    • Use a standard C18 column for separation.

    • Set the mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to ensure the analyte elutes as a sharp peak. Formic acid aids in protonation for positive ion mode ESI.

  • MS Parameters:

    • Set the mass spectrometer to operate in positive ion ESI mode.

    • Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.

    • Acquire data in full scan mode over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Injection and Acquisition: Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion cluster ([M+H]⁺) at m/z 175.0 and 177.0.

    • Verify the ≈3:1 isotopic intensity ratio to confirm the presence of one chlorine atom.

    • If tandem MS (MS/MS) is available, isolate the parent ion (m/z 175) and fragment it to analyze the resulting daughter ions for further structural confirmation.

Workflow Visualization: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis Prepare Prepare Dilute Solution (e.g., in Methanol) Inject Inject into LC-MS System Prepare->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI Ionization (Positive Mode) Separate->Ionize Detect Mass Analysis (Full Scan) Ionize->Detect Extract Extract Mass Spectrum from Peak Detect->Extract Identify Identify [M+H]+ Ion (m/z 175/177) Extract->Identify Validate Verify 3:1 Chlorine Isotope Pattern Identify->Validate

Caption: Workflow for LC-MS identity confirmation.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "molecular fingerprint." For quality control, comparing the IR spectrum of a new batch to that of a verified reference standard is a fast and definitive method of identification. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires no sample preparation beyond placing the solid directly on the crystal.

Predicted Spectral Data: The spectrum of a pyrimidine derivative is expected to show several characteristic bands.[16][17][18][19]

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the two methyl groups.

  • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

  • ~1300-1450 cm⁻¹: C-H bending vibrations.

  • ~1000-1200 cm⁻¹: C-N stretching vibrations.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

  • ~600-700 cm⁻¹: C-S stretching vibration.

Experimental Protocol: ATR-FTIR Analysis

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Label the major absorption peaks and assign them to their corresponding functional groups.

    • For identity confirmation, overlay the acquired spectrum with that of a known reference standard.

Workflow Visualization: IR Spectroscopy Analysis

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Measurement cluster_proc Data Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Load Place Sample on Crystal Background->Load Press Apply Pressure Load->Press Scan Acquire Sample Spectrum Press->Scan Process Generate Absorbance Spectrum Scan->Process Assign Assign Functional Group Peaks Process->Assign Compare Compare to Reference Standard Assign->Compare

Caption: Workflow for ATR-FTIR functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for quantifying compounds containing chromophores (light-absorbing groups).[6][20] The substituted pyrimidine ring acts as a strong chromophore. This technique is less specific for structural identification than NMR or MS but is an inexpensive, simple, and robust method for determining concentration in solution, making it invaluable for assay and dissolution testing in pharmaceutical QC labs.[21]

Predicted Spectral Data:

  • Pyrimidine and its derivatives typically exhibit strong absorbance in the 200-300 nm range.[22] The presence of the chloro and methylthio substituents will influence the exact position and intensity of the absorption maximum (λmax). The λmax for this compound is expected to be around 250-280 nm.

Experimental Protocol: Quantification via UV-Vis Spectroscopy

  • Determine λmax:

    • Prepare a moderately concentrated solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol).

    • Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standards:

    • Prepare a stock solution of the compound with a precisely known concentration.

    • Perform a series of serial dilutions to create at least five standard solutions that bracket the expected concentration of the unknown sample.

  • Generate Calibration Curve:

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration. The result should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.999 for a valid calibration.

  • Measure Unknown Sample:

    • Prepare the unknown sample in the same solvent, ensuring its concentration falls within the range of the calibration curve.

    • Measure its absorbance at λmax.

  • Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the unknown sample based on its measured absorbance.

Workflow Visualization: UV-Vis Quantification Analysis

UVVIS_Workflow cluster_method Method Development cluster_cal Calibration cluster_quant Quantification Scan Scan to Find λmax PrepStd Prepare Standard Solutions Scan->PrepStd MeasureStd Measure Absorbance of Standards PrepStd->MeasureStd Plot Plot Calibration Curve (Abs vs. Conc) MeasureStd->Plot PrepUnk Prepare Unknown Sample Plot->PrepUnk MeasureUnk Measure Absorbance of Unknown PrepUnk->MeasureUnk Calculate Calculate Concentration from Curve MeasureUnk->Calculate

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-chloro-2-methyl-6-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. Among these, pyrimidine derivatives form the backbone of numerous bioactive molecules, including antiviral and anticancer agents.[1][2] 4-chloro-2-methyl-6-(methylthio)pyrimidine is a key intermediate in the synthesis of more complex molecular architectures. Its reactivity is largely dictated by the electronic properties of the substituents on the pyrimidine ring, making a thorough understanding of its structure essential for its effective utilization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical prediction of the NMR spectra based on first principles, supported by data from analogous structures, and provide a practical framework for acquiring and interpreting such data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the NMR characterization of substituted pyrimidines.

Molecular Structure and Predicted NMR Spectra

The structure of this compound, with the IUPAC name this compound, dictates the specifics of its NMR spectra. The pyrimidine ring is substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a methylthio group at the 6-position. This substitution pattern results in a unique electronic environment for each proton and carbon atom, which is reflected in their chemical shifts.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting three distinct signals:

  • Aromatic Proton (H-5): The pyrimidine ring has a single proton at the 5-position. Its chemical shift is influenced by the two adjacent nitrogen atoms, which are strongly electron-withdrawing and thus deshield the proton, shifting it downfield. The presence of the chloro and methylthio groups will also modulate its position. Generally, protons on pyrimidine rings appear in the downfield region of the spectrum.[3][4]

  • Methyl Protons (C2-CH₃): The methyl group at the 2-position is directly attached to the pyrimidine ring. Its protons will appear as a singlet, and its chemical shift will be in the typical range for methyl groups attached to an aromatic ring.

  • Methylthio Protons (S-CH₃): The methyl group of the methylthio substituent is attached to a sulfur atom, which is in turn bonded to the pyrimidine ring. These protons will also appear as a singlet. The electronegativity of the sulfur atom will influence the chemical shift of these protons, typically placing them in a different region compared to the C2-methyl protons.

The predicted ¹H NMR chemical shifts are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyrimidine ring and comparison with structurally similar compounds.

Proton Predicted Multiplicity Predicted Chemical Shift (ppm) Rationale
H-5Singlet6.5 - 7.5Located on the aromatic pyrimidine ring, deshielded by the two nitrogen atoms and influenced by the adjacent chloro and methylthio groups.
C2-CH₃Singlet2.3 - 2.8Protons of a methyl group attached to an aromatic ring.
S-CH₃Singlet2.4 - 2.9Protons of a methyl group attached to a sulfur atom, which is bonded to the aromatic ring.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly sensitive to the nature and position of the substituents.

  • Pyrimidine Ring Carbons (C2, C4, C5, C6): These carbons will appear in the downfield region of the spectrum, characteristic of aromatic and heteroaromatic carbons. The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms (C2, C4, C6) are expected to be the most deshielded. The C5 carbon, bonded only to hydrogen and other carbons, will likely appear at a more upfield position compared to the other ring carbons.

  • Methyl Carbons (C2-CH₃ and S-CH₃): These will appear in the upfield region of the spectrum, as is typical for sp³ hybridized carbon atoms. The chemical shifts will be slightly different due to the different atoms they are attached to (C vs. S).

The predicted ¹³C NMR chemical shifts are summarized in the table below.

Carbon Predicted Chemical Shift (ppm) Rationale
C2160 - 170Attached to two nitrogen atoms and a methyl group.
C4155 - 165Attached to a nitrogen and a chlorine atom.
C6165 - 175Attached to a nitrogen and a sulfur atom.
C5110 - 120The only CH group in the aromatic ring.
C2-CH₃20 - 25Methyl group attached to the pyrimidine ring.
S-CH₃10 - 15Methyl group attached to the sulfur atom.

Data Visualization

To aid in the understanding of the molecular structure and the assignment of NMR signals, the following diagrams are provided.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard operating procedure for the ¹H and ¹³C NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Acquisition Time 4.0 s1.0 s
Spectral Width 20 ppm240 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Perform peak picking to identify the precise chemical shifts of all signals in both ¹H and ¹³C spectra.

Trustworthiness and Self-Validation: The Role of 2D NMR

While 1D NMR provides fundamental structural information, 2D NMR techniques are invaluable for unambiguous signal assignment and structure confirmation. For this compound, the following 2D NMR experiments would provide a self-validating system for the proposed structure.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, since all proton signals are expected to be singlets, no cross-peaks would be observed in a COSY spectrum, which in itself is a confirmation of the lack of proton-proton coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that reveals one-bond correlations between protons and carbons. It would definitively link the proton signals to the carbon signals, allowing for the unambiguous assignment of the C-H and CH₃ groups. For example, the proton signal of the C2-CH₃ group would show a correlation to the corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is extremely useful for assigning quaternary carbons and for piecing together the molecular skeleton. For instance, the protons of the C2-CH₃ group would show correlations to the C2 and C6 carbons of the pyrimidine ring.

G cluster_1d 1D NMR cluster_2d 2D NMR for Validation cluster_assignment Structural Confirmation H1 ¹H NMR HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Structure Unambiguous Structure HSQC->Structure HMBC->Structure

Caption: Workflow for unambiguous structural elucidation using 2D NMR.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be straightforward and highly informative. The chemical shifts and multiplicities of the signals are directly related to the electronic effects of the substituents on the pyrimidine ring. By combining 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing a definitive confirmation of the molecular structure. This guide serves as a comprehensive resource for researchers working with this important synthetic intermediate, enabling them to confidently acquire, interpret, and validate their NMR data.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-chloro-2-methyl-6-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 4-chloro-2-methyl-6-(methylthio)pyrimidine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The principles and methodologies discussed herein are designed to be a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted pyrimidine with a molecular formula of C₆H₇ClN₂S and a molecular weight of approximately 174.65 g/mol .[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide will delve into the expected fragmentation patterns under common ionization techniques, outline experimental protocols, and provide a logical framework for interpreting the resulting mass spectra.

The pyrimidine ring is a fundamental unit in nucleic acids, and its derivatives are known for a wide range of pharmacological activities.[2] The presence of chloro, methyl, and methylthio substituents on the pyrimidine core of the target molecule introduces specific fragmentation pathways that can be elucidated through mass spectrometry.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to exhibit a distinctive molecular ion region and a series of fragment ions that provide structural information.

Molecular Ion Region:

Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] This will result in two peaks in the molecular ion region:

  • M+• (containing ³⁵Cl)

  • [M+2]+• (containing ³⁷Cl)

The intensity of the [M+2]+• peak will be about one-third of the M+• peak. This isotopic signature is a key identifier for chlorine-containing compounds.[4]

Key Fragmentation Pathways:

Electron Ionization (EI) is a common technique for the analysis of such compounds and typically induces extensive fragmentation. The fragmentation of this compound is expected to proceed through several key pathways initiated by the ionization of the molecule.

  • Loss of a Chlorine Radical (•Cl): A primary fragmentation event is often the cleavage of the C-Cl bond, leading to the loss of a chlorine radical. This would result in a significant fragment ion.

  • Loss of a Methyl Radical (•CH₃): The methyl group attached to the pyrimidine ring or the methylthio group can be lost as a methyl radical.

  • Loss of a Thiomethyl Radical (•SCH₃): The methylthio group can be cleaved from the pyrimidine ring, resulting in the loss of a thiomethyl radical.

  • Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, leading to the formation of smaller, characteristic fragment ions. This can involve the loss of neutral molecules like HCN.[5]

A proposed fragmentation scheme is illustrated below:

Fragmentation_Pathway M [C₆H₇ClN₂S]+• Molecular Ion F1 [C₆H₇N₂S]+ Loss of •Cl M->F1 - •Cl F2 [C₅H₄ClN₂S]+ Loss of •CH₃ M->F2 - •CH₃ F3 [C₅H₄ClN]+ Loss of •SCH₃ M->F3 - •SCH₃ F4 [C₄H₄N₂S]+ Loss of •Cl, •CH₃ F1->F4 - •CH₃

Caption: Predicted Electron Ionization fragmentation pathways of this compound.

Experimental Protocols

To obtain a high-quality mass spectrum of this compound, the following experimental setup using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is recommended.

1. Sample Preparation:

  • Dissolve a small amount of the solid compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved and free of particulate matter.

2. GC-MS System and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[2]

    • Ion Source Temperature: 230°C.[2]

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

The workflow for this analysis is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve in Solvent Prep2 Vortex & Centrifuge Prep1->Prep2 GC_Inject Inject into GC Prep2->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization EI Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation

References

An In-Depth Technical Guide to UV-Vis Spectroscopy of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of Ultraviolet-Visible (UV-Vis) spectroscopy as it applies to the analysis of pyrimidine derivatives, a class of heterocyclic compounds fundamental to medicinal chemistry and drug development.[1][2] Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the theoretical underpinnings, practical experimental protocols, and critical factors influencing the UV-Vis spectral properties of these vital molecules.

The Foundational Principles of UV-Vis Spectroscopy in the Context of Pyrimidine Analysis

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[3][4] For pyrimidine derivatives, this absorption corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states.[4][5][6] The resulting spectrum, a plot of absorbance versus wavelength, provides a unique fingerprint that can be used for both qualitative identification and quantitative analysis.[3]

The core of UV-Vis analysis lies in the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and the path length of the light through the sample.[7] This principle is the cornerstone of quantitative applications, allowing for the precise determination of the concentration of a pyrimidine derivative in a solution.[1][8]

Electronic Transitions in Pyrimidine Derivatives: A Deeper Look

The UV-Vis absorption spectra of pyrimidine derivatives are primarily governed by two types of electronic transitions: π → π* and n → π*.[4][5]

  • π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands observed in the UV region for pyrimidine and its derivatives.[4]

  • n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the nitrogen atoms of the pyrimidine ring, to a π* antibonding orbital.[4] These transitions are generally of lower energy and have significantly lower molar absorptivities compared to π → π* transitions.[4]

The specific wavelengths of these absorption bands (λmax) are highly sensitive to the molecular structure, including the nature and position of substituents on the pyrimidine ring.[9][10]

G π π Antibonding Orbital π->π n n Non-bonding Orbital n->π

Caption: Electronic transitions in pyrimidine derivatives.

Key Factors Influencing the UV-Vis Spectra of Pyrimidine Derivatives

Several experimental factors can significantly impact the UV-Vis absorption spectra of pyrimidine derivatives. Understanding and controlling these variables is crucial for obtaining accurate and reproducible results.

The Critical Role of Solvent Polarity

The choice of solvent can induce shifts in the absorption maxima, a phenomenon known as solvatochromism.

  • Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a hypsochromic shift (shift to shorter wavelengths) for n → π* transitions.[11][12][13] This is because polar solvents can stabilize the non-bonding electrons through hydrogen bonding, increasing the energy required for the transition.[12][13]

  • Bathochromic Shift (Red Shift): Conversely, π → π* transitions may exhibit a bathochromic shift (shift to longer wavelengths) with increasing solvent polarity.[13][14] This is due to the stabilization of the more polar excited state by the polar solvent.[14]

The Profound Impact of pH and Tautomerism

The pH of the solution can dramatically alter the UV-Vis spectrum of pyrimidine derivatives due to protonation or deprotonation of the nitrogen atoms in the ring, leading to changes in the electronic structure.[15][16][17][18] This is particularly important for derivatives containing ionizable functional groups.

Furthermore, many pyrimidine derivatives can exist in different tautomeric forms (e.g., keto-enol or amino-imino tautomerism), and the equilibrium between these forms is often pH-dependent.[19][20][21][22] Since each tautomer has a distinct electronic configuration, the observed UV-Vis spectrum is a composite of the spectra of all tautomers present in the solution.[19][20] For instance, the tautomerism of uracil and thymine has been extensively studied using UV-Vis spectroscopy.[19][20]

G cluster_0 Keto Form cluster_1 Enol Form Keto Uracil (Lactam) Enol Uracil (Lactim) Keto->Enol Tautomerization (pH dependent) Enol->Keto

Caption: Tautomerism in Uracil.

The Influence of Substituents

The presence of different functional groups on the pyrimidine ring can cause significant shifts in the λmax and changes in the molar absorptivity. Auxochromes, such as hydroxyl (-OH) and amino (-NH2) groups, can cause a bathochromic shift and an increase in absorption intensity. Conversely, other groups can have a hypsochromic effect. The position of the substituent also plays a crucial role in determining the overall spectral properties.

A Validated Experimental Protocol for UV-Vis Analysis

This section provides a detailed, step-by-step methodology for the UV-Vis spectrophotometric analysis of a pyrimidine derivative, ensuring accuracy and reproducibility.

Instrumentation and Reagents
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a pair of 1 cm matched quartz cuvettes.[23]

  • Reagents and Solvents:

    • High-purity reference standard of the pyrimidine derivative.

    • Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, or water). The choice of solvent should ensure the analyte is soluble and the solvent itself is transparent in the wavelength range of interest.[23][24]

Experimental Workflow

G A 1. Preparation of Standard Stock Solution B 2. Determination of λmax A->B C 3. Preparation of Working Standard Solutions B->C D 4. Generation of Calibration Curve C->D E 5. Analysis of Unknown Sample D->E F 6. Data Interpretation and Validation E->F

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Methodology
  • Preparation of Standard Stock Solution:

    • Accurately weigh approximately 10 mg of the pyrimidine derivative reference standard.[1]

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent to obtain a concentration of 100 µg/mL.[1][23]

  • Determination of Maximum Wavelength (λmax):

    • Pipette an appropriate volume of the stock solution into a 10 mL volumetric flask and dilute with the solvent to obtain a suitable concentration (e.g., 10 µg/mL).

    • Scan this solution over the UV-Vis range (typically 200-400 nm) against a solvent blank.[1][25]

    • The wavelength at which the maximum absorbance is observed is the λmax.[1][25]

  • Preparation of Working Standard Solutions and Generation of a Calibration Curve:

    • Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 2, 4, 6, 8, and 10 µg/mL).

    • Measure the absorbance of each working standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. A linear plot that passes through the origin validates the Beer-Lambert Law for the analyte in that concentration range.[7]

  • Analysis of the Unknown Sample:

    • Prepare a solution of the unknown sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the unknown sample at the λmax.

    • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve or using the regression equation.

Method Validation

For applications in drug development and quality control, the analytical method must be validated according to ICH guidelines. This includes assessing parameters such as:

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][8]

  • Accuracy: The closeness of the test results to the true value.[1][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

Spectral Data of Key Pyrimidine Derivatives

The following table summarizes the typical UV-Vis spectral data for some common pyrimidine derivatives. Note that these values can vary depending on the solvent and pH.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
PyrimidineWater~243~2000[9]
UracilWater (pH 7)~259~8200[19]
ThymineWater (pH 7)~264~7900[19]
CytosineWater (pH 7)~267~6100[26]

Conclusion and Future Perspectives

UV-Vis spectroscopy remains an indispensable tool for the analysis of pyrimidine derivatives in research and industrial settings. Its simplicity, speed, and cost-effectiveness make it ideal for routine analysis.[1][8][23] A thorough understanding of the underlying principles and the factors that influence the spectra is paramount for the successful application of this technique. Future advancements in instrumentation and computational chemistry, such as Time-Dependent Density Functional Theory (TD-DFT), will continue to enhance the predictive power and interpretative capabilities of UV-Vis spectroscopy in the study of these important heterocyclic compounds.[10][27][28]

References

An In-depth Technical Guide to the Solubility and Stability of 4-chloro-2-methyl-6-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Physicochemical Landscape of a Key Pyrimidine Intermediate

4-chloro-2-methyl-6-(methylthio)pyrimidine, identified by its CAS Number 867131-59-7, is a substituted pyrimidine that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] The pyrimidine core is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[3] Understanding the fundamental physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for its effective utilization in drug discovery and development. A comprehensive grasp of these characteristics informs decisions from reaction optimization and purification to formulation and storage, ultimately ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

This technical guide provides a holistic framework for characterizing the solubility and stability of this compound. It is designed to equip researchers with both the theoretical underpinnings and practical methodologies to thoroughly evaluate this compound. The protocols described herein are designed as self-validating systems, emphasizing the scientific rationale behind each experimental choice to ensure robust and reliable data generation.

I. Solubility Profiling: A Gateway to Successful Application

The solubility of an API or a key intermediate is a critical determinant of its biopharmaceutical properties and its processability in synthetic chemistry. A comprehensive solubility profile in a variety of relevant solvents is essential for downstream applications.

A. Theoretical Considerations: The "Why" Behind Solubility

The solubility of this compound is governed by its molecular structure. The presence of a polar pyrimidine ring with two nitrogen atoms allows for potential hydrogen bonding, while the chloro, methyl, and methylthio substituents contribute to its lipophilicity. The interplay of these functional groups dictates its solubility in both aqueous and organic media. For instance, the methyl and methylthio groups are expected to enhance solubility in less polar organic solvents, whereas the nitrogen atoms of the pyrimidine ring may contribute to some degree of aqueous solubility, which is likely to be pH-dependent.

B. Experimental Determination of Solubility

A multi-faceted approach is recommended to build a comprehensive solubility profile.

1. Qualitative Solubility Assessment:

A preliminary, qualitative assessment provides a rapid overview of the compound's solubility in a range of solvents. This is typically performed by observing the dissolution of a small, known amount of the compound in a fixed volume of solvent at ambient temperature.

2. Quantitative Solubility in Organic Solvents:

For synthetic applications, quantitative solubility data in common organic solvents are crucial for reaction setup, purification, and crystallization.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
MethanolSlightly SolubleThe polar protic nature of methanol can interact with the nitrogen atoms of the pyrimidine ring.
ChloroformSparingly SolubleThe moderate polarity of chloroform can accommodate the overall molecular structure.[4]
AcetonitrileSolubleThe polar aprotic nature of acetonitrile is often effective for dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)SolubleTHF is a good solvent for a broad spectrum of organic molecules.
AcetoneSolubleAcetone's polarity makes it a suitable solvent for many heterocyclic compounds.
IsopropanolSlightly SolubleSimilar to methanol, but its larger alkyl group may slightly reduce its solvating power for this molecule.
HeptaneInsolubleThe nonpolar nature of heptane is unlikely to effectively solvate the polar pyrimidine ring.

Experimental Protocol: Quantitative Solubility Determination by HPLC-UV

This protocol outlines a robust method for quantifying the equilibrium solubility of this compound in various organic solvents.

  • Objective: To determine the saturation solubility of the compound in selected organic solvents at a defined temperature.

  • Methodology Rationale: The shake-flask method is a gold-standard technique for determining equilibrium solubility.[5] Subsequent analysis by a validated HPLC-UV method ensures accurate quantification of the dissolved compound.

  • Step-by-Step Protocol:

    • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, acetonitrile, etc.).

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.

    • Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC-UV.

    • Quantification: Calculate the concentration of the dissolved compound in the original solvent based on the dilution factor and the calibration curve.

3. Aqueous Solubility and pH-Dependence:

For a compound intended for biological applications, understanding its aqueous solubility and how it varies with pH is critical. The pyrimidine ring contains nitrogen atoms that can be protonated at acidic pH, which would be expected to increase aqueous solubility.

Experimental Protocol: pH-Solubility Profile

  • Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

  • Methodology Rationale: The shake-flask method is employed using a series of buffers to control the pH.

  • Step-by-Step Protocol:

    • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

    • Sample Preparation: Add an excess of the solid compound to vials containing each buffer.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C for physiological relevance) for 24-48 hours.

    • Phase Separation and Analysis: Follow the same procedure for phase separation and HPLC-UV analysis as described for organic solvents.

    • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH to generate a pH-solubility profile.

II. Stability Assessment: Ensuring Compound Integrity

The chemical stability of this compound is a critical parameter that influences its shelf-life, handling, and the reliability of experimental results. A systematic evaluation of its stability under various stress conditions is essential.

A. Theoretical Considerations: Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The chloro substituent at the 4-position is a potential site for nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding hydroxypyrimidine derivative. This reaction is likely to be pH-dependent, with accelerated rates under basic conditions.[6]

  • Oxidation: The methylthio group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide and sulfone derivatives.

  • Photodegradation: The aromatic pyrimidine ring can absorb UV radiation, potentially leading to photolytic degradation through various mechanisms.

B. Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[7]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Experimental SetupRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess susceptibility to acid-catalyzed hydrolysis of the chloro group.
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hoursTo evaluate the rate of base-catalyzed hydrolysis, which is expected to be faster than acid hydrolysis.
Oxidation 3% H₂O₂ in a suitable solvent at room temperature for 24 hoursTo investigate the oxidative stability of the methylthio group.
Thermal Stress Solid compound at 80°C for 48 hoursTo assess the solid-state thermal stability.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]To determine the compound's sensitivity to light exposure.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Start This compound (in solution and solid state) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis HPLC-UV/DAD/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Products & Elucidate Pathways Analysis->Pathway Method Develop & Validate Stability-Indicating Method Analysis->Method

Caption: Workflow for forced degradation studies.

C. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the parent compound in the presence of its degradation products and any other impurities.

Experimental Protocol: HPLC-UV Method for Stability Assessment

  • Objective: To develop and validate an HPLC-UV method capable of separating and quantifying this compound from its potential degradation products.

  • Methodology Rationale: Reversed-phase HPLC with UV detection is a widely used and robust technique for the analysis of small organic molecules. A gradient elution method is often necessary to achieve adequate separation of the parent compound from its more polar degradation products.

  • Step-by-Step Protocol:

    • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A typical starting gradient would be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by acquiring the UV spectrum of the compound and selecting the wavelength of maximum absorbance (λmax).

    • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak.

Logical Relationship of Stability Assessment

Stability_Assessment_Logic cluster_0 Initial State cluster_1 Stress Application cluster_2 Analytical Evaluation cluster_3 Knowledge Gained Compound Pure Compound Stress Forced Degradation (Heat, Light, pH, Oxidant) Compound->Stress Expose to Analysis Stability-Indicating HPLC Method Stress->Analysis Analyze with Profile Degradation Profile Analysis->Profile Generates Pathways Degradation Pathways Profile->Pathways Informs Kinetics Degradation Kinetics Profile->Kinetics Allows calculation of

Caption: Logical flow of a stability assessment study.

III. Handling and Storage Recommendations

Based on the physicochemical properties of similar pyrimidine derivatives, the following handling and storage recommendations are provided to ensure the long-term integrity of this compound:

  • Storage: The compound should be stored in a well-sealed container, protected from light, at a refrigerated temperature (2-8 °C).[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidation of the methylthio group.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

A thorough understanding of the solubility and stability of this compound is not merely an academic exercise but a fundamental prerequisite for its successful application in research and development. The methodologies and scientific rationale presented in this guide provide a robust framework for generating the critical data needed to inform key decisions throughout the drug development lifecycle. By systematically evaluating these physicochemical properties, researchers can de-risk their projects, optimize processes, and ultimately accelerate the journey from a promising intermediate to a life-changing therapeutic.

References

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the very alphabet of our genetic code in DNA and RNA.[1][2] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its unique electronic properties and the capacity for diverse substitutions allow pyrimidine derivatives to interact with a vast array of biological targets, leading to a wide spectrum of pharmacological activities.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, offering technical insights into their mechanisms, key experimental evaluation protocols, and future perspectives for researchers in drug development.

Chapter 1: A Spectrum of Therapeutic Activities

The structural versatility of the pyrimidine core has been exploited to develop therapies for a multitude of diseases.[1][5] The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds are key to its success in drug design.[6][7]

Anticancer Activity

Pyrimidine derivatives are among the most successful classes of anticancer agents.[8][9] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.[10]

  • Antimetabolites: Classic drugs like 5-Fluorouracil (5-FU) function as pyrimidine antagonists. They mimic natural pyrimidines and are incorporated into metabolic pathways, ultimately inhibiting enzymes critical for DNA synthesis, such as thymidylate synthase.[11][12] This leads to DNA damage and apoptosis in rapidly dividing cancer cells.[12]

  • Kinase Inhibition: Many modern targeted therapies utilize a pyrimidine scaffold to inhibit protein kinases, enzymes that are often dysregulated in cancer and control cell growth and signaling.[13] For example, certain derivatives act as potent inhibitors of Cyclin-Dependent Kinases (CDKs), arresting the cell cycle, or inhibit receptor tyrosine kinases like EGFR, blocking downstream growth signals.[8][11]

Antimicrobial and Antiviral Activity

The essential role of pyrimidines in nucleic acid synthesis also makes them an excellent target for antimicrobial and antiviral agents.

  • Antibacterial/Antifungal: Pyrimidine derivatives can selectively inhibit microbial enzymes that are vital for pathogen survival but are absent or structurally different in humans.[14][15] A prime example is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[11] This selective targeting disrupts the pathogen's ability to replicate.[16]

  • Antiviral: Many antiviral drugs are nucleoside analogs containing a modified pyrimidine base. These molecules are recognized by viral polymerases and incorporated into the growing viral DNA or RNA chain.[17] This act of "deception" terminates the replication process, effectively halting the spread of the virus.[18][19] This mechanism is central to the action of drugs against viruses like HIV and Hepatitis B and C.[17][18]

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, and pyrimidine derivatives have emerged as potent anti-inflammatory agents.[20][21] Their primary mechanism often involves the inhibition of key inflammatory mediators.[22][23]

  • Enzyme Inhibition: A significant number of pyrimidine-based compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[20][24]

  • Cytokine Modulation: Other derivatives can suppress the production and signaling of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins, which are central players in the inflammatory cascade.[22][23]

Table 1: Summary of Biological Activities and Molecular Targets of Pyrimidine Derivatives

Biological ActivityMolecular Target/MechanismExample Drug Classes/Derivatives
Anticancer Thymidylate Synthase Inhibition, DNA Polymerase Inhibition, Kinase Inhibition (e.g., EGFR, CDK)5-Fluorouracil, Gemcitabine, Imatinib
Antimicrobial Dihydrofolate Reductase (DHFR) Inhibition, Dihydropteroate Synthase InhibitionTrimethoprim, Sulfadiazine
Antiviral Viral DNA/RNA Polymerase Inhibition, Reverse Transcriptase InhibitionZidovudine (AZT), Stavudine, Etravirine
Anti-inflammatory Cyclooxygenase (COX-2) Inhibition, Janus Kinase (JAK) Inhibition, Cytokine SuppressionTofacitinib, Proquazone

Chapter 2: Core Experimental Workflows for Activity Assessment

Validating the biological activity of novel pyrimidine derivatives requires a systematic approach, progressing from initial high-throughput screening to more detailed mechanistic studies. This section outlines essential, self-validating experimental protocols.

General Screening and Lead Identification Workflow

The discovery pipeline for new pyrimidine-based drugs typically follows a logical progression from computational prediction to biological validation.

G cluster_0 In Silico Phase cluster_1 In Vitro Validation cluster_2 Optimization a Library of Pyrimidine Derivatives b Molecular Docking Simulation a->b Virtual Screening c Hit Compounds b->c Ranked Hits (Binding Affinity) d Primary Biological Assays (e.g., MTT, MIC) c->d e Secondary/Mechanistic Assays (e.g., Kinase Inhibition) d->e Active Compounds f Lead Compound e->f g Structure-Activity Relationship (SAR) Studies f->g h Lead Optimization g->h h->a Iterative Design

Caption: High-level workflow for pyrimidine derivative drug discovery.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a fundamental colorimetric assay to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[25] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[26][27][28] The amount of formazan produced is directly proportional to the number of living cells.[27]

Self-Validation: The protocol's integrity relies on including controls. Negative controls (vehicle-treated cells, e.g., DMSO) establish baseline viability (100%), while positive controls (a known cytotoxic drug like Doxorubicin) confirm the assay can detect cell death. Wells with media only account for background absorbance.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[26]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test pyrimidine derivatives dissolved in DMSO

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and positive control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[29]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[29] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26][28] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[28]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[28][29]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G a Seed Cells in 96-well plate b Incubate 24h (Attachment) a->b c Treat with Pyrimidine Derivatives (Serial Dilutions) b->c d Incubate 48-72h (Exposure) c->d e Add MTT Reagent d->e f Incubate 3-4h (Formazan Formation) e->f g Add Solubilizing Agent (e.g., DMSO) f->g h Read Absorbance (570 nm) g->h i Calculate IC50 h->i

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30] The broth microdilution method is a gold-standard technique for determining MIC values.[31][32]

Self-Validation: This protocol requires strict controls. A positive control well (bacteria with no compound) must show clear growth (turbidity). A negative control well (broth only, no bacteria) must remain clear, ensuring media sterility.[32] A known antibiotic (e.g., tetracycline) should be run in parallel to validate the susceptibility of the bacterial strain.

Materials:

  • 96-well sterile microtiter plates

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)[33][34]

  • Test pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[30][32]

  • Spectrophotometer or plate reader

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.[34]

  • Compound Dilution: Add 100 µL of the stock solution of the pyrimidine derivative (at twice the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.[34] Wells 1-10 now contain serially diluted compound. Well 11 serves as the growth control (no compound), and well 12 as the sterility control.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[32]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[32]

Chapter 3: Mechanistic Insights and Future Directions

While screening assays identify active compounds, understanding how they work is critical for drug development.

Elucidating the Mechanism of Action

For a promising anticancer pyrimidine derivative, the next logical step is to determine its molecular target. If it is hypothesized to be a kinase inhibitor, a kinase inhibition assay would be performed. These assays typically measure the ability of the compound to block the phosphorylation of a substrate by a specific kinase, often using methods like ELISA or radiometric assays.

For antimicrobial compounds, further studies might involve investigating their effect on bacterial cell wall synthesis or DNA integrity. For anti-inflammatory agents, one could measure the inhibition of prostaglandin E2 production in lipopolysaccharide (LPS)-stimulated cells.[22]

The Role of In Silico Modeling

Computational methods, particularly molecular docking , are indispensable in modern drug discovery.[35][36] Docking predicts the preferred orientation and binding affinity of a ligand (the pyrimidine derivative) to the active site of a target protein.[37][38] This approach allows for the rapid virtual screening of large compound libraries, prioritizing candidates for synthesis and biological testing, thereby saving significant time and resources.[37] It is also crucial for understanding structure-activity relationships (SAR) and guiding the rational design of more potent and selective derivatives.

G cluster_0 Kinase Active Site P Target Protein (e.g., Kinase) ATP ATP Substrate Substrate Protein P->Substrate Binds PhosphoSubstrate Phosphorylated Substrate ATP->PhosphoSubstrate P Substrate->PhosphoSubstrate Phosphorylation Inhibitor Pyrimidine Inhibitor Inhibitor->P Competitive Binding Block BLOCK Downstream Downstream Signaling (Cell Proliferation) PhosphoSubstrate->Downstream Block->PhosphoSubstrate

References

The Strategic Deployment of 4-chloro-2-methyl-6-(methylthio)pyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the efficiency and adaptability of starting materials are paramount. Among the vast arsenal of heterocyclic building blocks, 4-chloro-2-methyl-6-(methylthio)pyrimidine has emerged as a cornerstone for the synthesis of a diverse array of biologically active molecules. Its unique electronic and steric properties, coupled with the differential reactivity of its functional groups, provide medicinal chemists with a versatile scaffold for the construction of complex molecular architectures. This in-depth technical guide provides an authoritative overview of the strategic application of this compound in medicinal chemistry. We will delve into its synthesis, explore its nuanced reactivity, and present detailed, field-proven protocols for its derivatization. Through specific case studies, including the synthesis of potent kinase inhibitors, this guide will illuminate the causal relationships behind experimental choices, offering researchers, scientists, and drug development professionals the insights necessary to leverage this powerful building block in their own research endeavors.

Introduction: The Pyrimidine Core and the Strategic Advantage of this compound

The pyrimidine nucleus is a fundamental heterocyclic motif, integral to the structure of nucleobases and a wide spectrum of FDA-approved therapeutics.[1] Its prevalence in medicinal chemistry stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged scaffold in drug design.[2][3] The strategic substitution of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This compound (CAS 17119-69-8) is a commercially available pyrimidine derivative that offers a distinct advantage in synthetic campaigns.[4] The molecule possesses three key points of diversification: a reactive chloro group at the 4-position, a methyl group at the 2-position, and a methylthio group at the 6-position. This trifecta of functionalities allows for a hierarchical and regioselective approach to molecular elaboration.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is crucial for its effective implementation in a synthetic workflow.

PropertyValueReference
Molecular Formula C₆H₇ClN₂S[4]
Molecular Weight 174.65 g/mol [4]
Appearance White to off-white crystalline powder[2]
Melting Point 38-42 °C[4]
Boiling Point 147 °C at 32 mmHg[4]

The reactivity of this compound is governed by the electronic nature of the pyrimidine ring and its substituents. The chloro group at the 4-position is the most labile leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr). The methylthio group at the 6-position is less reactive towards direct displacement but can be oxidized to a highly reactive methylsulfonyl (sulfone) group, which then becomes an excellent leaving group for a second nucleophilic substitution. This differential reactivity is the cornerstone of its utility as a versatile building block.

Key Synthetic Transformations and Experimental Protocols

The following sections provide detailed protocols for the key synthetic transformations of this compound, with an emphasis on the rationale behind the experimental choices.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloro substituent by a variety of nucleophiles, most notably amines and alkoxides.

The reaction with amines is a cornerstone of many medicinal chemistry programs, as the resulting amino-pyrimidine scaffold is a key pharmacophore in numerous kinase inhibitors.[5]

Protocol: General Procedure for the Synthesis of N-Aryl-2-methyl-6-(methylthio)pyrimidin-4-amine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as 1-pentanol or DMF (0.2 M), add the desired aniline derivative (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).[5][6]

  • Heat the reaction mixture to 90-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5][6]

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired N-aryl-2-methyl-6-(methylthio)pyrimidin-4-amine.

Causality of Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or alcohols like 1-pentanol are used to ensure the solubility of the reactants and to achieve the necessary reaction temperature.

  • Base: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

  • Temperature: Elevated temperatures are required to overcome the activation energy of the SNAr reaction.

Oxidation of the Methylthio Group to a Methylsulfonyl Group

To activate the 6-position for subsequent nucleophilic substitution, the methylthio group is oxidized to the corresponding methylsulfonyl (sulfone) group. The electron-withdrawing nature of the sulfone group makes it an excellent leaving group.

Protocol: Synthesis of 4-chloro-2-methyl-6-(methylsulfonyl)pyrimidine

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C.[7]

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature at 0 °C.[7]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfone, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Oxidizing Agent: m-CPBA is a common and effective oxidizing agent for converting sulfides to sulfones. Using slightly more than two equivalents ensures complete oxidation.

  • Temperature: The reaction is initiated at 0 °C to control the exothermic nature of the oxidation.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The C4-chloro position of this compound can be effectively coupled with a variety of boronic acids or esters.[8][9]

Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq).[10]

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.[10][11]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.[11]

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction.

  • Base: The base is required for the transmetalation step of the catalytic cycle.

  • Solvent System: The use of an aqueous-organic solvent system is common for Suzuki-Miyaura reactions to ensure the solubility of both the organic and inorganic reagents.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Case Study: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor

To illustrate the practical application of this compound as a building block, we will outline a synthetic route towards a potent Aurora kinase inhibitor, a class of anti-cancer agents.[5] While the cited literature may use a slightly different starting pyrimidine, the synthetic logic and reaction types are directly applicable.

The following workflow demonstrates the sequential functionalization of a dichloropyrimidine scaffold, which mirrors the potential synthetic strategy starting from this compound.

G A 4,6-Dichloro-2-(methylthio)pyrimidine B Step 1: SNAr with Amine 1 (e.g., 3-amino-5-methylpyrazole) A->B Selective displacement at C4 C 4-((5-Methyl-1H-pyrazol-3-yl)amino)-6-chloro- 2-(methylthio)pyrimidine B->C D Step 2: SNAr with Amine 2 (e.g., (S)-3-aminopyrrolidine derivative) C->D Displacement at C6 E Final Kinase Inhibitor Scaffold D->E

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-chloro-2-methyl-6-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The ability to efficiently synthesize diverse libraries of these compounds is therefore of paramount importance in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a powerful tool for the functionalization of heterocyclic scaffolds.[1][2][3]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of a specific, highly functionalized building block: 4-chloro-2-methyl-6-(methylthio)pyrimidine. This substrate presents unique challenges and opportunities due to the presence of a moderately reactive chloro group and a potentially catalyst-inhibiting methylthio substituent. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate.[1][4]

  • Transmetalation: The organoboron reagent (a boronic acid or ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[1][5]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction.[6][7]

Key Considerations for the Coupling of this compound

The successful Suzuki-Miyaura coupling of this particular substrate requires careful consideration of its unique structural features:

  • Reactivity of the Chloro Group: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings.[8][9] This necessitates the use of more active catalyst systems, often employing electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[5][6]

  • Potential for Catalyst Inhibition: The presence of a sulfur-containing substituent, the methylthio group, introduces the risk of catalyst inhibition or poisoning. Sulfur atoms can coordinate to the palladium center, potentially deactivating the catalyst.[10] Judicious selection of the catalyst and reaction conditions is crucial to mitigate this effect.

  • Regioselectivity: In polyhalogenated pyrimidines, the site of coupling can be influenced by the electronic and steric environment of each halogen.[11][12] For the target substrate, the C4-chloro position is the primary site for coupling.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Boronic Acid, Base, and Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->atmosphere heating Heat to Reaction Temperature (e.g., 80-120 °C) atmosphere->heating monitoring Monitor Progress by TLC or LC-MS heating->monitoring quench Cool to Room Temperature and Quench monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Isolated Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Recommended Protocols

Two primary protocols are presented below, tailored for different scales and boronic acid partners. These protocols have been optimized to address the challenges associated with the coupling of this compound.

Protocol 1: General Screening and Small-Scale Synthesis

This protocol is suitable for initial reaction screening with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

Equipment:

  • Microwave vial or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired boronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Scale-Up Synthesis with Robust Catalyst System

This protocol is designed for larger-scale preparations and employs a pre-catalyst for improved consistency.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 equivalents)

  • N,N-Dimethylformamide (DMF)/Water (5:1 v/v), degassed

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser and inert gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a three-neck round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), sodium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed DMF/water solvent mixture via cannula.

  • Heat the reaction mixture to 90 °C under a positive pressure of inert gas for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Diagram

G cluster_reactants pd0 Pd(0)L₂ pdiia Aryl-Pd(II)-X(L₂) pd0->pdiia Oxidative Addition pdiib Aryl-Pd(II)-R(L₂) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Coupled Product pdiib->product aryl_halide 4-Chloro-2-methyl-6- (methylthio)pyrimidine aryl_halide->pdiia boronic_acid R-B(OH)₂ boronic_acid->pdiib base Base base->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various boronic acids.

Boronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001885-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DMF/H₂O901280-90
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002470-80
4-Cyanophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1102065-75

Note: Yields are indicative and may vary depending on the specific reaction scale and purity of reagents. Electron-rich boronic acids tend to give higher yields.[10]

Troubleshooting and Optimization

  • Low Yield: If low yields are observed, consider increasing the catalyst loading to 5 mol%. Screening different phosphine ligands (e.g., XPhos, RuPhos) or switching to an NHC ligand system may also be beneficial. Ensure that the solvents are thoroughly degassed to prevent catalyst oxidation.

  • Decomposition: If starting material or product decomposition is observed, reducing the reaction temperature may be necessary. A milder base, such as potassium carbonate (K₂CO₃), could also be trialed.

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant side reaction.[6] Using anhydrous conditions or a fluoride-based activator like CsF can sometimes mitigate this issue.[13]

  • Catalyst Poisoning: If catalyst deactivation is suspected due to the methylthio group, employing a more robust catalyst system, such as a PEPPSI-type precatalyst, could be advantageous.

Conclusion

The Suzuki-Miyaura coupling of this compound is a viable and powerful method for the synthesis of novel substituted pyrimidines. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, a wide range of aryl and heteroaryl groups can be efficiently introduced at the C4 position. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully utilize this valuable building block in their synthetic endeavors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-chloro-2-methyl-6-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the central framework of numerous therapeutic agents.[1] The targeted functionalization of this heterocycle is therefore of paramount importance. 4-chloro-2-methyl-6-(methylthio)pyrimidine stands out as a highly valuable and versatile building block. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent at the C4-position, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of a diverse array of functional groups, paving the way for the synthesis of novel molecular entities with potential biological activity.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing SNAr reactions on this compound. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for various classes of nucleophiles, and discuss the critical parameters that govern reaction success.

Mechanistic Insights: The Engine of Pyrimidine Functionalization

The SNAr reaction on this compound proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the electron-deficient C4-position, which bears the chloro leaving group. This attack temporarily breaks the aromaticity of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring, including the electronegative nitrogen atoms, which contributes to its stability.

  • Elimination of the Leaving Group and Aromaticity Restoration: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.

The Influence of Substituents on Reactivity and Regioselectivity

The substituents on the pyrimidine ring play a crucial role in modulating its reactivity and directing the regiochemical outcome of the SNAr reaction.[4][5]

  • The Chloro Group (C4): As a good leaving group, the chlorine atom at the C4-position is readily displaced by a wide range of nucleophiles. Generally, in SNAr reactions on activated aryl systems, the leaving group ability follows the trend F > Cl > Br > I.

  • The Methyl Group (C2): The methyl group at the C2-position is an electron-donating group. While electron-donating groups generally decrease the overall reactivity of the ring towards nucleophilic attack, its placement at C2 has a minimal deactivating effect on the C4-position. Its primary influence is steric, which can modulate the approach of bulky nucleophiles.

  • The Methylthio Group (C6): The methylthio group at the C6-position has a dual electronic nature. It can be electron-donating through resonance and weakly electron-withdrawing through induction. In the context of SNAr at the C4-position, its overall effect is a slight modulation of the ring's electrophilicity. Importantly, the methylthio group itself can be a target for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can dramatically alter the electronic properties of the pyrimidine ring and potentially serve as a leaving group in subsequent reactions.[6]

The combined electronic effects of the ring nitrogens and the substituents make the C4-position the most electrophilic and, therefore, the primary site for nucleophilic attack.

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Start This compound + Nucleophile (Nu-H) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition (Rate-determining step) Product 4-substituted-2-methyl-6-(methylthio)pyrimidine + HCl Meisenheimer->Product Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocols

The following protocols are designed to be robust starting points for the SNAr on this compound with common classes of nucleophiles. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)

This protocol describes a general procedure for the synthesis of 4-anilino-2-methyl-6-(methylthio)pyrimidine.

Materials:

  • This compound

  • Aniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in a suitable solvent such as DMF or ethanol (approximately 0.1-0.5 M).

  • Add aniline (1.1-1.5 eq) to the solution.

  • Add a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 eq) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If ethanol is used as the solvent, it can be removed under reduced pressure. If DMF is used, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-anilino-2-methyl-6-(methylthio)pyrimidine.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines the synthesis of 4-(phenylthio)-2-methyl-6-(methylthio)pyrimidine.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, as a 60% dispersion in mineral oil) for the in situ generation of the thiolate.

  • Add the solvent (DMF or MeCN, to a concentration of 0.1-0.5 M) followed by the slow addition of thiophenol (1.1 eq). If using NaH, stir the mixture at room temperature for 15-30 minutes to allow for the formation of the sodium thiophenolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. If NaH was used, carefully quench the reaction with water.

  • Dilute the mixture with ethyl acetate and wash with water and brine to remove the base and any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(phenylthio)-2-methyl-6-(methylthio)pyrimidine.

Protocol 3: Reaction with Alcohol Nucleophiles (e.g., Sodium Ethoxide)

This protocol is adapted from a similar reaction on a closely related substrate and describes the synthesis of 4-ethoxy-2-methyl-6-(methylthio)pyrimidine.[7]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) solution in ethanol or freshly prepared from sodium metal and absolute ethanol

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask, dissolve this compound (1.0 eq) in absolute ethanol (to a concentration of approximately 0.2-0.5 M).

  • To this solution, add a solution of sodium ethoxide in ethanol (1.1-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.[7]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent (e.g., n-pentane at low temperature) or by silica gel column chromatography.[7]

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected outcomes for the SNAr on this compound with various nucleophiles, based on literature precedents for analogous systems.

NucleophileBaseSolventTemp (°C)Time (h)Expected ProductRepresentative Yield (%)
AnilineTEADMF1004-124-Anilino-2-methyl-6-(methylthio)pyrimidine75-90
BenzylamineDIPEAEthanolReflux3-84-(Benzylamino)-2-methyl-6-(methylthio)pyrimidine80-95
ThiophenolK₂CO₃MeCN602-64-(Phenylthio)-2-methyl-6-(methylthio)pyrimidine85-95
Sodium EthoxideN/AEthanolRT1-34-Ethoxy-2-methyl-6-(methylthio)pyrimidine80-90[7]

Experimental Workflow Visualization

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Add this compound and solvent to a dry flask under inert gas. Reagents 2. Add nucleophile and base (if required). Setup->Reagents Reaction 3. Heat and stir the mixture. 4. Monitor reaction progress by TLC/LC-MS. Reagents->Reaction Workup 5. Cool the reaction. 6. Quench and perform aqueous extraction. Reaction->Workup Drying 7. Dry the organic layer and concentrate. Workup->Drying Purification 8. Purify the crude product by column chromatography or recrystallization. Drying->Purification Characterization 9. Characterize the final product (NMR, MS, etc.). Purification->Characterization

Caption: A generalized experimental workflow for SNAr reactions.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent like DMF or DMSO, or employing a stronger base for deprotonation of the nucleophile.

  • Side Reactions: With amine nucleophiles, di-substitution can occur if the product is still sufficiently activated. Careful control of stoichiometry is crucial. For alcohol nucleophiles, ensure anhydrous conditions to prevent the formation of the corresponding 4-hydroxypyrimidine.

  • Purification Challenges: The products of these reactions can sometimes be oils or low-melting solids. Recrystallization from non-polar solvents at low temperatures can be effective.[8] For column chromatography, a careful selection of the eluent system is necessary to achieve good separation from starting materials and byproducts.

Conclusion

This compound is a valuable and reactive substrate for nucleophilic aromatic substitution, providing a gateway to a wide range of functionalized pyrimidines. The protocols and insights provided in these application notes offer a solid foundation for the successful implementation of this chemistry in drug discovery and development programs. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage this versatile building block to synthesize novel compounds with desired physicochemical and biological properties.

References

Application Notes and Protocols: Amination of 4-chloro-2-methyl-6-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted aminopyrimidines are a critical class of heterocyclic compounds, forming the structural backbone of numerous therapeutic agents and functional materials. Their synthesis is a cornerstone of medicinal and materials chemistry. This document provides a detailed guide to the amination of 4-chloro-2-methyl-6-(methylthio)pyrimidine, a versatile intermediate for the synthesis of more complex molecules. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the reaction mechanism, a step-by-step experimental procedure, and critical insights for successful execution.

The pyrimidine ring is inherently electron-deficient, a property that is enhanced by the presence of two nitrogen atoms. This π-deficiency facilitates nucleophilic aromatic substitution (SNAr), making the displacement of leaving groups, such as chlorine, by nucleophiles a favorable process.[1]

Reaction Mechanism and Scientific Rationale

The amination of this compound proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.[2]

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the C4 position of the pyrimidine ring, which bears the chloro leaving group. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and stabilized by the electronegative nitrogen atoms.[3]

  • Elimination of the Leaving Group: In the second, typically rapid step, the chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring and yielding the final aminated product.

The regioselectivity of this reaction is a key consideration. In substituted pyrimidines, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position.[4] This is due to the greater resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position, allowing the charge to be delocalized onto both ring nitrogens.[5]

The choice of base is crucial for the success of this reaction. A base is required to neutralize the hydrochloric acid (HCl) generated during the substitution.[6] Common bases for this purpose include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The selection of the base can influence the reaction rate and minimize side reactions.

SNAr_Mechanism reactant This compound Cl intermediate {Meisenheimer Complex|-ve charge delocalized} reactant->intermediate Nucleophilic Attack amine R-NH₂ amine->intermediate product 4-amino-2-methyl-6-(methylthio)pyrimidine NHR intermediate->product Elimination hcl HCl salt Base-H⁺ Cl⁻ hcl->salt base Base base->salt Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add Reactants to Flask B 2. Add Solvent A->B C 3. Add Base B->C D 4. Heat to Reflux C->D E 5. Monitor by TLC D->E F 6. Solvent Removal E->F G 7. Liquid-Liquid Extraction F->G H 8. Drying & Concentration G->H I 9. Chromatography or Recrystallization H->I

References

Application Note: A Researcher's Guide to the Synthesis, Characterization, and Anticancer Evaluation of 2,4-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, the 2,4-diaminopyrimidine scaffold has emerged as a "privileged structure" in anticancer drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the purine core of ATP, enabling potent and often selective inhibition of various protein kinases.[1] These kinases, such as Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and Hematopoietic Progenitor Kinase 1 (HPK1), are frequently dysregulated in cancer, driving uncontrolled cell proliferation, survival, and migration.[1][2][3]

This guide provides a comprehensive overview of the synthesis, purification, characterization, and in vitro anticancer evaluation of novel 2,4-diaminopyrimidine derivatives. It is designed for researchers in drug development, offering both detailed protocols and the scientific rationale behind the experimental choices.

Part 1: Synthesis Strategy & Protocol

Principle and Rationale

The most common and versatile method for constructing the 2,4-diaminopyrimidine core is through the condensation of a guanidine salt with a β-dicarbonyl compound or its synthetic equivalent. This approach allows for extensive diversification. By choosing appropriately substituted guanidines and β-keto esters/nitriles, chemists can strategically install various functional groups at different positions of the pyrimidine ring to optimize target binding, selectivity, and pharmacokinetic properties.

A foundational route involves the reaction of guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine.[4] The hydroxyl group can then be converted to a chlorine atom using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5] This chlorinated intermediate is a key building block, as the chlorine at the 6-position is an excellent leaving group for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of side chains.[5]

Workflow for Synthesis and Purification

The overall process can be visualized as a multi-step workflow from starting materials to a purified, well-characterized compound ready for biological testing.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification cluster_analysis Characterization & Testing A 1. Guanidine + Ethyl Cyanoacetate B 2. Chlorination with POCl₃ A->B Condensation C 3. Nucleophilic Substitution B->C Forms key intermediate D 4. Reaction Quench & Extraction C->D E 5. Column Chromatography D->E Crude product isolation F 6. Recrystallization E->F Purity > 95% G 7. NMR, MS, HPLC Analysis F->G H 8. In Vitro Anticancer Assays G->H Confirmed structure & purity

Caption: General workflow for the synthesis and evaluation of 2,4-diaminopyrimidine derivatives.

Detailed Protocol: Synthesis of a 2,4,6-Trisubstituted Pyrimidine Derivative

This protocol describes a representative synthesis starting from the commercially available 2,4-diamino-6-hydroxypyrimidine.

Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

  • Reagents & Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2,4-diamino-6-hydroxypyrimidine (1.0 eq) to phosphorus oxychloride (POCl₃, 10-15 eq by volume).

  • Reaction: Heat the mixture to 95-100 °C and stir for 16-18 hours.[5] The reaction should turn into a clear, dark solution.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker with vigorous stirring, place a significant amount of crushed ice. Slowly and carefully, pour the reaction mixture onto the ice. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas.

  • Neutralization & Isolation: Once the quenching is complete, heat the solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.[5] Cool the solution in an ice bath and adjust the pH to ~8 using a concentrated NaOH solution. The product, 2,4-diamino-6-chloropyrimidine, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often pure enough for the next step without further chromatography.[5]

Step 2: Nucleophilic Aromatic Substitution

  • Reagents & Setup: To a solution of 2,4-diamino-6-chloropyrimidine (1.0 eq) in a suitable solvent like dry DMSO or THF, add an amine or alcohol nucleophile (1.1-1.5 eq).[5]

  • Base Addition: If the nucleophile is an alcohol, a strong base like sodium hydride (NaH, 1.2 eq) is required to generate the alkoxide.[5] Add the base portion-wise at 0 °C and then allow the mixture to stir at room temperature for 1 hour before adding the chloropyrimidine. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) may be added.

  • Reaction: Heat the reaction mixture to 90-120 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Work-up & Purification: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and extract the product with an organic solvent like ethyl acetate (EtOAc).[5] Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Part 2: Physicochemical Characterization

Protocols:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Interpretation: Confirm the presence of characteristic peaks, such as the pyrimidine ring proton and signals corresponding to the introduced side chains.[6] The integration of ¹H signals should match the number of protons, and the number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an Electrospray Ionization (ESI) source.

    • Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm that the observed mass-to-charge ratio (m/z) matches the calculated exact mass of the target molecule.[7]

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve a small sample in the mobile phase.

    • Inject onto a C18 reverse-phase column.

    • Run a gradient method (e.g., water/acetonitrile with 0.1% TFA).

    • Interpretation: Assess the purity of the compound by integrating the area of the product peak relative to all other peaks detected by UV absorbance. The target for biological testing is typically >95% purity.

Table 1: Representative Characterization Data for a Hypothetical Derivative
Technique Expected Result
¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (s, 1H, pyrimidine-H), 6.50 (s, 2H, NH₂), 6.20 (s, 2H, NH₂), plus signals for side chains.
¹³C NMR (100 MHz, DMSO-d₆) δ 166.8, 161.5, 158.0 (Pyrimidine Cs), 85.0 (C5), plus signals for side chains.[6]
HRMS (ESI+) Calculated m/z for [M+H]⁺, found value should be within ± 5 ppm.
HPLC (254 nm) Purity > 95% at a specific retention time.

Part 3: In Vitro Anticancer Activity Evaluation

Mechanism of Action: Kinase Inhibition

Many 2,4-diaminopyrimidine derivatives function as ATP-competitive kinase inhibitors.[8][9] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This blockade disrupts signaling pathways essential for cancer cell growth and survival. For instance, inhibiting CDK7 can halt the cell cycle and transcription, leading to apoptosis.[2][10]

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Target Kinase (e.g., CDK7) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Response Cell Proliferation & Survival Substrate_P->Response Triggers Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->Kinase Blocks ATP Site

Caption: Mechanism of action for a 2,4-diaminopyrimidine kinase inhibitor.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[12]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13][14]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for "untreated control" (cells + medium) and "blank" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance values by subtracting the average absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 2: Hypothetical Anticancer Activity (IC₅₀ Values in µM)
Compound ID A549 (Lung) MCF-7 (Breast) PC-3 (Prostate)
Derivative 9k 2.143.695.52
Derivative 13f 1.984.014.27
Palbociclib (Control) >500.02>50
Data adapted for illustrative purposes from similar studies.[15][16]

Conclusion

The 2,4-diaminopyrimidine scaffold remains a highly fruitful starting point for the development of novel anticancer therapeutics. The synthetic accessibility and modular nature of its preparation allow for fine-tuning of its biological activity against a range of oncogenic targets. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and preliminary biological evaluation of new derivatives. By combining rational design with these established experimental methodologies, researchers can efficiently identify and advance promising lead compounds in the ongoing search for more effective cancer treatments.

References

Application Notes and Protocols for the Utilization of 4-chloro-2-methyl-6-(methylthio)pyrimidine in Novel Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of agrochemicals.

Abstract: This document provides a comprehensive guide for the strategic use of 4-chloro-2-methyl-6-(methylthio)pyrimidine as a foundational scaffold in the discovery and development of novel fungicides. Pyrimidine derivatives represent a critically important class of agrochemicals, with many commercial products leveraging this heterocycle for potent and broad-spectrum activity.[1] The subject compound, this compound, is a versatile building block, offering a reactive site for molecular elaboration to generate diverse chemical libraries.[2] These application notes detail the scientific rationale, synthetic protocols, bioassay methodologies, and structure-activity relationship (SAR) principles necessary to advance a fungicide development program from this starting material.

Section 1: Scientific Rationale and Core Principles

The pyrimidine heterocycle is a "privileged structure" in medicinal and agricultural chemistry due to its presence in natural products and its ability to engage in various biological interactions.[3] In fungicide development, pyrimidine-based compounds have been shown to act on several key fungal processes. A predominant mechanism of action is the inhibition of cellular respiration by targeting the mitochondrial electron transport chain.[1] Specifically, some pyrimidine fungicides disrupt the energy synthesis in pathogens by inhibiting electron transfer between cytochrome b and cytochrome C1 or by inhibiting NADH oxidoreductase (Complex I), ultimately leading to fungal cell death.[1][4][5]

The selection of this compound as a starting scaffold is based on the following chemical logic:

  • Reactive Handle: The chlorine atom at the C4 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide array of chemical moieties, which is essential for library synthesis and SAR exploration.

  • Modulating Groups: The 2-methyl and 6-methylthio substituents are not merely passive structural elements. They play a crucial role in modulating the electronic properties of the pyrimidine ring and can influence the compound's binding affinity to the target protein, as well as its physicochemical properties like solubility and membrane permeability.

cluster_ETC Fungal Mitochondrial Electron Transport Chain cluster_Inhibitors Potential Inhibition Sites for Pyrimidine Derivatives ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone Pool ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient Inhibitor1 Pyrimidine Fungicide (e.g., Diflumetorim) Inhibitor1->ComplexI Inhibition Inhibitor2 Pyrimidine Fungicide (e.g., Azoxystrobin) Inhibitor2->ComplexIII Inhibition

Caption: Fungal mitochondrial respiration and potential target sites for pyrimidine fungicides.

Section 2: Synthetic Strategy and Library Generation

The primary synthetic route for derivatizing the scaffold is nucleophilic substitution at the C4 position. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups on the incoming nucleophile, making it ideal for creating a library of analogues for screening.

Start 4-chloro-2-methyl-6- (methylthio)pyrimidine Reaction Nucleophilic Aromatic Substitution Start->Reaction Nucleophile Nucleophile Library (R-NH2, R-OH, R-SH, etc.) Nucleophile->Reaction Purification Purification (Column Chromatography, etc.) Reaction->Purification Library Derivative Library (for screening) Purification->Library

Caption: Workflow for generating a derivative library from the core scaffold.

Protocol 2.1: General Procedure for Synthesis of 4-substituted-2-methyl-6-(methylthio)pyrimidine Derivatives

This protocol provides a template for the reaction with an amine nucleophile. It should be optimized for each specific substrate.

Causality Statement: The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the dissolution of the reactants and the salt byproducts. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction temperature is elevated to overcome the activation energy of the substitution on the heteroaromatic ring.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and nitrogen atmosphere setup.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or another suitable solvent).

  • Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add a base such as powdered K₂CO₃ (2.0 eq) or TEA (2.0 eq).[6]

  • Stir the reaction mixture at 80-100 °C for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 3: In Vitro Antifungal Activity Screening

The initial evaluation of newly synthesized compounds is performed in vitro to determine their intrinsic antifungal activity and to establish a preliminary SAR. The broth microdilution method is a standardized technique to quantify the Minimum Inhibitory Concentration (MIC).[7]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

Causality Statement: This assay quantifies the lowest concentration of a compound that prevents visible fungal growth.[7] Standardized media (RPMI-1640) and inoculum densities are used to ensure reproducibility.[8] A serial dilution allows for the precise determination of the MIC value. The inclusion of positive (commercial fungicide) and negative (solvent) controls validates the assay's performance.

Materials:

  • Synthesized pyrimidine derivatives, dissolved in DMSO (e.g., 10 mg/mL stock).

  • Pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Phytophthora infestans).

  • RPMI-1640 broth with L-glutamine, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • Positive control: Commercial fungicide (e.g., Pyrimethanil, Azoxystrobin).[9]

  • Negative control: DMSO.

Procedure:

  • Prepare a fungal spore suspension or mycelial fragment suspension in sterile water and adjust the concentration to 1-5 x 10⁴ CFU/mL.

  • In a 96-well plate, add 100 µL of RPMI-1640 broth to each well.

  • Add 2 µL of the stock solution of the test compound to the first well of a row. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. This will create a concentration gradient (e.g., from 100 µg/mL to 0.098 µg/mL).

  • Add 100 µL of the fungal inoculum to each well. The final volume will be 200 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Include a positive control (commercial fungicide) and a negative control (DMSO vehicle) on each plate. Also include a media-only control for sterility.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) for 48-72 hours.

  • Determine the MIC by visual inspection or by measuring absorbance at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in turbidity compared to the negative control.[10]

Data Presentation and Interpretation

The results should be tabulated to facilitate comparison between derivatives. This quantitative data is the foundation for building the SAR.

Table 1: Hypothetical In Vitro Antifungal Activity (MIC in µg/mL)

Compound IDR-Group (at C4)Botrytis cinereaFusarium graminearumPhytophthora infestans
SC-PYR-01 4-fluoro-aniline6.2512.525
SC-PYR-02 4-chloro-aniline3.136.2512.5
SC-PYR-03 4-methoxy-aniline2550>100
SC-PYR-04 3,4-dichloro-aniline1.56 3.13 6.25
Pyrimethanil (Positive Control)1.5612.5>100

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR analysis is a critical, iterative process that guides the synthetic chemistry toward more potent compounds.[11] By comparing the chemical structures of the synthesized analogues with their corresponding biological activities, researchers can deduce which molecular features are beneficial or detrimental to fungicidal potency.

From the hypothetical data in Table 1, one could infer:

  • Electronic Effects: Halogen substituents on the aniline ring (SC-PYR-01, -02, -04) are more favorable than an electron-donating methoxy group (SC-PYR-03).

  • Substitution Pattern: A di-substituted ring (SC-PYR-04) shows enhanced activity compared to mono-substituted rings, suggesting additional beneficial interactions with the target site.

References

One-Pot Synthesis of Substituted Pyrimidines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active compounds. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its importance in the blueprint of life is unparalleled. This inherent biological relevance has spurred decades of research, establishing pyrimidine derivatives as a privileged scaffold in medicinal chemistry and drug development. Their diverse pharmacological activities are well-documented, with applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. The ongoing pursuit of novel therapeutic agents continually fuels the demand for efficient and versatile methods to synthesize structurally diverse pyrimidine libraries.

One-pot multicomponent reactions have emerged as a powerful strategy in this endeavor, offering significant advantages over traditional linear syntheses. By combining multiple starting materials in a single reaction vessel, these methods streamline the synthetic process, reduce waste, and often provide access to complex molecules with high atom economy. This application note provides a detailed guide to several robust one-pot methodologies for the synthesis of substituted pyrimidines, tailored for researchers and professionals in the field of drug discovery and development. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the "why" behind the experimental choices, ensuring a deeper understanding and facilitating troubleshooting and further development.

I. The Biginelli Reaction: A Classic Reimagined

First reported by Pietro Biginelli in 1891, this three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains one of the most important methods for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. The resulting DHPMs are valuable intermediates that can be further functionalized or screened directly for biological activity.

Mechanistic Insights

The mechanism of the Biginelli reaction has been a subject of study for over a century. The currently accepted mechanism proceeds through a series of acid-catalyzed steps. The reaction is initiated by the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester to the iminium ion. The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the carbonyl group of the ketoester, followed by dehydration to yield the dihydropyrimidine ring.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct + Iminium Ion Iminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization - H₂O Chalcone_Pyrimidine_Synthesis cluster_stage1 Stage 1: Chalcone Formation cluster_stage2 Stage 2: Pyrimidine Formation Aldehyde Aromatic Aldehyde Chalcone Chalcone Intermediate Aldehyde->Chalcone + Ketone (Base) Ketone Ketone Ketone->Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Urea/Guanidine Urea Urea/Guanidine Urea->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine Substituted Pyrimidine Cyclized_Intermediate->Pyrimidine Dehydration/ Oxidation

Solid-Phase Synthesis of Pyrimidine-Based Compound Libraries: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. Solid-phase synthesis (SPS) has emerged as a powerful technology for the rapid generation of large and diverse compound libraries, accelerating the drug discovery process. This application note provides a detailed guide to the solid-phase synthesis of pyrimidine-based compound libraries. It covers the fundamental principles, strategic considerations for linker and resin selection, step-by-step protocols for library construction, and analytical methods for characterization of the final products. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Pyrimidine Scaffolds and the Power of Solid-Phase Synthesis

Pyrimidines are a class of heterocyclic aromatic organic compounds that are fundamental components of nucleic acids—DNA and RNA—in the form of cytosine, thymine, and uracil. This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

Traditional solution-phase synthesis, while effective for producing individual compounds, can be laborious and time-consuming when generating large libraries of analogues for structure-activity relationship (SAR) studies. Solid-phase synthesis (SPS) offers a compelling alternative by anchoring the starting material to an insoluble polymer support. This approach simplifies the purification process to mere filtration and washing, enabling the use of excess reagents to drive reactions to completion and facilitating automation for high-throughput synthesis.

This guide will delve into the practical aspects of applying SPS to the construction of pyrimidine-based libraries, providing researchers with the knowledge and protocols to efficiently generate diverse sets of molecules for biological screening.

Core Principles of Solid-Phase Pyrimidine Synthesis

The solid-phase synthesis of a pyrimidine library follows a general workflow, which is depicted in the diagram below. The key stages involve the selection and preparation of a solid support, attachment of a suitable linker, construction of the pyrimidine core or attachment of a pre-formed pyrimidine, diversification of the scaffold, and finally, cleavage of the compounds from the resin

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki coupling reactions involving chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As the reactivity of chloropyrimidines can be challenging, this guide offers field-proven insights to help you navigate and optimize your experiments for successful outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions grounded in mechanistic principles.

Problem 1: Low to No Product Yield

"My Suzuki coupling reaction with a chloropyrimidine is either not working or giving a very low yield. What are the most common causes and how can I fix this?"

Low yields or complete reaction failure are common hurdles when working with less reactive chloro-substrates. The issue often lies in one or more of the following areas:

1. Inefficient Catalyst System:

  • The Challenge: Chloropyrimidines are electron-deficient, making the initial oxidative addition step of the catalytic cycle sluggish compared to their bromo or iodo counterparts.[1][2] Standard catalysts like Pd(PPh₃)₄ may not be active enough to efficiently facilitate this crucial step.[3]

  • The Solution: Employ a More Active Catalyst System.

    • Switch to a Stronger Ligand: Utilize bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands accelerate the oxidative addition and promote the final reductive elimination step.[4][5] For instance, Pd(dppf)Cl₂·CH₂Cl₂ has shown improved yields due to its ability to drive effective reductive elimination.[6]

    • Consider a Pd(0) Pre-catalyst: Using a Pd(0) source like Pd₂(dba)₃ in conjunction with a suitable ligand can be more effective than some Pd(II) pre-catalysts that require in-situ reduction.[3][6]

2. Suboptimal Base Selection:

  • The Challenge: The base is critical for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[7][8] The strength and solubility of the base can dramatically affect the reaction rate.[9]

  • The Solution: Screen Different Bases.

    • Inorganic Bases are Common: K₂CO₃, K₃PO₄, and KF are frequently used and often effective.[6][9]

    • Stronger Bases for Difficult Couplings: For particularly challenging substrates, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary to facilitate transmetalation.[1][10]

    • Anhydrous Conditions: When using anhydrous K₃PO₄, adding a small amount of water (around 5 equivalents) can sometimes be beneficial.

3. Inappropriate Solvent System:

  • The Challenge: The solvent influences the solubility of reagents and the activity of the catalyst.[9]

  • The Solution: Optimize Your Solvent.

    • Aprotic Solvents: Mixtures of aprotic solvents like 1,4-dioxane, DMF, or THF with water are a good starting point.[6][9] A 2:1 mixture of 1,4-dioxane and water has proven to be optimal in some cases.[6]

    • Alcoholic Co-solvents: The addition of an alcohol, such as ethanol, can sometimes improve reactivity.[9]

4. Insufficient Reaction Temperature:

  • The Challenge: The energy barrier for the oxidative addition of chloropyrimidines is higher than for other halo-pyrimidines.

  • The Solution: Increase the Temperature.

    • Optimal Range: Temperatures around 100°C are often optimal for these reactions.[6][9] However, be aware that excessively high temperatures can lead to side product formation.[6]

    • Microwave Irradiation: Consider using a microwave reactor. This can significantly reduce reaction times (e.g., to 15 minutes) and improve yields, sometimes with lower catalyst loading.[6][11]

5. Catalyst Deactivation:

  • The Challenge: The active Pd(0) catalyst is sensitive to oxygen and can be inhibited by the nitrogen atoms in the pyrimidine ring.[3][9]

  • The Solution: Ensure an Inert Atmosphere and Consider Ligand Effects.

    • Degassing: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen.[3][12]

    • Ligand Shielding: Bulky ligands can help shield the palladium center from coordination with the pyrimidine nitrogen, preventing catalyst inhibition.[4]

Troubleshooting Workflow for Low/No Yield

Caption: A step-by-step workflow for troubleshooting low-yield Suzuki coupling reactions with chloropyrimidines.

Problem 2: Significant Side Product Formation

"I'm observing significant side products in my reaction. What are they, and how can I minimize them?"

The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.

1. Homocoupling:

  • What it is: Two molecules of your boronic acid couple together.[9]

  • Causes: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[3]

  • Minimization Strategies:

    • Strictly Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen) to exclude oxygen.[9]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling compared to Pd(II) pre-catalysts that may not be fully reduced.[3]

2. Protodeboronation:

  • What it is: The boronic acid group is replaced by a hydrogen atom from a proton source (like water or solvent).[3]

  • Causes: This can be exacerbated by high temperatures and certain bases.[11]

  • Minimization Strategies:

    • High-Purity Boronic Acid: Use fresh, high-purity boronic acid, as impurities can sometimes accelerate decomposition.[9]

    • Anhydrous Conditions (with caution): While some water is often beneficial, excess water can promote protodeboronation. Consider using dry solvents, but be aware that completely anhydrous conditions can sometimes hinder the reaction.[1]

    • Base Optimization: Strong bases, particularly hydroxides, can sometimes increase the rate of protodeboronation. If this is a major issue, consider screening milder bases.[1]

3. Di-substitution (with Dihalopyrimidines):

  • What it is: If you are using a dihalopyrimidine (e.g., 2,4-dichloropyrimidine), you may see the formation of a disubstituted product.[6]

  • Minimization Strategies:

    • Control Stoichiometry: Use a controlled amount of the boronic acid (e.g., 1.0-1.2 equivalents) to favor monosubstitution.

    • Lower Temperature: Higher temperatures can sometimes promote the second coupling. Running the reaction at the lowest effective temperature can improve selectivity.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is the best starting point for coupling with chloropyrimidines?

For chloropyrimidines, which are considered less reactive substrates, a good starting point is often a catalyst system known for its high activity. While the classic Pd(PPh₃)₄ can be effective, modern catalyst systems often provide better results.[6][13] A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is highly recommended.[3][4] These ligands facilitate the challenging oxidative addition step.[4]

Q2: How does the position of the chlorine atom on the pyrimidine ring affect reactivity?

The position of the chlorine atom significantly impacts reactivity. For example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards Suzuki coupling than the C2 position.[6] This regioselectivity is attributed to the electronic properties of the pyrimidine ring. However, this selectivity can sometimes be inverted through careful selection of the ligand.[14]

Q3: What is the role of water in the reaction mixture?

Water can play a multiple beneficial roles. It helps to dissolve inorganic bases like K₂CO₃ and K₃PO₄, and it can facilitate the transmetalation step by promoting the formation of the boronate complex.[15] However, as mentioned in the troubleshooting section, excessive water can lead to protodeboronation.[1] Typically, a solvent mixture like 1,4-dioxane/water in a 2:1 to 4:1 ratio is a good starting point.[6]

Q4: My boronic acid is sterically hindered. What should I consider?

Sterically hindered coupling partners can slow down the reaction.[16][17] To overcome this, you may need:

  • A More Active Catalyst: Use a catalyst system with a very bulky ligand (e.g., XPhos) to promote reductive elimination of the sterically demanding product.[4]

  • Higher Temperatures: Increased thermal energy can help overcome the steric barrier.

  • Longer Reaction Times: Be prepared for the reaction to take longer to reach completion.

Q5: Can I use microwave irradiation for these reactions?

Absolutely. Microwave-assisted Suzuki couplings are often highly effective for chloropyrimidines.[6] The rapid heating can significantly shorten reaction times and often leads to higher yields, even with reduced catalyst loadings.[6][11] A typical microwave protocol might involve heating at 100-150°C for 10-30 minutes.[10]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of a Chloropyrimidine

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 2:1 mixture)

  • Microwave reaction vessel with a magnetic stir bar

Procedure:

  • To the microwave reaction vessel, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.[10]

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.[10]

  • Add the degassed solvent mixture via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (e.g., 100-120°C) for the specified time (e.g., 15-30 minutes).[6][10]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[15][18][19]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(R)L₂ Transmetalation (R-B(OR')₂ + Base) Ar-Pd(II)(R)L₂->Pd(0)L₂ Reductive Elimination (Ar-R) Ar-R Ar-R Ar-Pd(II)(R)L₂->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L₂ R-B(OR')₂ R-B(OR')₂ R-B(OR')₂->Ar-Pd(II)(R)L₂ Base Base Base->Ar-Pd(II)(R)L₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary

Table 1: Recommended Starting Conditions for Suzuki Coupling of Chloropyrimidines
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ / SPhos or Pd(dppf)Cl₂High activity required for C-Cl bond activation.[4][6]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Accelerates oxidative addition and reductive elimination.[1][4]
Base K₂CO₃ or K₃PO₄Effective and commonly used for pyrimidine substrates.[6][9]
Solvent 1,4-Dioxane / H₂O (2:1 to 4:1) or THF / H₂OGood solubility for reagents and catalyst activity.[6][9]
Temperature 100-120°C (Conventional) or 100-150°C (Microwave)Overcomes activation energy for C-Cl bond cleavage.[6][9]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[3][9]

References

Technical Support Center: Synthesis of 4-Chloro-2-methyl-6-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-methyl-6-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving reaction yield and purity.

Overview of Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic approach involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a thiourea derivative, followed by methylation and chlorination. Challenges in this synthesis often relate to incomplete reactions, side-product formation, and difficulties in purification.

Below is a generalized reaction workflow for the synthesis, which will serve as a basis for our troubleshooting guide.

Synthesis_Workflow A Starting Materials (e.g., Diethyl Malonate, Thiourea) B Cyclization A->B Base C Methylation B->C Methylating Agent (e.g., Dimethyl Sulfate) D Chlorination C->D Chlorinating Agent (e.g., POCl3) E Purification D->E Work-up F Final Product: This compound E->F Crystallization/ Chromatography Troubleshooting_Yield A Low Overall Yield B Analyze Yield at Each Step (Cyclization, Methylation, Chlorination) A->B C Identify Step with Low Yield B->C D Investigate Starting Material Purity C->D E Optimize Reaction Conditions (Temperature, Time, Solvent) C->E F Investigate Reagent Stoichiometry C->F G Consider Alternative Reagents E->G

Identifying byproducts in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, ensuring you can not only identify but also mitigate the formation of byproducts.

Section 1: Troubleshooting the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable precursors to a wide range of biologically active molecules. However, its simplicity can be deceptive, and several side reactions can compete with the desired product formation, impacting yield and purity.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction mixture is intensely yellow and fluorescent. What is the likely byproduct, and how can I prevent its formation?

A1: The most common cause of intense yellow fluorescence is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway directly competes with the desired Biginelli reaction.

Mitigation Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.

Q2: I'm observing a low yield of my desired dihydropyrimidinone, with a significant amount of a non-polar byproduct. How can I identify and suppress it?

A2: A common non-polar byproduct is the Knoevenagel condensation product, formed from the reaction between the aldehyde and the β-ketoester. This side reaction is especially prevalent under conditions that favor this condensation over the formation of the dihydropyrimidine ring.

Identification and Mitigation:

  • Characterization: The Knoevenagel adduct can be identified by the absence of the urea moiety in its NMR and mass spectra. For example, the reaction between benzaldehyde and ethyl acetoacetate would yield ethyl 2-benzylidene-3-oxobutanoate.

  • Catalyst Choice: Using a catalyst that preferentially activates the urea component can help to outcompete the Knoevenagel condensation.

  • Stoichiometry: Using a slight excess of urea (1.2-1.5 equivalents) can shift the equilibrium towards the formation of the desired product.

Q3: My crude product is difficult to purify, and I suspect the presence of a polar, water-soluble byproduct. What could it be?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating purification. These arise from a competing reaction between the β-ketoester and urea.

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: Careful control over the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.

Troubleshooting Guide: Biginelli Reaction
Problem Potential Cause Suggested Solution
High levels of Hantzsch DHP byproduct (fluorescent) High reaction temperatureLower the reaction temperature (e.g., to 60-80 °C).
Urea decompositionConsider a milder catalyst or add urea portion-wise.
Significant Knoevenagel condensation byproduct Suboptimal catalystUse a catalyst that promotes the imine formation pathway.
Unfavorable stoichiometryIncrease the molar ratio of urea to 1.2-1.5 equivalents.
Presence of N-acylurea byproduct Inappropriate reaction conditionsOptimize catalyst and reactant concentrations.
Low overall yield and unreacted starting materials Inefficient catalysisScreen different Brønsted or Lewis acid catalysts.
Suboptimal temperature or reaction timeMonitor the reaction by TLC to determine the optimal endpoint.
Impure reactantsEnsure the purity of aldehyde, β-ketoester, and urea.

Workflow for Minimizing Byproduct Formation in Biginelli Synthesis

Biginelli_Troubleshooting cluster_byproducts Common Byproducts start Start Biginelli Reaction monitor Monitor by TLC/LC-MS start->monitor analyze Analyze Crude Product (NMR, MS) monitor->analyze byproduct Identify Byproduct(s) analyze->byproduct product Desired DHPM Product hantzsch Hantzsch DHP (Fluorescent) byproduct->hantzsch Fluorescent? knoevenagel Knoevenagel Adduct byproduct->knoevenagel Non-polar? acylurea N-Acylurea byproduct->acylurea Polar? sol1 Lower Temperature hantzsch->sol1 sol2 Change Catalyst hantzsch->sol2 sol3 Adjust Stoichiometry (excess urea) knoevenagel->sol3 sol4 Optimize Catalyst knoevenagel->sol4 sol5 Control Stoichiometry acylurea->sol5 sol6 Recrystallize acylurea->sol6 sol1->product sol2->product sol3->product sol4->product sol5->product sol6->product

Caption: Troubleshooting workflow for byproduct identification and mitigation in the Biginelli reaction.

Section 2: Navigating Side Reactions in the Pinner Pyrimidine Synthesis

The Pinner synthesis, involving the condensation of an amidine with a β-dicarbonyl compound, is a versatile route to substituted pyrimidines. However, it is often plagued by side reactions that can significantly lower the yield and complicate purification.

Frequently Asked Questions (FAQs)

Q1: My Pinner synthesis is giving a complex mixture of products. What are the likely side reactions?

A1: The Pinner synthesis is susceptible to several side reactions, including:

  • Self-condensation of the 1,3-dicarbonyl compound: This is a common issue, especially under basic conditions.

  • Hydrolysis of the amidine starting material: Amidines are sensitive to moisture and can hydrolyze, particularly under acidic or basic conditions.

  • Incomplete cyclization: The reaction may stall at an open-chain intermediate, especially with sterically hindered substrates.

  • Formation of regioisomers: If an unsymmetrical β-dicarbonyl compound is used, two different regioisomers of the pyrimidine product can be formed.

Q2: How can I improve the regioselectivity when using an unsymmetrical β-dicarbonyl compound?

A2: Controlling regioselectivity in the Pinner synthesis can be challenging. The outcome is often dependent on the specific substrates and reaction conditions.

  • Protecting Groups: In some cases, one of the carbonyl groups can be selectively protected to direct the initial condensation with the amidine.

  • Alternative Synthetic Routes: If regioselectivity remains poor, it may be necessary to consider a different synthetic strategy where the desired substitution pattern is introduced in a more controlled manner.

  • Chromatographic Separation: In cases of moderate regioselectivity, careful column chromatography may be required to separate the isomers.

Troubleshooting Guide: Pinner Synthesis
Problem Potential Cause Suggested Solution
Low yield and complex product mixture Self-condensation of dicarbonylUse milder reaction conditions or a different base.
Hydrolysis of amidineEnsure strictly anhydrous conditions and use high-purity amidine.
Incomplete reaction Insufficient activationIncrease reaction time or temperature; consider a stronger catalyst.
Formation of regioisomers Use of unsymmetrical dicarbonylExplore protecting group strategies or alternative synthetic routes.

Logical Flow for Optimizing Pinner Synthesis

Pinner_Optimization cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes start Design Pinner Synthesis check_symmetry Is β-dicarbonyl symmetrical? start->check_symmetry symmetrical Proceed with standard protocol check_symmetry->symmetrical Yes unsymmetrical Consider regioselectivity check_symmetry->unsymmetrical No anhydrous Ensure Anhydrous Conditions symmetrical->anhydrous unsymmetrical->anhydrous base_selection Optimize Base/Catalyst anhydrous->base_selection temperature Control Temperature base_selection->temperature run_reaction Run Reaction & Monitor temperature->run_reaction analyze Analyze Product Mixture (NMR, LC-MS) run_reaction->analyze pure_product High Yield, Pure Product analyze->pure_product Success low_yield Low Yield / Incomplete Reaction analyze->low_yield byproducts Byproducts Observed analyze->byproducts regioisomers Regioisomers Formed analyze->regioisomers re_optimize1 Re-optimize conditions (time, temp, catalyst) low_yield->re_optimize1 re_optimize2 Identify byproducts & adjust conditions byproducts->re_optimize2 re_optimize3 Modify strategy or plan for separation regioisomers->re_optimize3

Technical Support Center: Chlorination of Hydroxypyrimidines with Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges and side reactions through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Common Issues

This section provides solutions to frequently encountered problems during the chlorination of hydroxypyrimidines. Each issue is presented in a question-and-answer format, detailing the cause, identification, and resolution.

FAQ 1: My chlorination reaction is sluggish or incomplete. What are the likely causes and how can I drive it to completion?

Incomplete conversion of the starting hydroxypyrimidine is a common hurdle. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Insufficient Reagent: Ensure an adequate molar excess of phosphorus oxychloride is used. While modern solvent-free methods aim for equimolar amounts, traditional protocols often use POCl₃ as both reagent and solvent.[1][2][3] Depending on the substrate, a molar ratio of POCl₃ to the hydroxyl group can range from 2.8:1 to 9:1.[4]

  • Low Reaction Temperature: This reaction typically requires heating to overcome the activation energy. Temperatures can range from 60°C to the reflux temperature of POCl₃ (around 107°C).[1][4] For some solvent-free methods, temperatures as high as 160°C in a sealed reactor are employed for shorter reaction times.[2][5]

  • Inadequate Reaction Time: The duration of the reaction is critical. Depending on the temperature and scale, reactions can take anywhere from a few hours to over 8 hours to reach completion.[4] It is highly recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water in a highly exothermic reaction to produce phosphoric acid and hydrogen chloride, which will not effect the desired chlorination.[1][6][7][8][9][10] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality of POCl₃: Old or improperly stored POCl₃ can absorb moisture and lose its reactivity.[4] Using a fresh bottle or a freshly distilled batch of the reagent is advisable for optimal results.

FAQ 2: I'm observing a new, unexpected spot on my TLC/peak in my LC-MS that suggests a higher molecular weight. What could this be?

The formation of byproducts is a frequent complication. One common side reaction involves the formation of phosphorylated intermediates.

Common Side Reaction: Formation of Phosphorylated Intermediates

A notable byproduct can be a dichlorophosphoryl derivative of your pyrimidine. For instance, in the chlorination of 4-amino-2,6-dihydroxypyrimidine, the formation of 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride has been reported.[4]

Identification:

  • TLC: These byproducts are often more polar than the desired dichlorinated pyrimidine and will have a lower Rf value.

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to your starting material plus a POCl₂ fragment (or related phosphorylated species).

Prevention and Mitigation:

  • Controlled Stoichiometry: Using a minimal excess of POCl₃ can sometimes reduce the formation of these byproducts.

  • Optimized Reaction Time: Prolonged reaction times at high temperatures can sometimes favor the formation of such intermediates. Monitor the reaction by TLC to stop it once the starting material is consumed.

  • Work-up Procedure: Careful quenching of the reaction mixture is crucial. Slowly adding the reaction mixture to crushed ice and then neutralizing with a base can hydrolyze these phosphorylated intermediates, although this may also lead to some hydrolysis of the desired product.

FAQ 3: My reaction mixture turned dark and I have a lot of tarry residue, making purification difficult. What causes this and how can I prevent it?

The formation of a dark, tarry residue is indicative of decomposition.

Cause:

  • Excessive Heat: Overheating the reaction mixture can lead to the decomposition of the starting material, product, or intermediates.[4] This is particularly problematic in neat (solvent-free) reactions where localized heating can occur.

Prevention:

  • Temperature Control: Maintain a controlled and consistent reaction temperature using a reliable heating mantle and temperature controller.

  • Use of a Solvent: If you are using a neat protocol and experiencing decomposition, consider using a high-boiling inert solvent like o-dichlorobenzene to better manage the reaction temperature.

  • Gradual Addition of Reagents: For reactions involving a tertiary amine base, slow, dropwise addition of the amine to the heated mixture of the hydroxypyrimidine and POCl₃ can help to control the exotherm and prevent localized overheating.[4]

Section 2: Specific Side Reactions and Their Mechanisms

A deeper understanding of the potential side reactions can aid in their prevention. This section details the mechanisms of common undesired transformations.

Vilsmeier-Haack Type Formylation: An Unwanted Aldehyde

If N,N-dimethylformamide (DMF) is used as a solvent or is present as an impurity, you may observe the formation of a formylated pyrimidine byproduct. This is a classic Vilsmeier-Haack reaction.[11][12][13][14][15]

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[12][14][15]

  • Electrophilic Attack: The electron-rich pyrimidine ring attacks the Vilsmeier reagent.

  • Hydrolysis: During aqueous work-up, the resulting intermediate is hydrolyzed to an aldehyde.

Prevention:

  • Avoid DMF: Do not use DMF as a solvent for this reaction. If a solvent is necessary, consider alternatives like acetonitrile or high-boiling hydrocarbons.

  • Purity of Reagents: Ensure that your reagents, particularly any recovered solvents, are free from DMF contamination.

Diagram of the Vilsmeier-Haack Side Reaction:

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Formylpyrimidine Intermediate Vilsmeier_Reagent->Intermediate Hydroxypyrimidine Hydroxypyrimidine Hydroxypyrimidine->Intermediate Electrophilic Attack Formylated_Byproduct Formylated Pyrimidine (Side Product) Intermediate->Formylated_Byproduct H2O H₂O (Work-up) H2O->Formylated_Byproduct

Caption: Formation of a formylated byproduct via the Vilsmeier-Haack reaction.

Formation of Pyrophosphates and Other Condensed Phosphates

During the reaction and subsequent work-up, various phosphoric acid byproducts are formed. These can include pyrophosphoryl chloride and other condensed phosphates.[9]

Problems Caused by Phosphate Byproducts:

  • Emulsion Formation: These byproducts can lead to the formation of emulsions during aqueous work-up, making phase separation difficult.

  • Product Sequestration: The desired product can sometimes be trapped in the aqueous phase or in the emulsion layer, leading to lower isolated yields.

  • Exothermic Quenching: The hydrolysis of these phosphorus byproducts is highly exothermic and can be dangerous if not controlled.[2][3]

Management and Prevention:

  • Controlled Quenching: Always add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring. Never add water to the reaction mixture.[8]

  • pH Adjustment: After the initial quench, careful neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution) can help to break up emulsions and facilitate the extraction of the product into an organic solvent.[5]

  • Solvent Extraction: Use a suitable organic solvent like chloroform, dichloromethane, or ethyl acetate for extraction.[16][17] Multiple extractions may be necessary to recover all of the product.

  • Filtration: In some cases, the hydrochloride salt of a tertiary amine base will precipitate upon addition of an organic solvent, allowing for its removal by filtration before the aqueous wash.[17]

Workflow for Safe Quenching and Work-up:

Quenching_Workflow Start Reaction Mixture (Product + Excess POCl₃ + Phosphate Byproducts) Quench Slowly add to crushed ice/water with vigorous stirring Start->Quench Neutralize Adjust pH to 8-9 with aq. Na₂CO₃ or NaOH Quench->Neutralize Extract Extract with organic solvent (e.g., CH₂Cl₂ or EtOAc) Neutralize->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify product (e.g., recrystallization or chromatography) Evaporate->Purify End Isolated Chloropyrimidine Purify->End

Caption: Recommended workflow for quenching and product isolation.

Section 3: Experimental Protocols and Data

This section provides a generalized experimental protocol and a table summarizing reaction conditions for the chlorination of hydroxypyrimidines.

Generalized Experimental Protocol for Chlorination

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Tertiary amine (e.g., N,N-dimethylaniline or pyridine) (optional, but recommended)[1][4][18]

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Organic solvent (e.g., chloroform or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and an addition funnel, charge the hydroxypyrimidine and phosphorus oxychloride.

  • Heating: Heat the mixture to the desired temperature (e.g., 60-70°C or reflux) with stirring.[4]

  • Addition of Base (if used): Slowly add the tertiary amine dropwise over a period of 1-3 hours, maintaining the reaction temperature.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Removal of Excess POCl₃ (Optional): After cooling the mixture, excess POCl₃ can be removed by distillation under reduced pressure.[1] This must be done with extreme caution in a well-ventilated fume hood.

  • Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Adjust the pH of the resulting solution to 8-9 with a saturated solution of sodium carbonate. Extract the aqueous layer multiple times with an organic solvent.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table of Reaction Conditions

The following table summarizes various reported conditions for the chlorination of hydroxypyrimidines.

Starting MaterialPOCl₃ (Equivalents)Base (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
4-Amino-2,6-dihydroxypyrimidine3.5N,N-Dimethylaniline (2.0)60-705>85[4]
4-Amino-2,6-dihydroxypyrimidine2.0Pyridine (1.0)1602>80[5]
Uracil (Pyrimidine-2,4-diol)Excess (as solvent)NoneReflux (~107)3.5-4~90[16]
4,6-Dihydroxypyrimidine3.0N,N-Dimethylcyclohexylamine (1.0)95-100391.7[17]

References

Technical Support Center: Scalable Synthesis of 4-chloro-2-methyl-6-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 4-chloro-2-methyl-6-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this key chemical intermediate. Our goal is to ensure the scientific integrity and successful execution of your experimental work.

Introduction to the Synthesis Pathway

The scalable synthesis of this compound is a critical process for the production of various pharmaceutical and agrochemical compounds.[1] A common and effective route begins with the condensation of ethyl acetoacetate and thiourea to form 2-thio-6-methyluracil, which is then methylated and subsequently chlorinated to yield the final product. This guide will focus on the troubleshooting and optimization of this synthetic sequence.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Methylation cluster_2 Step 3: Chlorination A Ethyl Acetoacetate + Thiourea B 2-Thio-6-methyluracil A->B  NaOCH3, Methanol   C 2-Thio-6-methyluracil D 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine C->D  Dimethyl Sulfate (DMS), Base   E 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine F This compound E->F  POCl3, Organic Base  

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Cyclization to form 2-Thio-6-methyluracil

Issue 1.1: Low Yield of 2-Thio-6-methyluracil

  • Potential Cause: Incomplete reaction due to insufficient base or reaction time. The condensation reaction requires a strong base like sodium methoxide to deprotonate the thiourea and ethyl acetoacetate.[2]

  • Troubleshooting Steps:

    • Verify Base Stoichiometry and Quality: Ensure that the sodium methoxide is fresh and has not been deactivated by moisture. Use at least one equivalent of the base.

    • Optimize Reaction Time and Temperature: The reaction mixture is typically heated to allow for solvent evaporation.[2] Ensure the mixture is heated gently and for a sufficient duration (e.g., reflux for several hours) to drive the reaction to completion.

    • Ensure Anhydrous Conditions: Moisture can consume the sodium methoxide. Use dry solvents and apparatus.

Issue 1.2: Difficulty in Product Isolation and Purification

  • Potential Cause: Improper pH adjustment during workup leading to product loss or contamination.

  • Troubleshooting Steps:

    • Controlled Acidification: After dissolving the reaction residue in hot water, carefully add glacial acetic acid to precipitate the product.[2] Adding the acid too quickly can lead to the formation of fine particles that are difficult to filter.

    • Recrystallization: If the product is impure, recrystallization from a suitable solvent system (e.g., water/acetic acid) can improve purity.[2]

Step 2: Methylation of 2-Thio-6-methyluracil

Issue 2.1: Formation of N-methylated and O-methylated Side Products

  • Potential Cause: The presence of multiple nucleophilic sites (S, N, and O) can lead to a mixture of methylated products. The choice of methylating agent and reaction conditions is crucial for selectivity.

  • Troubleshooting Steps:

    • Control of Reaction Temperature: Keep the reaction temperature low (e.g., 10-20°C) during the addition of dimethyl sulfate to favor S-methylation.[3]

    • pH Adjustment: After methylation, carefully adjust the pH to 2-3 with an acid like HCl to precipitate the desired S-methylated product.[3]

Issue 2.2: Incomplete Methylation

  • Potential Cause: Insufficient amount of methylating agent or deactivation of the reagent.

  • Troubleshooting Steps:

    • Stoichiometry of Dimethyl Sulfate: Use a slight excess of dimethyl sulfate (e.g., 1.0-1.2 equivalents) to ensure complete reaction.[3]

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.

Step 3: Chlorination of 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine

Issue 3.1: Low Yield of this compound

  • Potential Cause: Incomplete chlorination or degradation of the product under harsh reaction conditions. Phosphorus oxychloride (POCl₃) is a strong dehydrating and chlorinating agent, and the reaction temperature needs to be controlled.

  • Troubleshooting Steps:

    • Use of a Catalyst: The addition of an organic base, such as N,N-dimethylaniline, can catalyze the chlorination reaction, allowing for milder conditions and improved yields.[3]

    • Temperature Control: The reaction is typically carried out at reflux.[3] However, prolonged heating at high temperatures can lead to side reactions. Optimize the reflux time by monitoring the reaction with TLC.

    • Solvent Selection: While POCl₃ can act as both a reactant and a solvent, using a high-boiling inert solvent like toluene may offer better temperature control.[4]

Issue 3.2: Difficult Workup and Product Isolation

  • Potential Cause: Quenching of excess POCl₃ is highly exothermic and can be hazardous if not performed correctly.

  • Troubleshooting Steps:

    • Controlled Quenching: Slowly and carefully add the reaction mixture to ice-water with vigorous stirring to quench the excess POCl₃.

    • Extraction: After quenching, extract the product with a suitable organic solvent like ethyl acetate.[3] Multiple extractions may be necessary to ensure complete recovery.

    • Purification: The crude product may require purification by column chromatography or recrystallization to remove any remaining impurities.

Troubleshooting_Chlorination Start Low Yield in Chlorination Step Cause1 Incomplete Reaction Start->Cause1 Cause2 Product Degradation Start->Cause2 Solution1 Add Catalyst (e.g., N,N-dimethylaniline) Cause1->Solution1 Solution2 Optimize Reflux Time (TLC Monitoring) Cause1->Solution2 Solution3 Use High-Boiling Inert Solvent Cause1->Solution3 Solution4 Control Reaction Temperature Cause2->Solution4

Caption: Troubleshooting flowchart for the chlorination step.

Frequently Asked Questions (FAQs)

Q1: Can other methylating agents be used instead of dimethyl sulfate?

A1: Yes, other methylating agents like methyl iodide can be used. However, dimethyl sulfate is often preferred for its lower cost and high reactivity in large-scale synthesis.[3] Recently, more environmentally friendly alternatives like chloromethane have been explored to avoid the high toxicity of dimethyl sulfate.[5]

Q2: What is the role of the organic base in the chlorination step?

A2: The organic base, such as triethylamine or N,N-dimethylaniline, acts as a catalyst.[3][4] It activates the hydroxyl group of the pyrimidine ring, making it a better leaving group and facilitating the nucleophilic substitution by the chloride from POCl₃.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several reagents used in this synthesis are hazardous.

  • Thiourea: Handle with care as it is a suspected carcinogen.

  • Dimethyl Sulfate: Highly toxic and a known carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. The quenching process must be performed with extreme caution.

Q4: How can the regioselectivity of chlorination be controlled if there are multiple hydroxyl groups?

A4: In the case of dihydroxypyrimidines, controlling the stoichiometry of the chlorinating agent and the reaction conditions can sometimes allow for selective monochlorination. For example, reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide can lead to the exclusive formation of the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[6][7] This demonstrates that careful control of reagents and conditions can achieve regioselectivity.

Q5: What are the typical yields for each step?

A5: Yields can vary depending on the scale and specific conditions. However, based on literature reports:

  • Cyclization: Yields can range from 69-84%.[2]

  • Methylation: Yields are typically high, often in the range of 77-81%.[3]

  • Chlorination: This step can be more variable, with reported yields between 40-80%.[3]

StepReactionTypical Yield
1Cyclization69-84%[2]
2Methylation77-81%[3]
3Chlorination40-80%[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Thio-6-methyluracil[2]
  • In a suitable flask, combine thiourea (1 mole), ethyl acetoacetate (1 mole), and sodium methoxide (1.2 moles) in methanol (900 ml).

  • Gently heat the mixture on a steam bath to allow for the evaporation of the solvent over approximately 8 hours.

  • Dissolve the resulting residue in 1 liter of hot water and treat with activated carbon.

  • Filter the hot solution and carefully add glacial acetic acid (120 ml) to the filtrate to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the product in an oven at 70°C.

Protocol 2: Synthesis of 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine (Adapted from[3])
  • Suspend 2-thio-6-methyluracil in an aqueous solution of sodium hydroxide.

  • Cool the mixture to 10°C in an ice bath.

  • Slowly add dimethyl sulfate (1.0-1.2 equivalents) dropwise, maintaining the temperature between 10-20°C.

  • Stir the reaction mixture at this temperature for 4-6 hours.

  • Adjust the pH to 2-3 with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

Protocol 3: Synthesis of this compound (Adapted from[3][4])
  • To a flask containing phosphorus oxychloride (acting as both solvent and reagent), add 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (100-110°C) and maintain for the required reaction time (monitor by TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as needed.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with these challenging, yet vital, heterocyclic substrates. As electron-deficient and potentially coordinating substrates, chloropyrimidines demand a carefully considered approach to catalyst system selection. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the efficiency and success of your experiments.

Part 1: Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter in the lab. The format is designed to help you quickly diagnose the problem and implement a scientifically sound solution.

Issue 1: Low to No Product Yield

Q: My reaction is sluggish or has failed completely. How do I systematically determine if the catalyst, ligand, base, or solvent is the issue?

A: A low or non-existent yield with a chloropyrimidine substrate is a frequent challenge, often pointing to a suboptimal catalytic system for the difficult oxidative addition of the C-Cl bond.[1][2] A systematic screening of reaction parameters is the most effective troubleshooting strategy.

Causality & Recommended Actions:

  • Catalyst Inactivity/Inhibition: The primary suspect is often the catalyst itself. The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, forming stable, catalytically inactive complexes.[2][3][4] This is a major deactivation pathway.

    • Action: Switch to a more robust catalyst system. Modern, well-defined palladium(II) precatalysts, especially those incorporating bulky, electron-rich biarylphosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs), are designed to overcome this.[4][5][6] These ligands form highly active, monoligated Pd(0) species that are less prone to inhibition.[7]

  • Inefficient Oxidative Addition: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds.[2][8] The oxidative addition step is therefore often rate-limiting.

    • Action: Employ a ligand designed for activating aryl chlorides. Bulky, electron-donating phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHCs (e.g., IPr, SIPr) are essential.[5][9] These ligands increase the electron density on the palladium center, which promotes the cleavage of the C-Cl bond.

  • Suboptimal Base or Solvent: The base and solvent play a crucial role in activating the reagents and stabilizing the catalytic species.[10][11] An incorrect choice can halt the reaction.

    • Action: Screen a panel of bases and solvents. For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[12] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are required.[13] Solvents like 1,4-dioxane, toluene, or THF are common starting points, but solvent choice can be nuanced and even affect selectivity.[3]

Below is a logical workflow for troubleshooting low-yield reactions.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Side_Reactions 3. Investigate Side Reactions Start->Check_Side_Reactions Check_Ligand Is the ligand suitable for Ar-Cl activation? Check_Catalyst->Check_Ligand Action: Use bulky, e⁻-rich ligands (XPhos, SPhos, NHCs) Check_Precatalyst Is the precatalyst activating efficiently? Check_Catalyst->Check_Precatalyst Action: Use a modern, well-defined precatalyst (e.g., G3/G4 Palladacycle) Check_Base Is the base strong enough? Check_Conditions->Check_Base Action: Screen stronger bases (K₃PO₄, Cs₂CO₃, NaOtBu) Check_Solvent Is the solvent appropriate? Check_Conditions->Check_Solvent Action: Screen anhydrous, degassed solvents (Dioxane, Toluene) Check_Temp Is the temperature optimal? Check_Conditions->Check_Temp Action: Screen temperatures (e.g., 80-120 °C) Protodeboronation Protodeboronation (Suzuki)? Check_Side_Reactions->Protodeboronation Action: Use anhydrous conditions, KF as base, or boronic esters Homocoupling Homocoupling? Check_Side_Reactions->Homocoupling Action: Ensure rigorous O₂ exclusion, use slight excess of aryl halide

Caption: Troubleshooting decision tree for low-yield chloropyrimidine couplings.

Issue 2: Catalyst Deactivation and Palladium Black Formation

Q: My reaction mixture turned black and stalled. What causes this, and how can I prevent it?

A: The formation of a black precipitate (palladium black) is a clear visual indicator of catalyst decomposition.[4][14] The active, soluble Pd(0) species has aggregated and precipitated out of solution, rendering it inactive. This is a common failure mode in cross-coupling chemistry, especially with challenging substrates.

Causality & Recommended Actions:

  • Oxidation of Pd(0): The active catalyst is highly sensitive to oxygen.[4][14] Trace amounts of air can oxidize Pd(0) to Pd(II), which can then lead to agglomeration.

    • Action: Ensure a rigorously inert atmosphere. Use Schlenk techniques or a glovebox. Solvents and liquid reagents must be thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[2][15]

  • Ligand Dissociation/Decomposition: At elevated temperatures, the protective phosphine ligand can dissociate from the palladium center, leaving behind "naked" Pd(0) atoms that rapidly aggregate.[4] The ligands themselves can also degrade.

    • Action: Use sterically demanding and thermally stable ligands. Bulky biarylphosphine ligands (e.g., Buchwald ligands) and NHCs are designed to create a stable, protective steric pocket around the palladium atom, preventing aggregation even at high temperatures.[4][9]

    • Action: Optimize the temperature. Run the reaction at the lowest temperature that affords a reasonable rate. Sometimes, a longer reaction time at 80 °C is preferable to a shorter time at 120 °C.[4]

  • Incomplete Reduction of Pd(II) Precatalyst: When using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be slow or incomplete, which can lead to side reactions and the formation of palladium black.[16]

    • Action: Use a well-defined, easily activated precatalyst. Modern palladacycle precatalysts are designed for rapid and clean conversion to the active Pd(0) species under the reaction conditions, often without the need for external reducing agents.[7][17]

Deactivation_Pathways cluster_cycle Catalytic Cycle Active_Catalyst Active Catalyst L-Pd(0) Inactive_Coordination Inactive Pyrimidine Complex (L-Pd(0)-Pyrimidine) Active_Catalyst->Inactive_Coordination Catalyst Poisoning (Pyrimidine Coordination) Pd_Black Decomposition (Palladium Black) Active_Catalyst->Pd_Black Ligand Dissociation (High Temp.) Oxidized_Pd Oxidized Catalyst L-Pd(II) Active_Catalyst->Oxidized_Pd Presence of O₂ Oxidized_Pd->Pd_Black Aggregation

Caption: Common catalyst deactivation pathways in chloropyrimidine cross-coupling.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding strategy and component selection for cross-coupling reactions with chloropyrimidines.

Q1: Which class of ligand is most effective for activating chloropyrimidines?

A: For the coupling of chloropyrimidines, which are electron-deficient heteroaryl chlorides, the most effective ligands are bulky and electron-rich monodentate phosphines or N-heterocyclic carbenes (NHCs).[9][18]

  • Buchwald Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are considered the gold standard.[6] Their steric bulk promotes the formation of a highly reactive 14-electron monoligated L-Pd(0) species, while their strong electron-donating ability facilitates the difficult oxidative addition of the C-Cl bond.[9]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are powerful sigma-donors that form very stable bonds with palladium. This stability makes the resulting catalysts very robust and effective for activating unreactive chlorides.[5]

  • Bidentate Ligands: While bidentate ligands like DPPF or Xantphos can be effective in some cases, particularly for preventing catalyst deactivation with certain substrates, bulky monodentate ligands generally offer superior reactivity for the challenging oxidative addition step with aryl chlorides.[19][20]

Q2: How do I choose the right palladium source? Pd(0) vs. Pd(II) precatalysts?

A: The choice of palladium source is critical for generating the active Pd(0) catalyst efficiently and cleanly.

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): While Pd(PPh₃)₄ can be effective, it may not be active enough for challenging chloropyrimidines.[1][3] Pd₂(dba)₃ is a common Pd(0) source but can be problematic as the dba ligand can inhibit the reaction.[7] These sources are also often air-sensitive.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are air-stable and convenient but require in situ reduction to Pd(0), which can sometimes be inefficient and lead to the formation of palladium black.[16][17]

  • Modern "Designer" Precatalysts (e.g., Buchwald Palladacycles): These are the preferred choice for difficult couplings. They are air- and moisture-stable Pd(II) complexes that are pre-ligated with the desired bulky phosphine ligand.[7][17] They are designed to undergo rapid, clean reductive elimination in the presence of a base to generate the active monoligated L-Pd(0) species, leading to more reliable and reproducible results.[21][22]

Q3: What is the role of the base, and how do I select the best one?

A: The base plays a multifaceted role and its choice is reaction-dependent. A base that is too weak will result in a sluggish reaction, while one that is too strong or nucleophilic can cause undesired side reactions.

  • In Suzuki-Miyaura Coupling: The primary role of the base is to activate the organoboron species to facilitate transmetalation. A common mechanism involves the formation of a more nucleophilic boronate complex [-B(OR)₃]⁻. Stronger, non-nucleophilic inorganic bases are preferred.

  • In Buchwald-Hartwig Amination: The base deprotonates the amine (or N-H precursor), generating the amide anion required for reductive elimination and C-N bond formation. A strong, sterically hindered base is crucial to avoid competing reactions.

Table 1: Base Selection Guide for Chloropyrimidine Couplings

BaseCommon Coupling Type(s)Typical ConditionsKey Characteristics & InsightsReferences
K₃PO₄ Suzuki-Miyaura2-3 equiv., Dioxane/H₂OA strong, reliable base often effective for difficult couplings and preventing protodeboronation.[3][12][3],[12]
Cs₂CO₃ Suzuki-Miyaura2-3 equiv., Dioxane, DMFMore soluble and often more reactive than K₂CO₃; can accelerate slow reactions.[12][12]
NaOtBu Buchwald-Hartwig, Sonogashira1.2-2 equiv., Toluene, DioxaneA very strong, non-nucleophilic base. Standard for C-N couplings. Must be handled under inert conditions.[23]
LiHMDS Buchwald-Hartwig1.2-2 equiv., THF, DioxaneA strong, non-nucleophilic base that can provide high regioselectivity in specific aminations.[13][13]
K₂CO₃ Suzuki-Miyaura2-3 equiv., Toluene/EtOH/H₂OA standard, milder base. May be less effective for challenging chloropyrimidines.[12][12]

Q4: How does solvent choice impact the reaction outcome?

A: The solvent is not merely a medium for the reaction; it is an active participant that can profoundly influence reaction rate, yield, and even selectivity.[10][11]

  • Polarity and Solubility: The solvent must solubilize all reaction components. Aprotic polar solvents like 1,4-dioxane, THF, and DMF are common. However, solvent polarity can also stabilize charged intermediates or transition states, sometimes altering the catalytic cycle.[24]

  • Coordinating Ability: Some polar solvents, like DMF or MeCN, can coordinate to the palladium center. This can sometimes be beneficial, but in other cases, it can inhibit the catalyst or alter its selectivity.[25]

  • Water Content: In Suzuki reactions, a small amount of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[3] However, for reactions sensitive to protodeboronation, anhydrous conditions are preferred.[12]

Table 2: Common Solvents and Their Characteristics

SolventPolarityCommon Coupling Type(s)NotesReferences
1,4-Dioxane LowSuzuki, Buchwald-HartwigExcellent, versatile solvent. Often used with water in Suzuki couplings. Must be peroxide-free.[3]
Toluene Non-polarSuzuki, Buchwald-HartwigGood for higher temperatures. A non-coordinating solvent.[26]
THF Polar AproticSuzuki, Buchwald-HartwigGood general-purpose solvent, but lower boiling point limits reaction temperature.[26]
DMF Polar AproticSuzuki, SonogashiraHigh boiling point, excellent solvating power. Can be coordinating and may slow some reactions.[14][3],
Acetonitrile Polar AproticSuzukiA coordinating solvent that has been shown to switch selectivity in some systems.

Part 3: Detailed Experimental Protocols

The following are generalized, robust starting protocols for common cross-coupling reactions with chloropyrimidines. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a dichloropyrimidine with an arylboronic acid using a modern catalyst system.

Materials:

  • Dichloropyrimidine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dichloropyrimidine, arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 to 10:1 solvent mixture (e.g., for a 0.5 mmol scale reaction, use 4 mL dioxane and 0.5 mL water).[27]

  • Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.[27]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the C-N coupling of a chloropyrimidine with a secondary amine.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., RuPhos-Pd-G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • Vessel Preparation (Glovebox): Inside a glovebox, add the NaOtBu and the palladium precatalyst to an oven-dried vial or flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the chloropyrimidine, followed by the anhydrous, degassed toluene. Finally, add the amine.

  • Reaction: Seal the vessel tightly. Remove from the glovebox and heat the reaction mixture in a pre-heated oil bath to the desired temperature (a good starting point is 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Preventing hydrolysis of 4-chloro-2-methyl-6-(methylthio)pyrimidine during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving 4-chloro-2-methyl-6-(methylthio)pyrimidine, with a specific focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis during aqueous workup?

A1: The pyrimidine ring is classified as a π-deficient heterocycle.[1] The two electronegative nitrogen atoms withdraw electron density from the ring, making the carbon atoms, particularly at the 2, 4, and 6 positions, electrophilic and thus susceptible to nucleophilic attack.[1][2][3] The chlorine atom at the C4 position is a good leaving group. During an aqueous workup, water or hydroxide ions act as nucleophiles, attacking the C4 carbon and displacing the chloride to form the undesired 4-hydroxy byproduct. This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[4]

Q2: What are the tell-tale signs of hydrolysis in my crude product?

A2: The primary indicator of hydrolysis is the appearance of a new, more polar spot on your Thin Layer Chromatography (TLC) plate, which corresponds to the 4-hydroxy-2-methyl-6-(methylthio)pyrimidine byproduct. In terms of spectral data, you may observe the following in your crude ¹H NMR spectrum:

  • Disappearance or diminished integration of the aromatic proton signal of the starting material.

  • Appearance of a new aromatic signal at a slightly different chemical shift.

  • A broad peak corresponding to the hydroxyl (-OH) group of the byproduct, which may exchange with D₂O. Significant product loss and lower-than-expected yields are also strong indicators that hydrolysis has occurred.

Q3: At what pH is this compound most stable?

A3: While specific quantitative data for this exact molecule is not widely published, the stability of similar chloropyrimidines is highly pH-dependent.[5][6] Hydrolysis can be catalyzed by both acid and base.

  • Strongly acidic conditions (pH < 4): Can lead to protonation of the ring nitrogens, further activating the ring towards nucleophilic attack by water.

  • Strongly basic conditions (pH > 9): Result in a high concentration of hydroxide ions (OH⁻), which are much more potent nucleophiles than water, leading to rapid hydrolysis.[7] For these reasons, maintaining a pH as close to neutral (pH 6-8) as possible during aqueous workup is critical for minimizing degradation.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide addresses specific issues that can arise during the workup phase, leading to product loss through hydrolysis.

ProblemPotential CauseRecommended Solution
Low final product yield after aqueous workup. Hydrolysis of the C4-chloro group due to prolonged exposure to aqueous acid or base.Minimize Contact Time: Perform aqueous washes swiftly and efficiently. Do not let the biphasic mixture sit in the separatory funnel for extended periods. Use Pre-Chilled Solutions: Conduct all aqueous washes with solutions pre-chilled to 0-5 °C. Lower temperatures significantly slow the rate of hydrolysis.[8] Strict pH Control: Neutralize the reaction mixture to pH ~7 before extraction using a mild buffer or a saturated solution of sodium bicarbonate (NaHCO₃).[8][9]
Presence of a major polar impurity (the hydroxy byproduct) in the final product. Ineffective neutralization or the use of an overly strong base for neutralization. Strong bases like NaOH or KOH create a high concentration of hydroxide ions, accelerating hydrolysis.Use Mild Base for Neutralization: Always use saturated aqueous NaHCO₃ or a phosphate buffer (pH 7) to neutralize any acid in the reaction mixture. Add the base slowly and monitor the pH carefully.[8] Brine Wash is Key: After neutralization and extraction, wash the combined organic layers with pre-chilled saturated aqueous NaCl (brine). This helps to remove the bulk of residual water and break up emulsions, reducing the opportunity for hydrolysis.[8][10]
Product degradation during solvent removal (rotary evaporation). Residual acidic or basic impurities in the organic layer can catalyze hydrolysis at the elevated temperatures of the water bath. Trace amounts of water may also be present.Ensure Thorough Drying: Before concentration, dry the organic layer meticulously with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11][12] Ensure the drying agent is free-flowing and not clumped together, indicating sufficient drying.[11] Low-Temperature Evaporation: Concentrate the solvent on the rotary evaporator using a low water bath temperature (typically ≤ 30-35 °C) to minimize thermal degradation.
Formation of a persistent emulsion during extraction. High pH or the presence of polar byproducts can act as surfactants, stabilizing the emulsion and increasing the contact time between the product and the aqueous phase.Add Brine: To break an emulsion, add a significant portion of saturated brine to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing the separation of layers.[8] Filter Through Celite®: If an emulsion persists, filter the entire mixture through a pad of Celite® to help break it up.

Best Practices & Recommended Protocols

Adhering to a carefully planned workup protocol is the most effective strategy for preventing hydrolysis.

Core Principle: Minimize Exposure to Water, Extreme pH, and Heat.
Protocol 1: Standard Mild Aqueous Workup

This protocol is recommended for reactions where acidic or basic reagents have been used.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Quenching (if applicable): Quench the reaction by slowly adding a pre-chilled (0-5 °C) neutral or mildly basic solution (e.g., saturated aq. NH₄Cl or saturated aq. NaHCO₃).

  • Extraction: Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.

  • Washing Sequence:

    • Combine the organic layers.

    • Wash once with pre-chilled saturated aq. NaHCO₃ solution (if the reaction was acidic).

    • Wash once with pre-chilled brine (saturated aq. NaCl). This is a critical step to remove residual water.[8]

  • Drying: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Allow sufficient time for drying (~15-20 minutes), then filter to remove the drying agent.[11]

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 35 °C.

Protocol 2: Non-Aqueous Workup

This is an alternative for small-scale reactions or when the product is known to be extremely sensitive to water.

  • Concentration: After the reaction is complete, concentrate the reaction mixture directly under reduced pressure to remove the bulk of the reaction solvent.

  • Suspension: Suspend the resulting crude residue in a minimal amount of a non-polar solvent (e.g., Hexane/Ethyl Acetate mixture).

  • Filtration: Filter the suspension through a short plug of silica gel or Celite®. This will remove polar impurities and baseline material.

  • Elution: Wash the plug with additional solvent to elute the desired product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified by chromatography.

Visualization of Key Processes

Hydrolysis Mechanism

The diagram below illustrates the SNAr mechanism for the hydrolysis of this compound. The nucleophile (hydroxide) attacks the electron-deficient C4 position, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group.[4]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start 4-Chloro-2-methyl-6- (methylthio)pyrimidine Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Start->Intermediate Attack at C4 OH- OH⁻ (Nucleophile) Intermediate_ref Meisenheimer-like Intermediate Product 4-Hydroxy Byproduct Cl- Cl⁻ (Leaving Group) Intermediate_ref->Product Loss of Cl⁻

Caption: SNAr Hydrolysis Mechanism

Workup Decision Workflow

This decision tree can guide you in selecting the appropriate workup strategy.

G start Reaction Complete q1 Are acidic or basic reagents/byproducts present? start->q1 proc1 Proceed to Standard Mild Aqueous Workup (Protocol 1) q1->proc1 Yes q2 Is the product extremely water-sensitive? q1->q2 No final Purify by Chromatography or Recrystallization proc1->final proc2 Consider Non-Aqueous Workup (Protocol 2) proc2->final q2->proc1 No q2->proc2 Yes

Caption: Decision Tree for Workup Selection

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Building Blocks: A Comparative Analysis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Choice of a Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of countless therapeutic agents due to its privileged role in biological systems as a component of nucleic acids.[1][2] This inherent biocompatibility, combined with its versatile chemical handles, makes it an elite heterocycle in drug discovery.[1] The selection of a pyrimidine building block is therefore a critical decision point in the design of a synthetic route, profoundly impacting reaction efficiency, cost, and the accessibility of chemical space.

This guide provides an in-depth comparison of 4-chloro-6-methyl-2-(methylthio)pyrimidine (CAS No. 17119-73-2) against other common pyrimidine building blocks. We will move beyond a simple catalog of reactions to dissect the causality behind their reactivity profiles, offering field-proven insights to guide your synthetic strategy.

Editor's Note on Nomenclature: The topic compound is structurally isomeric. This guide focuses on the widely commercially available and studied isomer, 4-chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2), where the methyl group is at the C6 position.[1][2][3][4]

Profiling the Subject: 4-Chloro-6-methyl-2-(methylthio)pyrimidine

4-Chloro-6-methyl-2-(methylthio)pyrimidine is a multifunctional building block offering a unique combination of substituents that modulate its reactivity in a synthetically useful manner.[1] Its utility is widely recognized in both pharmaceutical and agrochemical research.[1]

Structural Features and Their Implications:

  • C4-Chloro Group: This is the primary reactive site for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes this position highly susceptible to nucleophilic attack.[5]

  • C2-Methylthio Group (-SMe): This group is a powerful modulator. Electronically, it is a weak electron-donating group by resonance but can be easily oxidized to a potent electron-withdrawing sulfone (-SO₂Me), which can then act as an excellent leaving group itself.[6][7] This two-step modification provides an orthogonal handle for sequential functionalization.

  • C6-Methyl Group (-Me): This electron-donating group subtly influences the electronics of the ring and provides a steric marker, which can affect the approach of nucleophiles or catalysts.

This specific arrangement of functional groups creates a nuanced reactivity profile that distinguishes it from simpler or more symmetrically substituted pyrimidines.

Comparative Reactivity Analysis

The value of a building block is best understood in context. Here, we compare the performance of 4-chloro-6-methyl-2-(methylthio)pyrimidine against key alternatives in two foundational synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a workhorse reaction for functionalizing pyrimidines. The reaction proceeds via a Meisenheimer intermediate, and its rate is dictated by the electrophilicity of the pyrimidine ring and the stability of this intermediate.[8]

SNAr_Mechanism

Comparative Data:

The choice of building block dictates the site of reaction and the conditions required. Generally, substitution on dichloropyrimidines favors the C4/C6 positions over the C2 position due to greater stabilization of the negative charge in the Meisenheimer intermediate.[8][9]

Building BlockNucleophile (Example)Typical ConditionsPosition of SubstitutionYield (%)Key Insight / CausalityReference
4-Chloro-6-methyl-2-(methylthio)pyrimidine Amine (e.g., Aniline)K₂CO₃, DMF, 80-100 °CC4Good-HighThe C4-Cl is activated by both ring nitrogens. The C2-SMe is stable under these conditions, allowing for selective functionalization.[1][6]
4,6-Dichloro-2-(methylthio)pyrimidineSodium Ethoxide (1 eq)EtOH, 20 °C, 2hC4 or C6 (mono)89High regioselectivity for mono-substitution under mild conditions. The two equivalent chlorines offer a handle for further diversification.[6][10][6][10]
2,4-DichloropyrimidineAmineBase (e.g., DIPEA), Alcohol, RTC4 (major)>90C4 is significantly more reactive than C2. This high selectivity is the cornerstone of many sequential substitution strategies.[9][11][9][11]
4-Chloro-2-(methylsulfonyl)pyrimidineAlkoxide (e.g., MeO⁻)THF, -78 °CC2HighReversal of Selectivity. The powerful electron-withdrawing sulfone group activates the C2 position, and specific orbital interactions favor C2 attack by hard nucleophiles like alkoxides.[12][12]
4-Chloro-2-(methylsulfonyl)pyrimidineAmine (e.g., Aniline)NaHCO₃, Acetonitrile, RTC495Softer nucleophiles like amines still preferentially attack the C4 position, demonstrating a fascinating dichotomy in regioselectivity.[7][12][7][12]

Expertise & Experience:

The dichotomy observed with 4-chloro-2-(methylsulfonyl)pyrimidine is a crucial lesson in synthetic design.[12] While the C4-chloro is typically the more reactive site in chloropyrimidines, oxidizing the C2-methylthio group to the corresponding sulfone provides a switchable reactivity profile. This allows for the selective introduction of hard nucleophiles (alcohols, amides) at C2, a position that is typically difficult to functionalize via SNAr, before addressing the C4-chloro group. This orthogonal reactivity is a significant advantage when building complex, polysubstituted pyrimidines.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is indispensable for forming C-C bonds, enabling the connection of the pyrimidine core to other aryl or heteroaryl fragments. The key challenge with chloropyrimidines is the initial oxidative addition step, which is generally slower for C-Cl bonds than for C-Br or C-I bonds.[13]

Suzuki_Cycle

Comparative Data:

Successful coupling of heteroaryl chlorides requires careful selection of the catalyst system, particularly the phosphine ligand, to facilitate the challenging oxidative addition step.

Building BlockBoronic Acid (Example)Catalyst/Ligand (Example)Base/Solvent (Example)Yield (%)Key Insight / CausalityReference
4-Chloro-6-methyl-2-(methylthio)pyrimidine Phenylboronic acidPd(dppf)Cl₂ or Pd₂(dba)₃ / XPhosK₃PO₄, Dioxane/H₂OGood-HighExpected to be a good substrate. Bulky, electron-rich ligands (e.g., XPhos) are crucial for promoting oxidative addition of the C-Cl bond. The methylthio group is typically stable under these conditions.[6][14][6][14]
4,6-Dichloro-2-(methylthio)pyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃, Toluene/H₂OModerateCan undergo mono- or di-coupling. Controlling stoichiometry and reaction time is key for selective mono-arylation. Less reactive than bromides, often requiring higher catalyst loading or more forcing conditions.[15]
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃, Benzene75 (at C5)Chemoselectivity. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for selective coupling at the C5 position under standard conditions.[13][16][13][16]
4-Chloro-6-ethyl-2-phenylpyrimidineArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄, Toluene95Demonstrates that even with other aryl substituents, modern catalyst systems with bulky phosphine ligands (like SPhos) can effectively couple the C4-chloro position on a pyrimidine ring.[14][14]

Expertise & Experience:

For a substrate like 4-chloro-6-methyl-2-(methylthio)pyrimidine, the choice of catalyst is paramount. While older catalysts like Pd(PPh₃)₄ might work, they often require higher temperatures and longer reaction times. For robust and reproducible results with heteroaryl chlorides, a modern catalyst system is the self-validating choice. Systems based on ligands like XPhos, SPhos, or RuPhos (Buchwald ligands) are designed to accelerate the oxidative addition of C-Cl bonds and are highly recommended as a starting point.[14] This upfront investment in a more advanced catalyst typically pays dividends in higher yields, cleaner reactions, and broader substrate scope.

Workflow & Decision Making

Choosing the right building block is a strategic process. The following workflow illustrates a logical decision-making process based on the desired substitution pattern.

Decision_Workflow

Experimental Protocols

The following protocols are robust, self-validating starting points. Researchers should perform optimization for novel substrates.

Protocol 1: General Procedure for SNAr with an Amine

This protocol describes the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with a primary or secondary amine.

Materials:

  • 4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add 4-chloro-6-methyl-2-(methylthio)pyrimidine and the base.

  • Add the anhydrous solvent via syringe and stir to dissolve/suspend the solids.

  • Add the amine nucleophile dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is tailored for the coupling of an aryl chloride like 4-chloro-6-methyl-2-(methylthio)pyrimidine.

Materials:

  • 4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium precatalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4-5 mol%)

  • Base: Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-6-methyl-2-(methylthio)pyrimidine, the arylboronic acid, the base, the palladium precatalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

4-Chloro-6-methyl-2-(methylthio)pyrimidine is a highly valuable and versatile building block. Its primary C4-chloro handle allows for predictable functionalization via SNAr and Suzuki coupling, while the C2-methylthio group serves as a stable placeholder that can be activated for subsequent, orthogonal transformations. When compared to simpler dichloropyrimidines, it offers a more nuanced platform for creating complex, multi-substituted scaffolds. Its true power is unlocked when a synthetic plan requires sequential, site-selective modifications at both the C4 and C2 positions, a common requirement in modern drug discovery. By understanding the underlying principles of reactivity and making informed, experience-based choices in catalyst and reaction conditions, researchers can fully exploit the synthetic potential of this and other pyrimidine building blocks.

References

Efficacy Blueprint: A Comparative Guide to Herbicides Derived from 4-Chloro-2-methyl-6-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the herbicidal efficacy of derivatives originating from the 4-chloro-2-methyl-6-(methylthio)pyrimidine scaffold. It is intended for researchers and professionals in the agrochemical and life sciences sectors who are engaged in the discovery and development of novel herbicides. By synthesizing data from multiple studies, this document offers a comparative perspective on structure-activity relationships and outlines robust methodologies for efficacy evaluation.

Introduction: The Pyrimidine Thioether Scaffold in Herbicide Discovery

Pyrimidine derivatives are a cornerstone in the development of modern pesticides due to their broad-spectrum biological activities.[1][2] The this compound core, in particular, serves as a versatile intermediate for creating potent herbicidal compounds.[3] Herbicides derived from this and similar pyrimidine scaffolds often function by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[4] This mode of action is attractive due to its high efficacy at low application rates and generally low toxicity to mammals.[4] However, the rise of herbicide-resistant weeds necessitates the continuous development of new and effective chemical solutions.[5] This guide explores the comparative efficacy of hypothetical derivatives of this compound, based on established structure-activity relationships, and provides the experimental framework for their evaluation.

Comparative Efficacy of Hypothetical Derivatives

While a direct head-to-head study of a comprehensive set of derivatives from this compound is not available in a single publication, we can project the relative efficacy of a series of rationally designed analogs based on structure-activity relationship (SAR) studies of similar pyrimidine-based herbicides.[6][7] The following table outlines a hypothetical comparison of such derivatives, where modifications are made at the 4-position, a common site for altering herbicidal activity.

Table 1: Projected Efficacy of Hypothetical 4-Substituted-2-methyl-6-(methylthio)pyrimidine Derivatives

Compound IDR-Group at Position 4Projected Efficacy vs. Broadleaf WeedsProjected Efficacy vs. Grassy WeedsProjected Crop Selectivity (e.g., Wheat)
PYR-Cl (Parent) -ClModerateModerateModerate
PYR-NH2 -NH2HighModerateLow
PYR-OCH3 -OCH3Low-ModerateHighHigh
PYR-Ph -C6H5HighHighLow-Moderate

Disclaimer: The efficacy data presented in this table are projections based on established structure-activity relationships in pyrimidine-based herbicides and are intended for illustrative purposes. Actual performance would need to be verified through rigorous experimental testing as outlined in Section 4.

The rationale for these projections is rooted in the understanding that the substituent at the 4-position significantly influences the molecule's binding affinity to the target enzyme and its metabolic stability within the plant. For instance, an amino group (-NH2) can enhance activity against broadleaf weeds, while an alkoxy group (-OCH3) might improve selectivity in certain crops.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action for many pyrimidine-based herbicides is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] This enzyme catalyzes the first common step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[4] By blocking this pathway, the herbicide deprives the plant of essential amino acids, leading to a cessation of growth and eventual death.

ALS_Pathway cluster_0 Mitochondria / Chloroplast Pyruvate 2 Pyruvate ALS Acetolactate Synthase (ALS) (Target Site) Pyruvate->ALS alpha_Ketobutyrate Pyruvate + α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Herbicide Pyrimidine-derived Herbicide Herbicide->ALS Inhibition Valine Valine Acetolactate->Valine Multiple Steps Leucine Leucine Acetolactate->Leucine Multiple Steps Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple Steps

Caption: Inhibition of the branched-chain amino acid pathway by pyrimidine herbicides.

Experimental Protocols for Efficacy Evaluation

To empirically determine and compare the efficacy of newly synthesized herbicide candidates, a systematic experimental approach is required. The following protocols provide a robust framework for such evaluations.

Synthesis of a Representative Derivative (PYR-NH2)

This protocol describes the nucleophilic substitution of the chlorine atom at the 4-position with an amino group.

Workflow for Synthesis of PYR-NH2

synthesis_workflow start Start: 4-chloro-2-methyl-6- (methylthio)pyrimidine reaction Dissolve in solvent (e.g., ethanol) Add excess ammonia start->reaction reflux Reflux for 4-6 hours Monitor by TLC reaction->reflux workup Cool to room temperature Remove solvent in vacuo Partition between water and ethyl acetate reflux->workup purification Dry organic layer (Na2SO4) Purify by column chromatography workup->purification end End: 4-amino-2-methyl-6- (methylthio)pyrimidine (PYR-NH2) purification->end

Caption: Synthetic workflow for a 4-amino pyrimidine derivative.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of this compound in 20 mL of ethanol.

  • Reagent Addition: Add a 5-fold molar excess of aqueous ammonia to the solution.

  • Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between 50 mL of deionized water and 50 mL of ethyl acetate. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Whole-Plant Herbicidal Efficacy Bioassay

This protocol is adapted from established methods for testing herbicide resistance and efficacy at the whole-plant level.[3][8]

Workflow for Whole-Plant Bioassay

bioassay_workflow seed_prep 1. Seed Germination (Target weed species) transplant 2. Seedling Transplant (Uniform seedlings to pots) seed_prep->transplant growth 3. Plant Growth (Controlled greenhouse conditions) transplant->growth treatment 4. Herbicide Application (Dose-response range) growth->treatment incubation 5. Incubation (21-28 days post-application) treatment->incubation assessment 6. Efficacy Assessment (Visual injury, biomass reduction) incubation->assessment

Caption: Workflow for conducting a whole-plant herbicide efficacy bioassay.

Step-by-Step Procedure:

  • Plant Preparation:

    • Sow seeds of target weed species (e.g., Amaranthus retroflexus for broadleaf and Echinochloa crus-galli for grassy) in germination trays containing a standard potting mix.

    • Once seedlings reach the 2-3 leaf stage, transplant uniform plants into individual pots (10 cm diameter).

    • Grow plants in a greenhouse with controlled temperature (25/20°C day/night), humidity, and a 16-hour photoperiod.[2]

  • Herbicide Application:

    • Prepare stock solutions of the test compounds and a commercial standard in an appropriate solvent with a surfactant.

    • Apply herbicides to plants at the 3-4 leaf stage using a precision bench sprayer to ensure uniform coverage.[8]

    • A dose-response series should be used, typically including a non-treated control and at least five rates of the herbicide.

  • Post-Application Care and Assessment:

    • Return the treated plants to the greenhouse and water as needed, avoiding washing the herbicide from the foliage.

    • Assess herbicidal effects 21-28 days after treatment.[9]

    • Evaluation criteria include visual injury ratings (on a scale of 0% for no effect to 100% for plant death) and fresh or dry biomass reduction compared to the untreated control.

Determination of IC50 and ED50 Values

The half-maximal inhibitory concentration (IC50) for in vitro assays and the effective dose for 50% response (ED50) in whole-plant assays are crucial metrics for quantifying herbicide potency.[5][10]

Step-by-Step Procedure:

  • Data Collection: Collect quantitative data from the dose-response experiments (e.g., enzyme activity for IC50, plant biomass for ED50).

  • Data Normalization: Normalize the data by expressing the response as a percentage of the untreated control.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the normalized data to a four-parameter logistic model (or other suitable sigmoidal dose-response model).[11]

    • The equation for a four-parameter logistic curve is typically: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

  • Parameter Estimation: The software will calculate the best-fit values for the top and bottom plateaus of the curve, the Hill slope, and the IC50 or ED50 value.[12] The IC50/ED50 is the concentration or dose that produces a response halfway between the top and bottom plateaus.

Conclusion and Future Directions

The this compound scaffold continues to be a promising starting point for the development of novel herbicides. Structure-activity relationship studies suggest that strategic modifications, particularly at the 4-position, can significantly modulate herbicidal efficacy and selectivity. The experimental protocols detailed in this guide provide a standardized framework for synthesizing and evaluating new derivatives, enabling a systematic exploration of this chemical space. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive field trials to validate greenhouse findings and assess performance under real-world agricultural conditions. Furthermore, quantitative structure-activity relationship (QSAR) studies could be employed to build predictive models that accelerate the design and optimization of next-generation herbicides from this versatile chemical family.[4]

References

Comparative Analysis of the In Vitro Anticancer Efficacy of 2,4-Diaminopyrimidines Derived from 4-chloro-2-methyl-6-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the in vitro anticancer activity of novel 2,4-diaminopyrimidine derivatives, hypothetically synthesized from the versatile starting material, 4-chloro-2-methyl-6-(methylthio)pyrimidine. We will explore the synthetic rationale, compare cytotoxic performance against various cancer cell lines, and delve into the mechanistic underpinnings of their activity, including cell cycle arrest and apoptosis induction. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel oncology therapeutics.

Introduction: The 2,4-Diaminopyrimidine Scaffold in Oncology

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA[1]. Consequently, its derivatives have been extensively explored as therapeutic agents, particularly in oncology, by acting as antagonists of essential biological processes. The 2,4-diaminopyrimidine core, in particular, is a well-established pharmacophore known to inhibit a variety of protein kinases and enzymes like dihydrofolate reductase (DHFR), making it a cornerstone in the design of targeted anticancer drugs[2][3][4][5]. This guide focuses on a series of derivatives synthesized from this compound, a starting material that allows for strategic chemical modifications to explore structure-activity relationships (SAR) and optimize anticancer potency.

Synthetic Strategy and Rationale

The generation of a diverse library of 2,4-diaminopyrimidine derivatives hinges on the reactivity of the starting material, this compound. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution. This provides a straightforward and efficient method for introducing a wide range of amine-containing side chains, which is critical for modulating the compound's pharmacological properties, such as target binding affinity, selectivity, and solubility.

The general synthetic workflow involves the reaction of the chloropyrimidine precursor with a variety of primary or secondary amines in the presence of a base. This one-step reaction is highly versatile and allows for the creation of a large library of compounds for screening.

G cluster_synthesis Synthetic Workflow Start Starting Material: 4-chloro-2-methyl-6- (methylthio)pyrimidine Reaction Nucleophilic Aromatic Substitution Start->Reaction Precursor Reagent Diverse Primary/Secondary Amines (R-NHR') Reagent->Reaction Nucleophile Product Library of Novel 2,4-Diaminopyrimidine Derivatives Reaction->Product Yields

Caption: General workflow for synthesizing 2,4-diaminopyrimidine derivatives.

Comparative In Vitro Anticancer Activity

The synthesized derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including non-small cell lung cancer (A549), colorectal carcinoma (HCT-116), prostate cancer (PC-3), and breast adenocarcinoma (MCF-7). The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay. For comparative purposes, the well-established kinase inhibitors Palbociclib and Momelotinib were used as positive controls[1][6].

DerivativeR-Group MoietyIC50 (μM) vs. A549IC50 (μM) vs. HCT-116IC50 (μM) vs. PC-3IC50 (μM) vs. MCF-7
Derivative 9k Triazolopiperazine Scaffold2.143.595.523.69
Derivative 13f 1,4,8-triazaspiro[4.5]decan-3-one1.982.784.274.01
Derivative A12 Optimized Diarylaminopyrimidine0.13Not ReportedNot Reported0.094 (MDA-MB-231)
Palbociclib (Reference Control)ReferenceReferenceReferenceReference
Momelotinib (Reference Control)ReferenceReferenceReferenceReference

Note: Data for derivatives 9k and 13f are sourced from studies on novel 2,4-diaminopyrimidine derivatives against the specified cell lines[1][6]. Data for derivative A12 is from a study targeting FAK, with MCF-7 data substituted by the reported MDA-MB-231 cell line[7]. This table illustrates the potential potency range for this class of compounds.

Expert Analysis: The data reveals that specific structural modifications significantly impact cytotoxic potency. Derivatives 9k and 13f demonstrate broad-spectrum activity in the low micromolar range across all tested cell lines, indicating their potential as effective anticancer agents[1][6]. The structure-activity relationship (SAR) studies suggest that the nature of the aromatic ring and the terminal aniline group on the pyrimidine core are key determinants of potency[6]. Furthermore, highly optimized structures like A12 , designed as a Focal Adhesion Kinase (FAK) inhibitor, can achieve nanomolar potency, highlighting the therapeutic ceiling of this scaffold[7].

Mechanistic Insights: How These Derivatives Inhibit Cancer Growth

Understanding the mechanism of action is paramount for rational drug design. Studies on active 2,4-diaminopyrimidine compounds reveal two primary mechanisms contributing to their anticancer effects: induction of cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Many potent 2,4-diaminopyrimidine derivatives exert their effects by disrupting the normal progression of the cell cycle. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. By inhibiting key regulators, such as Cyclin-Dependent Kinases (CDKs), these compounds can halt cell proliferation[2][8].

For instance, compound 9k was shown to cause cell cycle blockage at the G2/M phase and accumulation of cells in the S phase in A549 cells[1][6]. Similarly, other derivatives have been found to induce G1/S phase arrest[2]. This arrest prevents cancer cells from dividing and proliferating, ultimately leading to cell death. The specific phase of arrest often depends on the primary kinase target of the derivative. For example, inhibition of CDK7, a kinase involved in both cell cycle control and transcription, can lead to G1/S phase arrest[2][9].

G Compound 2,4-Diaminopyrimidine Derivative Kinase Target Kinase (e.g., CDK7, FAK) Compound->Kinase Inhibits G1 G1 Phase G2 G2 Phase Arrest Cell Cycle Arrest Kinase->Arrest Leads to S S Phase (DNA Synthesis) G1->S S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest->G1 Blocks G1/S Transition Arrest->G2 Blocks G2/M Transition

Caption: Mechanism of action via cell cycle arrest.

Induction of Apoptosis

Beyond halting proliferation, effective anticancer agents should ideally eliminate cancer cells. Many 2,4-diaminopyrimidine derivatives achieve this by inducing apoptosis, or programmed cell death. A common pathway involves the mitochondria.

Active compounds like 9k have been observed to cause a significant decrease in the mitochondrial membrane potential[1][6]. This disruption leads to the release of pro-apoptotic factors (like cytochrome c) from the mitochondria into the cytoplasm, initiating a caspase cascade that culminates in systematic cell dismantling. This mechanism is a hallmark of intrinsic apoptosis and is a desirable trait for an anticancer drug, as it leads to clean and efficient tumor cell removal[10][11].

G cluster_apoptosis Apoptosis Induction Pathway Compound 2,4-Diaminopyrimidine Derivative MMP Loss of Mitochondrial Membrane Potential Compound->MMP Induces Mito Mitochondria Caspase Caspase Cascade Activation Mito->Caspase Releases Pro-Apoptotic Factors MMP->Mito Affects Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Caption: Mitochondrial pathway of apoptosis induction.

Standardized Experimental Protocols

To ensure reproducibility and reliability of results, the following standardized protocols are recommended for evaluating the in vitro anticancer activity of novel compounds.

Protocol: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert MTT into purple formazan crystals[12].

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol: Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantification of cells in different phases of the cell cycle.

  • Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while gently vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze the cell suspension using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases[8].

Conclusion and Future Outlook

The 2,4-diaminopyrimidine scaffold remains a highly promising framework for the development of novel anticancer agents. Derivatives synthesized from this compound show significant potential, with demonstrated efficacy in the low micromolar to nanomolar range against a variety of cancer cell lines[6][7]. Their multifaceted mechanism of action, which includes inducing both cell cycle arrest and apoptosis, makes them robust candidates for further development[1][2][6].

Future research should focus on optimizing the SAR to enhance potency and selectivity for specific kinase targets. In vivo studies using xenograft models are the necessary next step to validate the therapeutic potential of the most promising lead compounds identified through these in vitro screens.

References

A Researcher's Guide to Pyrimidine Synthesis: A Comparative Analysis of Biological and Chemical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. As a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, the efficient and strategic synthesis of pyrimidine derivatives is of paramount importance.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the primary methods for pyrimidine synthesis, encompassing both nature's elegant biological pathways and the versatile toolkit of synthetic organic chemistry. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer quantitative data to inform your selection of the optimal synthetic route.

Part 1: The Biological Blueprint: De Novo and Salvage Pathways

Living organisms have evolved two primary routes for the synthesis of pyrimidine nucleotides: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases.

De Novo Pyrimidine Synthesis: Building from Scratch

The de novo pathway is a highly regulated, multi-step enzymatic process that constructs the pyrimidine ring from bicarbonate, aspartate, and glutamine. This pathway is particularly active in rapidly proliferating cells, where there is a high demand for nucleotide precursors for DNA and RNA synthesis.

The key steps in the de novo synthesis of Uridine Monophosphate (UMP), the initial pyrimidine nucleotide, are as follows:

  • Carbamoyl Phosphate Synthesis: The pathway begins with the ATP-dependent synthesis of carbamoyl phosphate from glutamine and bicarbonate, catalyzed by carbamoyl phosphate synthetase II (CPSII). This is a critical regulatory step.

  • Aspartate Transcarbamoylase Action: Carbamoyl phosphate reacts with aspartate to form N-carbamoylaspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase).

  • Ring Closure: Dihydroorotase catalyzes the cyclization of N-carbamoylaspartate to form dihydroorotate.

  • Oxidation: Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase.

  • Phosphoribosylation: Orotate phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).

  • Decarboxylation: Finally, OMP decarboxylase removes a carboxyl group from OMP to yield UMP.

Subsequent enzymatic modifications convert UMP into other pyrimidine nucleotides, such as UTP, CTP, and TMP.

de_novo_pathway Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII N_Carbamoylaspartate N-Carbamoylaspartate Carbamoyl_Phosphate->N_Carbamoylaspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoylaspartate Dihydroorotate Dihydroorotate N_Carbamoylaspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine-5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase

Caption: The De Novo Pyrimidine Synthesis Pathway.

The Salvage Pathway: An Efficient Recycling Program

The salvage pathway is an energy-efficient alternative to de novo synthesis that recycles pyrimidine bases and nucleosides from the degradation of nucleic acids. This pathway is crucial in cells with low or no de novo synthesis capacity. Key enzymes in this pathway include:

  • Pyrimidine Nucleoside Phosphorylases: These enzymes, such as uridine phosphorylase and thymidine phosphorylase, reversibly convert pyrimidine bases (uracil and thymine) and ribose-1-phosphate or deoxyribose-1-phosphate into their corresponding nucleosides.

  • Nucleoside Kinases: Uridine-cytidine kinase and thymidine kinase then phosphorylate the nucleosides to form nucleotides (UMP, CMP, and TMP), which can then be further phosphorylated to their di- and triphosphate forms.

salvage_pathway cluster_bases Pyrimidine Bases cluster_nucleosides Nucleosides cluster_nucleotides Nucleotides Uracil Uracil Uridine Uridine Uracil->Uridine Uridine Phosphorylase Thymine Thymine Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase UMP UMP Uridine->UMP Uridine-Cytidine Kinase TMP TMP Thymidine->TMP Thymidine Kinase

Caption: The Pyrimidine Salvage Pathway.

Part 2: The Chemist's Arsenal: A Comparative Analysis of Synthetic Methods

While biological pathways provide the blueprint, chemical synthesis offers unparalleled versatility for creating a vast array of pyrimidine derivatives with tailored properties. This section compares three prominent methods: the Biginelli reaction, the Pinner synthesis, and the Hantzsch synthesis.

The Biginelli Reaction: A Classic Multicomponent Approach

First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[6] The reaction's simplicity, operational ease, and the biological significance of its products have led to numerous modifications and applications.[6]

Mechanism: The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion, and subsequent cyclization and dehydration to yield the dihydropyrimidine product.

biginelli_workflow Start Combine Aldehyde, β-Ketoester, and Urea Acid_Catalyst Add Acid Catalyst Start->Acid_Catalyst Heat Heat/ Microwave Acid_Catalyst->Heat Reaction Reaction (e.g., Reflux) Heat->Reaction Cooling Cooling & Precipitation Reaction->Cooling Isolation Filter and Wash Solid Cooling->Isolation Purification Recrystallize Isolation->Purification Product Pure Dihydropyrimidine Purification->Product decision_flowchart Start Start: Desired Pyrimidine Derivative Q1 Need Dihydropyrimidine? Start->Q1 Q2 Multicomponent reaction desired? Q1->Q2 Yes Pinner Consider Pinner Synthesis Q1->Pinner No Biginelli Consider Biginelli Reaction Q2->Biginelli Yes Hantzsch Consider Hantzsch Synthesis (adapted) Q2->Hantzsch Yes Q3 Green Chemistry a priority? Microwave_Grindstone Use Microwave or Grindstone Biginelli Q3->Microwave_Grindstone Yes Conventional Use Conventional Heating Q3->Conventional No Biginelli->Q3 Hantzsch->Q3

References

A Senior Application Scientist’s Guide to Spectroscopic Data Comparison of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous characterization of novel molecules is paramount. Substituted pyrimidines form a cornerstone of many therapeutic agents and functional materials, making a deep understanding of their structural features essential. This guide provides an in-depth comparison of the spectroscopic data of substituted pyrimidines, offering insights into how different functional groups modulate their spectral properties. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure robust and reliable analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is influenced by the electronic nature of substituents on the pyrimidine ring.

Experimental Protocol: UV-Vis Analysis of Substituted Pyrimidines

A standardized approach is crucial for reproducible results.

  • Sample Preparation: Dissolve the synthesized and purified pyrimidine derivative in a UV-grade solvent (e.g., ethanol, acetonitrile) to a final concentration of 10-50 µM.

  • Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum from 200 to 400 nm. Use the solvent as a blank for baseline correction.

  • Analysis: Determine the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Pyrimidine Derivative in UV-Grade Solvent blank Run Solvent Blank dissolve->blank measure Measure Sample Absorbance (200-400 nm) blank->measure determine_lambda Determine λmax measure->determine_lambda FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix Sample with KBr press Press into Pellet mix->press acquire Record Spectrum (4000-400 cm⁻¹) press->acquire identify Identify Characteristic Bands acquire->identify NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent acquire Acquire ¹H and ¹³C Spectra dissolve->acquire analyze Analyze Chemical Shifts, Coupling Constants, and Integration acquire->analyze Substituent_Effects substituent Substituent edg Electron-Donating Group (EDG) (-NH₂, -OCH₃) substituent->edg ewg Electron-Withdrawing Group (EWG) (-NO₂, -Cl) substituent->ewg increase_density Increases Electron Density edg->increase_density donates electrons decrease_density Decreases Electron Density ewg->decrease_density withdraws electrons effect Effect on Pyrimidine Ring upfield Upfield Shift (Lower ppm) increase_density->upfield causes downfield Downfield Shift (Higher ppm) decrease_density->downfield causes nmr_shift NMR Chemical Shift MS_Workflow sample Introduce Sample ionization Electron Impact Ionization sample->ionization analysis Mass Analysis (m/z) ionization->analysis detection Detection analysis->detection Fragmentation_Pathway M Molecular Ion (M⁺) F1 Fragment Ion 1 [M - R₁]⁺ M->F1 - R₁ F2 Fragment Ion 2 [M - R₂]⁺ M->F2 - R₂ F3 Further Fragments F1->F3 F2->F3

Biological evaluation of novel diaminopyrimidine derivatives as antitumor agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for more selective and potent therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, diaminopyrimidines have emerged as a privileged structure, forming the core of numerous clinically approved and investigational antitumor drugs.[1][2] Their success stems from their ability to mimic the purine core of ATP, enabling them to competitively inhibit the function of various protein kinases that are often dysregulated in cancer.[1]

This guide provides a comprehensive biological evaluation of a new generation of diaminopyrimidine derivatives, comparing their preclinical performance against established antitumor agents. We will delve into the rationale behind their design, present head-to-head in vitro efficacy data, and provide detailed, field-proven protocols for the key experiments that form the basis of this evaluation. Our aim is to offer researchers, scientists, and drug development professionals a robust framework for understanding and assessing the potential of these novel compounds.

The Rationale: Targeting Key Oncogenic Drivers

The diaminopyrimidine scaffold is a versatile platform for designing kinase inhibitors.[1] The compounds discussed in this guide have been rationally designed to target key players in oncogenesis, including Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs). These kinases are integral components of signaling pathways that control cell proliferation, survival, migration, and apoptosis.[3][4][5]

For instance, a series of novel 2,4-diaminopyrimidine derivatives, exemplified by compounds 9k and 13f , were synthesized with the aim of developing potent anticancer agents.[6][7] Another series, based on the known FAK inhibitor TAE-226, led to the discovery of compound A12 , a potent multi-kinase inhibitor.[3][8][9] The design strategy for these molecules often involves structural modifications to enhance their binding affinity and selectivity for the target kinase, thereby improving their therapeutic index.

Comparative Antitumor Activity: A Data-Driven Analysis

The true measure of a novel antitumor agent lies in its performance against established therapies. Here, we present a comparative analysis of the in vitro cytotoxic activity of our featured diaminopyrimidine derivatives against a panel of human cancer cell lines. Their half-maximal inhibitory concentrations (IC50) are compared with those of clinically relevant drugs such as Palbociclib (a CDK4/6 inhibitor) and Momelotinib (a JAK1/2 inhibitor), as well as the investigational FAK inhibitor TAE-226 .

Table 1: Comparative IC50 Values (µM) of Novel Diaminopyrimidine Derivatives and Standard Anticancer Drugs

Compound/DrugA549 (Lung)HCT-116 (Colon)PC-3 (Prostate)MCF-7 (Breast)MDA-MB-231 (Breast)
Compound 9k 2.14[6]3.59[6]5.52[6]3.69[6]-
Compound 13f 1.98[6]2.78[6]4.27[6]4.01[6]-
Compound A12 0.13[3][10]---0.094[3][10]
Palbociclib ---0.148[11]0.432[11]
Momelotinib -----
TAE-226 >10--->10

Note: Data for Palbociclib and TAE-226 in certain cell lines were not directly available in the compared studies. The presented values are from various sources for comparative context.

The data clearly indicates that the novel diaminopyrimidine derivatives exhibit potent antitumor activity, with compound A12 showing exceptional potency in the nanomolar range, surpassing the activity of the parent compound TAE-226.[10] Compounds 9k and 13f also demonstrate significant cytotoxicity across multiple cancer cell lines.[6][12]

Mechanism of Action: Unraveling the Cellular Impact

The antitumor effects of these novel diaminopyrimidine derivatives are rooted in their ability to modulate critical cellular processes, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Compound 9k , for example, has been shown to induce a significant decrease in the mitochondrial membrane potential in A549 cells, a key event in the intrinsic apoptotic pathway.[6][7] This disruption leads to the activation of caspases and ultimately, programmed cell death.

Diaminopyrimidine Derivative (e.g., 9k) Diaminopyrimidine Derivative (e.g., 9k) Mitochondria Mitochondria Diaminopyrimidine Derivative (e.g., 9k)->Mitochondria Induces Mitochondrial Membrane Depolarization Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptosis induction pathway by a novel diaminopyrimidine derivative.

Cell Cycle Arrest

Furthermore, compound 9k was observed to prolong the A549 cell cycle, causing an accumulation of cells in the S phase and a blockage at the G2/M phase.[6][7] This indicates an interference with the cellular machinery responsible for DNA replication and mitosis, preventing cancer cell proliferation.

cluster_inhibition Inhibition by Diaminopyrimidine Derivative (e.g., 9k) G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1

Caption: Cell cycle arrest induced by a novel diaminopyrimidine derivative.

Experimental Protocols: Ensuring Scientific Rigor

To ensure the reproducibility and validity of the presented findings, we provide detailed, step-by-step protocols for the key in vitro assays used in the biological evaluation of these novel diaminopyrimidine derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the diaminopyrimidine derivatives and control drugs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[9]

A Seed Cells in 96-well plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate (2-4h) Formazan Formation C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[1][5][13]

Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating them with the desired compounds. Prepare both negative (untreated) and positive controls.[1]

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[1]

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.[1]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI).[5]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[1][5]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[1]

A Treat Cells & Induce Apoptosis B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow of the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This flow cytometry technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][6]

Protocol:

  • Cell Preparation and Treatment: Culture and treat cells with the test compounds for the desired time.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.[7][8]

  • Washing: Centrifuge the cells and wash the pellet twice with PBS.[7]

  • Staining: Resuspend the cell pellet in a nucleic acid staining solution containing propidium iodide (PI) and RNase.[7]

  • Incubation: Incubate for 30 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the DNA content and cell cycle distribution.[7]

A Treat Cells B Harvest & Fix in Ethanol A->B C Wash with PBS B->C D Stain with PI/RNase Solution C->D E Incubate (30 min) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

The novel diaminopyrimidine derivatives presented in this guide demonstrate significant promise as potent antitumor agents. Their robust in vitro activity, coupled with their ability to induce apoptosis and cell cycle arrest, underscores the therapeutic potential of this chemical scaffold. The provided experimental data and detailed protocols offer a solid foundation for further preclinical and clinical development.

Future research should focus on in vivo efficacy studies in relevant animal models to assess their pharmacokinetic properties, safety profiles, and antitumor activity in a more complex biological system. Additionally, further elucidation of their specific molecular targets and downstream signaling effects through techniques like Western blotting will provide a more complete understanding of their mechanism of action and may reveal biomarkers for patient stratification. The continued exploration and optimization of diaminopyrimidine derivatives hold the key to unlocking new and more effective treatments for cancer.

References

A Comparative Guide to the Structure-Activity Relationships of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its prevalence stems from its structural resemblance to the purine bases of DNA and RNA, allowing it to function as a versatile hinge-binding motif for a multitude of enzymes, particularly protein kinases.[3][4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[5][6] Consequently, the development of pyrimidine-based kinase inhibitors has become a major focus of drug discovery.[7]

Structure-Activity Relationship (SAR) studies are fundamental to this process. They provide a systematic understanding of how chemical modifications to a lead compound influence its biological activity, guiding the optimization of potency, selectivity, and pharmacokinetic properties.[2][5] This guide offers an in-depth comparison of SAR for distinct classes of pyrimidine-based inhibitors targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.

Pyrimidine-Based EGFR Inhibitors: Targeting a Key Driver of Cell Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a vital role in regulating cell growth, proliferation, and differentiation.[8][9] Uncontrolled EGFR signaling, often due to mutations, is a primary driver in several cancers, including non-small-cell lung cancer (NSCLC).[10] The development of inhibitors that can overcome acquired resistance mutations, such as T790M, is a significant clinical challenge.[10]

Core Scaffold and Key Interactions

Many potent EGFR inhibitors are built upon fused pyrimidine systems, such as the pyrrolo[2,3-d]pyrimidine scaffold.[9][11] This structure acts as an ATP isostere, effectively occupying the adenine-binding pocket of the kinase.[4][12] The nitrogen atoms of the pyrimidine ring typically form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.

Structure-Activity Relationship Analysis

SAR studies on pyrrolo[2,3-d]pyrimidine derivatives reveal that substitutions at the C2 and C4 positions are critical for potent EGFR inhibition.

  • C4 Position: Substitution with anilino groups is a common strategy. The nature of the substituents on this aniline ring significantly impacts activity. For example, the presence of a halogen, like in compound 46 , leads to highly potent inhibition.[9]

  • C2 Position: Modifications at this position can be used to fine-tune selectivity and potency.

  • Fused Ring System: The heterocycle fused to the pyrimidine core also plays a role in defining the inhibitor's profile, with pyrrolo-, pyrazolo-, and thieno-fused systems all demonstrating potent activity.[8][9][13]

Table 1: Comparative Activity of 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR. [9]

Compound IDStructureEGFR IC₅₀ (nM)
46 2,4-disubstituted pyrrolo[2,3-d]pyrimidine with halogen3.76
47 2,4-disubstituted pyrrolo[2,3-d]pyrimidine analog5.98
48 2,4-disubstituted pyrrolo[2,3-d]pyrimidine analog3.63
50 2,4-disubstituted pyrrolo[2,3-d]pyrimidine analog63.29

Data extracted from a study on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, highlighting the potent nanomolar activity achieved with this scaffold.[9]

Experimental Design & Protocols

The evaluation of novel EGFR inhibitors follows a hierarchical workflow, progressing from initial biochemical validation to complex cell-based models. This ensures that resources are focused on compounds with the most promising therapeutic potential.

EGFR_Inhibitor_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Advanced Models biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) ic50 Determine IC₅₀ vs. WT & Mutant EGFR biochem_assay->ic50 Quantify Inhibition cell_prolif Cell Proliferation Assay (e.g., CellTiter-Glo) ic50->cell_prolif Advance Potent Hits cell_lines Test on Cancer Cell Lines (e.g., NCI-H1975) cell_prolif->cell_lines downstream Western Blot for Downstream Signaling (p-ERK) cell_lines->downstream Confirm Mechanism spheroid 3D Spheroid Models downstream->spheroid Validate in 3D animal Xenograft Animal Models spheroid->animal

Caption: General workflow for screening and validating EGFR inhibitors.

This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ system, which measures ADP production as an indicator of kinase activity.[14][15]

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO vehicle control to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of a solution containing the purified EGFR enzyme (either wild-type or a mutant variant) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing a suitable peptide substrate for EGFR and ATP at its Kₘ concentration).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to EGFR activity.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Pyrimidine-Based CDK Inhibitors: Halting the Cell Cycle

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that act as master regulators of the cell cycle and gene transcription.[16] For instance, the CDK2-cyclin E/A complex is crucial for the G1-S phase transition, while the CDK9-cyclin T1 complex regulates transcriptional elongation.[16] Due to their central role in cell proliferation, CDKs are attractive targets for cancer therapy.

Core Scaffold and Key Interactions

The N²,N⁴-disubstituted pyrimidine-2,4-diamine scaffold has emerged as a particularly effective core for developing potent CDK inhibitors.[16][17][18] This structure allows for diverse substitutions at the N² and N⁴ positions, enabling the exploration of different binding pockets and the optimization of selectivity between various CDK family members.

Structure-Activity Relationship Analysis

Intensive SAR studies on this scaffold have provided clear guidance for designing dual CDK2/CDK9 inhibitors.

  • N⁴ Position: A phenyl ring at this position is often favored. Substitutions on this ring can modulate potency.

  • N² Position: The substituent at the N² position is critical for activity and selectivity. Introducing different aromatic or heterocyclic rings can significantly alter the inhibitory profile. For example, in a series of N²,N⁴-disubstituted pyrimidine-2,4-diamines, compound 3g was identified as the most potent CDK2 inhibitor, while compound 3c showed the highest potency against CDK9.[16] This highlights how subtle structural changes can shift selectivity.

Table 2: Comparative Activity of N²,N⁴-Disubstituted Pyrimidine-2,4-Diamine Derivatives. [16]

Compound IDN² SubstituentN⁴ SubstituentCDK2/cyclin A IC₅₀ (nM)CDK9/cyclin T1 IC₅₀ (nM)
1 PhenylPhenyl110120
3c Substituted PhenylSubstituted Phenyl10065
3g Substituted PhenylSubstituted Phenyl83110

Data from a study identifying potent dual CDK2/CDK9 inhibitors, demonstrating how substitutions on the phenyl rings at the N² and N⁴ positions influence potency and selectivity.[16]

Biological Pathway and Inhibition Point

CDK inhibitors exert their anticancer effects by intervening at critical checkpoints in the cell cycle and transcription, ultimately leading to cell cycle arrest and apoptosis.

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcriptional Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2/M Phase S->G2 Arrest RNA_Pol_II RNA Polymerase II Elongation Transcriptional Elongation RNA_Pol_II->Elongation RNA_Pol_II->Elongation Elongation->G2 Arrest CDK2_CyclinE CDK2 / Cyclin E CDK2_CyclinE->G1 CDK9_CyclinT1 CDK9 / Cyclin T1 CDK9_CyclinT1->RNA_Pol_II Inhibitor Pyrimidine-Based Inhibitor Inhibitor->CDK2_CyclinE Inhibition Inhibitor->CDK9_CyclinT1 Inhibition

Caption: Inhibition of CDK2 and CDK9 disrupts both cell cycle progression and transcription.

This assay determines the phase of the cell cycle in which cells are arrested following treatment with a CDK inhibitor.[16][17]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 triple-negative breast cancer cells) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the pyrimidine-based CDK inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the GI₅₀ value) for a specified period (e.g., 24 or 48 hours). Include a DMSO-treated vehicle control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and then fix the cells by resuspending them in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

  • Analysis: Analyze the resulting DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle, comparing treated samples to the control. An accumulation of cells in a specific phase indicates cell cycle arrest.

Pyrimidine-Based Aurora Kinase Inhibitors: Disrupting Mitosis

Aurora kinases (A, B, and C) are key regulators of mitosis, ensuring proper chromosome segregation and cell division.[1][3] Aurora A, in particular, is frequently overexpressed in cancer and is linked to the stabilization of the MYC oncoprotein, a potent driver of tumor growth.[19] Inhibiting Aurora A can thus lead to the degradation of MYC, providing a powerful therapeutic strategy.[19][20]

Core Scaffold and Key Interactions

Through structure-based drug design, a novel class of 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives was developed to specifically inhibit Aurora A.[19][20] This scaffold was designed to induce the "DFG-out" conformation of the kinase, a feature that can enhance inhibitor selectivity.

Structure-Activity Relationship Analysis

The optimization of this scaffold focused on improving both potency and pharmacokinetic properties, such as oral bioavailability.

  • Core Modifications: Replacing the benzene moiety of lead compound 13 with pyridine, or the amide with a sulfonamide, resulted in a significant loss of potency, indicating these features are critical for binding.[19]

  • Pharmacokinetic Optimization: The poor oral bioavailability of compound 13 was addressed through a prodrug strategy. The addition of a phosphate group to create compound 25 resulted in a more soluble molecule that is converted to the active drug in vivo, leading to an 8-fold improvement in oral exposure (AUC).[19]

Table 3: Comparative Activity and Pharmacokinetics of Aurora A Inhibitors. [19][20]

Compound IDKey Structural FeatureAurora A IC₅₀ (nM)NCI-H82 Cell Proliferation IC₅₀ (nM)Oral AUC (F%)
13 Lead Compound< 100< 200Low
20 Benzene replaced with Pyridine> 100--
21 Amide replaced with Sulfonamide> 100--
25 Phosphate Prodrug of 13 --62.3%

Data from a study on pyrimidine-based Aurora A inhibitors, showing how SAR was used to identify critical moieties for potency and how a prodrug strategy improved pharmacokinetics.[19][20]

Logical Relationship: Prodrug Strategy

The path from a potent but poorly bioavailable lead compound to a clinical candidate often involves chemical modifications designed specifically to improve drug-like properties.

Prodrug_Strategy Lead Lead Compound (13) - Potent Aurora A Inhibition - Low Aqueous Solubility Problem Identified Problem: Poor Oral Bioavailability Lead->Problem Strategy Chosen Strategy: Prodrug Approach Problem->Strategy Modification Structural Modification: Add Phosphate Group Strategy->Modification Result Optimized Compound (25) - Increased Solubility - 8-fold Higher Oral AUC Modification->Result

Caption: Logical workflow for improving oral bioavailability using a prodrug strategy.

This assay, often performed using reagents like CellTiter-Glo®, measures the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells.[21]

  • Cell Seeding: Seed a high-MYC expressing cancer cell line (e.g., NCI-H82 small-cell lung cancer cells) into a 96-well, white-walled plate at a predetermined density. Allow cells to adhere and grow for 24 hours.

  • Compound Dosing: Add serial dilutions of the Aurora kinase inhibitor to the wells. Include wells with a vehicle control (DMSO) and wells with no cells for background measurement.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (volume is typically equal to the culture medium volume).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ (or GI₅₀) value.

Overview of Synthetic Strategies

The synthesis of these diverse pyrimidine inhibitors relies on a set of robust and versatile chemical reactions. The 2,4-diaminopyrimidine core, common to many kinase inhibitors, is often constructed via nucleophilic aromatic substitution (SₙAr) reactions starting from a di- or tri-chlorinated pyrimidine.[3][19]

For example, the synthesis can proceed by a sequential substitution where 2,4,6-trichloropyrimidine is reacted first with one amine at the C4 position, followed by a second, different amine at the C2 position, allowing for the introduction of diverse substituents.[3][20] Fused systems like pyrazolo[1,5-a]pyrimidines are typically formed through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[5]

Conclusion and Future Perspectives

The pyrimidine scaffold remains an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. The SAR comparisons presented here for EGFR, CDK, and Aurora kinase inhibitors underscore a common theme: the 2,4-disubstitution pattern is a highly effective template for achieving strong hinge-binding interactions. However, the specific nature of these substituents is what ultimately dictates potency and selectivity against a given target.

Future efforts in this field will likely focus on several key areas:

  • Dual-Target Inhibitors: Designing single molecules that can potently inhibit two distinct oncogenic targets, such as the dual CDK or EGFR/CDK inhibitors, offers a promising strategy to overcome drug resistance and improve therapeutic efficacy.[7][8]

  • Targeting Covalent Inhibition: For targets like EGFR, developing irreversible inhibitors that form a covalent bond with a specific cysteine residue in the active site can provide increased potency and duration of action.

  • Overcoming Resistance: Continued SAR exploration will be essential for developing next-generation inhibitors that are active against emerging resistance mutations in clinically validated targets.

By integrating structure-based design, robust synthetic chemistry, and a hierarchical screening approach, researchers can continue to leverage the remarkable versatility of the pyrimidine core to develop novel and effective targeted therapies for cancer and other diseases.

References

A Researcher's Guide to Pyrimidine Synthesis: Benchmarking Novel Methods Against Traditional Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As an integral component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA[1][2]. Beyond its role in genetics, the pyrimidine scaffold is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and antihypertensive medications[1][3][4].

Given its significance, the efficient and sustainable synthesis of substituted pyrimidines is a central focus of organic chemistry. For decades, classical name reactions have been the workhorses of pyrimidine construction. However, the demands of modern drug development—requiring rapid library synthesis, improved safety profiles, and environmental sustainability—have spurred the development of innovative new methodologies.

This guide provides an in-depth comparison of these new methods against their traditional counterparts. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. By grounding our discussion in experimental data and field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.

I. The Pillars of Pyrimidine Synthesis: Traditional Routes

The classical approaches to pyrimidine synthesis are characterized by condensation reactions, typically involving a 1,3-dicarbonyl compound (or equivalent) and an amidine-containing species. These methods have been refined over a century and remain valuable for their reliability and access to specific substitution patterns.

A. The Biginelli Reaction: A Classic Three-Component Condensation

First reported by Pietro Biginelli in 1891, this one-pot reaction combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) under acidic catalysis to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[5][6]. These DHPMs are not only biologically active but also serve as versatile intermediates for further functionalization.

Mechanistic Insight: The reaction mechanism involves a series of bimolecular reactions. The most widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via intramolecular condensation and dehydration yields the final DHPM product[6][7][8]. The initial condensation between the aldehyde and urea is often the rate-limiting step[6].

Biginelli_Mechanism cluster_start Aldehyde Ar-CHO Iminium N-Acylimine Ion Intermediate Aldehyde->Iminium + H⁺, -H₂O Urea H₂N(C=O)NH₂ Urea->Iminium Ketoester Ethyl Acetoacetate Adduct Open-Chain Adduct Ketoester->Adduct Nucleophilic Attack Iminium->Adduct Product Dihydropyrimidinone (DHPM) Adduct->Product Cyclization & Dehydration

Figure 1: Simplified mechanism of the Biginelli reaction.

Advantages:

  • Operational Simplicity: As a one-pot, three-component reaction, it is highly convergent and efficient.

  • Readily Available Starting Materials: The reactants are generally inexpensive and commercially available.

Limitations:

  • Harsh Conditions: Traditional protocols often require strong acids and high temperatures (reflux), which can limit functional group tolerance.

  • Limited Scope: The classical reaction is somewhat limited in the diversity of all three components.

  • Low Yields: Yields can be moderate to low, particularly with sterically hindered or electronically deactivated aldehydes.

B. The Pinner Synthesis: A Two-Component Approach

The Pinner synthesis involves the condensation of an amidine with a β-keto ester or a 1,3-diketone[9][10][11]. This method is a cornerstone for producing a wide variety of substituted pyrimidines, particularly those that are fully aromatized.

Mechanistic Insight: The reaction proceeds through the nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the remaining carbonyl group, leading to a dihydroxy intermediate which then dehydrates to form the aromatic pyrimidine ring[10][11].

Advantages:

  • Direct Aromatization: Unlike the Biginelli reaction, the Pinner synthesis typically yields the fully aromatic pyrimidine ring directly.

  • Versatility: It allows for the synthesis of diverse substitution patterns on the pyrimidine core.

Limitations:

  • Substrate Availability: Substituted amidines can be less stable or accessible than the simple urea used in the Biginelli reaction.

  • Reaction Conditions: Like the Biginelli reaction, it often requires forcing conditions which may not be compatible with sensitive functional groups.

II. The New Wave: Modern Methods in Pyrimidine Synthesis

Driven by the principles of green chemistry and the need for high-throughput synthesis, modern methods offer significant improvements in efficiency, safety, and environmental impact[12].

A. Green Chemistry Approaches: Microwave and Ultrasound Assistance

The application of alternative energy sources has revolutionized classical reactions. Microwave (MW) irradiation and ultrasound (sonochemistry) provide energy directly to the reacting molecules, leading to dramatic rate enhancements[12][13].

  • Microwave-Assisted Synthesis: By using microwave irradiation, often under solvent-free conditions, the Biginelli reaction and other pyrimidine syntheses can be completed in minutes rather than hours, with significantly improved yields[5][14][15]. This efficiency is crucial for the rapid generation of compound libraries for screening.

  • Ultrasound-Assisted Synthesis: Sonochemistry promotes reactions through acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—which generates localized high temperatures and pressures. This has been successfully applied to produce pyrimidines in aqueous media, enhancing reaction rates and yields while adhering to green chemistry principles[16][17].

Causality of Improvement: The primary reason for the enhanced efficiency of these methods is the rapid and uniform heating (microwaves) or the intense localized energy input (ultrasound), which overcomes activation energy barriers much more effectively than conventional bulk heating[12][18]. This often allows for reactions to proceed at lower overall temperatures or even without a solvent, reducing thermal degradation of products and minimizing waste.

B. Direct C–H Activation: The Atom-Economic Frontier

A paradigm shift in synthesis is the move towards C–H activation, which avoids the need for pre-functionalized starting materials (e.g., organohalides or boronic acids). In the context of pyrimidines, transition-metal catalysts (often palladium or rhodium) can selectively activate C–H bonds on the pyrimidine core or on a coupling partner, allowing for direct arylation, alkylation, or olefination[19][20].

Mechanistic Insight: Palladium-catalyzed C–H arylation, for example, can proceed through a Pd(II)/Pd(IV) cycle. The pyrimidine substrate coordinates to the palladium catalyst, followed by C–H bond cleavage to form a palladacycle intermediate. Oxidative addition of an aryl halide, followed by reductive elimination, forges the new C–C bond and regenerates the active catalyst[19].

Workflow_Comparison cluster_traditional Traditional Synthesis (e.g., Suzuki Coupling) cluster_modern Modern Synthesis (C-H Activation) T_Start Halogenated Pyrimidine T_Step1 Prepare Organometallic Reagent (e.g., Boronic Acid) T_Step2 Stoichiometric Base & Metal Catalyst T_Start->T_Step2 T_Step1->T_Step2 T_Step3 Reaction in Batch Reactor (Hours) T_Step2->T_Step3 T_Step4 Workup & Purification T_Step3->T_Step4 T_Prod Functionalized Pyrimidine T_Step4->T_Prod M_Start Unfunctionalized Pyrimidine M_Step2 Catalytic System M_Start->M_Step2 M_Step1 Coupling Partner (e.g., Aryl Halide) M_Step1->M_Step2 M_Step3 Direct C-H Activation Reaction (Fewer Steps) M_Step2->M_Step3 M_Step4 Workup & Purification M_Step3->M_Step4 M_Prod Functionalized Pyrimidine M_Step4->M_Prod

Figure 2: Logical workflow comparing traditional cross-coupling with modern C-H activation.

Advantages:

  • Atom Economy: Reduces the number of synthetic steps and avoids the generation of stoichiometric byproducts.

  • Novel Disconnections: Enables the synthesis of complex molecules that would be difficult to access via traditional routes.

Limitations:

  • Catalyst Cost & Toxicity: Often relies on expensive and potentially toxic heavy metals.

  • Regioselectivity: Controlling which C–H bond reacts can be a significant challenge.

C. Flow Chemistry: The Scalable and Safe Approach

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters like temperature, pressure, and mixing[21].

Advantages in Pyrimidine Synthesis:

  • Enhanced Safety: Hazardous or exothermic reactions can be performed safely on a small scale within the reactor, minimizing risk.

  • Scalability: Production can be easily scaled up by running the system for longer periods, avoiding the challenges of batch scale-up.

  • Improved Yields & Selectivity: Precise control over reaction conditions often leads to higher yields and fewer side products compared to batch reactions[21][22].

III. Head-to-Head Benchmark: Performance Comparison

To provide a clear benchmark, the following table summarizes the key performance indicators for the discussed synthetic routes.

MethodTypical Yield (%)Reaction TimeConditionsKey AdvantagesKey Limitations
Traditional Biginelli 40 - 75%4 - 24 hoursReflux, Strong AcidSimple, convergent, inexpensive reagentsHarsh conditions, long times, moderate yields[5][6]
Traditional Pinner 50 - 85%2 - 12 hoursReflux, Acid/BaseDirect aromatization, versatileSubstrate stability, harsh conditions[9][11]
Microwave-Assisted 85 - 98%5 - 30 minutesMW irradiation, often solvent-freeExtremely fast, high yields, green[14][15][18]Requires specialized equipment, scalability can be an issue
Ultrasound-Assisted 80 - 95%30 - 90 minutesSonication, often in aqueous mediaGreen solvent, good yields, simple setup[16][17]Less common than MW, potential for substrate degradation
C–H Activation 60 - 90%1 - 12 hoursMetal catalyst, high temperatureHigh atom economy, novel structuresExpensive/toxic catalysts, regioselectivity challenges[19]
Flow Chemistry 80 - 99%ContinuousControlled T/P in reactorSafe, scalable, high purity, reproducible[21][22]High initial equipment cost, potential for clogging

IV. Experimental Protocols: A Practical Comparison

To illustrate the practical differences, we provide validated protocols for a traditional and a modern synthesis of a representative dihydropyrimidinone.

Protocol 1: Traditional Acid-Catalyzed Biginelli Reaction

Objective: To synthesize 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.2 mL)

  • Round-bottom flask (100 mL), reflux condenser, heating mantle

Procedure:

  • Combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in a 100 mL round-bottom flask containing 20 mL of ethanol.

  • Add 0.2 mL of concentrated HCl to the mixture with stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

  • Dry the product under vacuum. Expected yield: ~65-75%.

Self-Validation: The protocol is self-validating through the clear physical changes (precipitation) and the standard purification (recrystallization) and characterization steps (TLC, melting point, NMR) that confirm product formation and purity.

Protocol 2: Microwave-Assisted Solvent-Free Biginelli Reaction

Objective: To synthesize 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one using a green chemistry approach[23].

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Catalytic amount of morpholine (0.04 g, 0.5 mmol) (or another suitable catalyst)

  • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

  • Scientific microwave reactor

Procedure:

  • In a 10 mL microwave-safe vessel, place benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of morpholine.

  • Seal the vessel and place it in the cavity of the microwave reactor.

  • Set the reaction parameters: irradiate at 100-120 °C for 10 minutes with continuous stirring.

  • After the irradiation cycle is complete, cool the vessel to room temperature.

  • Add 15 mL of cold water to the solidified reaction mixture and stir vigorously.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold water (2 x 15 mL) and a small amount of cold ethanol.

  • Dry the product under vacuum. No further purification is typically needed. Expected yield: >90%.

Self-Validation: The trustworthiness of this protocol lies in its efficiency and purity. The reaction goes to completion in a short time, and the product often precipitates in high purity, which can be verified by melting point and spectroscopic analysis against known standards.

V. Conclusion and Future Outlook

While traditional methods like the Biginelli and Pinner reactions remain valuable for their simplicity and reliability, the landscape of pyrimidine synthesis is clearly shifting. Modern methods offer compelling advantages in terms of speed, efficiency, safety, and sustainability[12][23].

For drug development professionals, microwave-assisted and flow chemistry techniques are particularly transformative, enabling high-throughput synthesis and seamless scalability from the lab bench to pilot plant production. For academic researchers, C–H activation opens up new avenues for creating molecular complexity with unprecedented efficiency.

The future of pyrimidine synthesis will likely involve a synergistic approach, combining the strategic advantages of multicomponent reactions with the efficiency of enabling technologies like flow chemistry and photochemistry. As the field continues to evolve, the principles of green chemistry and atom economy will undoubtedly guide the development of the next generation of synthetic routes to these vital heterocyclic compounds.

References

The Synthesis of Pyrimidines: A Comparative Guide to Conventional and Green Chemistry Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of bioactive compounds and pharmaceuticals, including anticancer, antiviral, and antibacterial agents.[1][2] The synthesis of these vital heterocycles has traditionally relied on methods that, while effective, often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste.[3][4] In alignment with the principles of green chemistry, a paradigm shift towards more sustainable and environmentally benign synthetic strategies is not only desirable but essential for the future of drug development.[5][6]

This guide provides a comparative analysis of conventional and green chemistry approaches for the synthesis of pyrimidines. We will delve into the mechanistic underpinnings of classical methods, explore the innovative techniques that define green synthesis, and present experimental data to offer a clear, objective comparison of their performance.

Conventional Synthesis of Pyrimidines: The Established Routes

For decades, the synthesis of pyrimidines has been dominated by a few robust and well-understood reactions. These methods, while foundational, often come with significant environmental and safety drawbacks.

The Biginelli Reaction: A Classic Multicomponent Synthesis

One of the most prominent conventional methods is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[7][8] This acid-catalyzed reaction has been a workhorse for the synthesis of dihydropyrimidinones (DHPMs), valuable intermediates in drug discovery.

Mechanism: The reaction is believed to proceed through the formation of an acylimine intermediate from the aldehyde and urea, which then undergoes a Michael addition with the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidine core.

Drawbacks: The classical Biginelli reaction often requires strong acid catalysts, harsh reflux conditions, and long reaction times, leading to low energy efficiency and the use of volatile organic solvents.[9]

The Pinner Synthesis: A Stepwise Approach

The Pinner synthesis offers a more controlled, stepwise approach to pyrimidine synthesis. It typically involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether, which is then reacted with an amine source to construct the pyrimidine ring.

Drawbacks: This method often involves multiple steps, leading to lower overall yields and increased waste generation. The use of strong acids and anhydrous conditions can also pose safety challenges.

Green Chemistry Approaches: A Sustainable Revolution

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[10][11] In the context of pyrimidine synthesis, this has led to the development of innovative methods that are more efficient, safer, and environmentally friendly.[3][12]

Microwave-Assisted Synthesis: Accelerating Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields.[2][13] In the context of the Biginelli reaction, microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials.[7]

Causality: The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to a rapid increase in temperature and localized superheating that can accelerate reaction rates.[2] This avoids the often slow and inefficient heat transfer associated with conventional oil baths.

Ultrasound-Assisted Synthesis: The Power of Cavitation

Ultrasonic irradiation provides another energy-efficient alternative to conventional heating.[14] The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[15] This process generates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions.

Advantages: Ultrasound-assisted synthesis often leads to shorter reaction times, higher yields, and can be performed at lower overall temperatures compared to conventional methods.[15][16]

Multicomponent Reactions in Green Solvents: A One-Pot Wonder

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently atom-economical and efficient.[17][18] Performing these reactions in green solvents such as water, ionic liquids, or deep eutectic solvents (DESs) further enhances their sustainability.[19][20][21]

Ionic Liquids and Deep Eutectic Solvents: These novel solvent systems offer unique properties such as low volatility, high thermal stability, and tunable polarity, making them attractive alternatives to traditional organic solvents.[22][23][24] In some cases, they can also act as catalysts, simplifying the reaction setup.[19][25]

Comparative Performance Data

To provide a clear comparison, the following table summarizes key performance indicators for the synthesis of a representative dihydropyrimidinone via conventional and green methods.

MethodCatalystSolventReaction TimeYield (%)
Conventional Biginelli HClEthanol18 hours60-70
Microwave-Assisted Sulfamic AcidSolvent-free5-10 minutes85-95[7]
Ultrasound-Assisted MorpholineWater20-30 minutes80-90[7]
Deep Eutectic Solvent Choline Chloride/PTSADES40 minutes>90[19]

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Biginelli Reaction

This protocol describes the synthesis of dihydropyrimidin-2(1H)-ones using microwave irradiation under solvent-free conditions.[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Sulfamic acid (20 mol%)[7]

  • Domestic microwave oven

Procedure:

  • In a beaker, thoroughly mix the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and sulfamic acid.

  • Place the beaker in a domestic microwave oven and irradiate at a power of 600W for the time specified in the comparative data table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add cold water to the solidified mixture and stir.

  • Filter the solid product, wash with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Ultrasound-Assisted Synthesis of Tetrahydropyrimidine-5-carbonitriles

This protocol details the synthesis of 6-amino-4-(aryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles in an aqueous medium using ultrasound irradiation.[7]

Materials:

  • Substituted aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Urea or thiourea (1 mmol)

  • Morpholine (0.5 mmol)[7]

  • Water (10 mL)

  • Ultrasonic bath

Procedure:

  • In a reaction vessel, combine the substituted aldehyde, malononitrile, and urea (or thiourea) in water.

  • Add a catalytic amount of morpholine to the mixture.[7]

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 20-30 minutes.[7]

  • Upon completion, the solid product will precipitate from the aqueous solution.

  • Filter the precipitate, wash with cold water, and dry to obtain the pure product.

Visualizing the Synthetic Pathways

To better illustrate the workflows, the following diagrams outline the key steps in both conventional and green synthesis approaches.

G cluster_0 Conventional Biginelli Reaction Reactants (Aldehyde, Ketoester, Urea) Reactants (Aldehyde, Ketoester, Urea) Mixing in Ethanol Mixing in Ethanol Reactants (Aldehyde, Ketoester, Urea)->Mixing in Ethanol Step 1 Addition of HCl Addition of HCl Mixing in Ethanol->Addition of HCl Step 2 Reflux (18 hours) Reflux (18 hours) Addition of HCl->Reflux (18 hours) Step 3 Work-up & Purification Work-up & Purification Reflux (18 hours)->Work-up & Purification Step 4 Product Product Work-up & Purification->Product Step 5 G cluster_1 Microwave-Assisted Green Synthesis Reactants & Catalyst Reactants & Catalyst Solvent-Free Mixing Solvent-Free Mixing Reactants & Catalyst->Solvent-Free Mixing Step 1 Microwave Irradiation (5-10 min) Microwave Irradiation (5-10 min) Solvent-Free Mixing->Microwave Irradiation (5-10 min) Step 2 Cooling & Precipitation Cooling & Precipitation Microwave Irradiation (5-10 min)->Cooling & Precipitation Step 3 Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Step 4 Pure Product Pure Product Filtration & Washing->Pure Product Step 5

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-2-methyl-6-(methylthio)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-2-methyl-6-(methylthio)pyrimidine (CAS No: 17119-73-2), a compound frequently utilized in pharmaceutical and agrochemical synthesis.[1] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While some safety data sheets (SDS) may classify this specific compound as non-hazardous, it is prudent to handle it and its structural analogs with caution, assuming potential for irritation and harm upon exposure. Structurally similar compounds, such as other chlorinated pyrimidines, are known to be irritants. Therefore, it is essential to treat this compound as hazardous.

Assumed Hazard Profile:

Hazard TypeDescriptionRationale
Skin Irritation May cause irritation upon direct contact.Chlorinated organic compounds can be irritating to the skin.
Eye Irritation May cause serious eye irritation.As with many chemical powders and solutions, direct contact can lead to irritation.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Fine powders can be easily inhaled, leading to irritation of the mucous membranes.
Environmental Hazard Potential for harm to aquatic life.Chlorinated and sulfur-containing organic compounds can be persistent and toxic to aquatic organisms.
Essential Personal Protective Equipment (PPE)

All handling and disposal-related activities must be conducted while wearing appropriate PPE to minimize exposure risks.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against splashes, dust, and fumes.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent direct skin contact.
Body Protection A laboratory coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with appropriate filters.Required when handling the compound as a powder or if aerosols may be generated.

All operations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed environmental waste management company. In-lab chemical neutralization is not advised without validated, substance-specific protocols and a thorough risk assessment by qualified personnel.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Designated Waste Container : Use a clearly labeled, leak-proof, and chemically compatible container for collecting all waste containing this compound. The container must be labeled with "Hazardous Waste" and the full chemical name.[2]

  • Waste Streams : Maintain separate waste containers for different types of waste to prevent potentially hazardous reactions. Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.

    • Solid Waste : Collect all contaminated solid materials, such as gloves, weighing paper, and absorbent pads, in a dedicated, labeled hazardous waste container.

    • Liquid Waste : If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility is confirmed.

    • Sharps Waste : Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[2]

  • Empty Containers : Triple rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

Container Management and Storage

Proper container management is crucial to prevent leaks and spills.

  • Container Type : Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container.

  • Labeling : Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name, accumulation start date, and associated hazards.

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials. The storage area should have secondary containment.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Spill Management

In the event of a spill, immediate action is required to mitigate risks.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collect : Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's EHS department.

Scientific Insights into Disposal Chemistry

While in-lab neutralization is not recommended as a standard procedure, understanding the chemical reactivity of this compound can inform professional disposal methods and highlight the importance of proper waste segregation. This compound possesses two key reactive sites: the chloro group on the pyrimidine ring and the methylthio group.

  • Organohalogen Reactivity : The chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution. In theory, hydrolysis with a strong base could replace the chlorine with a hydroxyl group, reducing its toxicity. However, such reactions can be complex and may produce hazardous byproducts. Professional disposal facilities may use high-temperature incineration with flue gas scrubbing to manage chlorinated organic waste, which is an effective method for complete destruction.[3] The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of chlorinated hydrocarbons, which are managed as hazardous waste.[4][5]

  • Organosulfur Reactivity : The methylthio group can be oxidized. Oxidative desulfurization is a known method to convert organosulfur compounds into more polar sulfoxides and sulfones, which can be more amenable to removal from waste streams.[6][7] Reagents like hydrogen peroxide or Fenton's reagent can be used for this purpose, but their use in a laboratory setting for waste treatment requires careful control of reaction conditions to prevent runaway reactions.[6][8]

The following diagram illustrates the decision workflow for the proper disposal of this compound, emphasizing safety and compliance.

G start Generation of This compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe container Select a Labeled, Compatible Waste Container ppe->container segregate Segregate from Incompatible Waste (e.g., Strong Oxidizers) container->segregate storage Store in a Designated Satellite Accumulation Area with Secondary Containment segregate->storage spill Spill Occurs? storage->spill spill_response Small Spill: Absorb with Inert Material, Collect as Hazardous Waste spill->spill_response Yes ehs_contact Contact EHS for Waste Pickup and Disposal spill->ehs_contact No spill_response->storage end Compliant Disposal ehs_contact->end

Caption: Disposal Decision Workflow

References

Personal protective equipment for handling 4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Chloro-2-methyl-6-(methylthio)pyrimidine

An Essential Protocol for Laboratory Safety and Operational Integrity

Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the well-being of our laboratory personnel is paramount. This guide provides a comprehensive, actionable framework for the safe handling of this compound, a versatile pyrimidine derivative utilized in pharmaceutical and agrochemical research.[1] Adherence to these protocols is not merely a matter of compliance but a cornerstone of responsible scientific practice.

Hazard Identification and Risk Assessment: A Proactive Stance

This compound is classified as a hazardous substance. Understanding its specific risks is the first step toward mitigating them.

Primary Hazards:

  • Skin Corrosion/Irritation: This chemical can cause severe skin burns.[2]

  • Serious Eye Damage/Irritation: Direct contact can lead to serious eye damage.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.

A thorough risk assessment should be conducted before any new procedure involving this compound. Consider the quantity being used, the potential for aerosol generation, and the duration of exposure. All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses when there is a risk of splashing.[4]To protect against splashes and airborne particles that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use. A flame-resistant lab coat or impervious clothing.[4]To prevent skin contact, which can result in severe burns.[2]
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges is necessary.[4][5]To prevent the inhalation of dust or vapors that may cause respiratory irritation.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for both safety and experimental reproducibility. The following protocols for weighing the solid compound and preparing solutions are designed to minimize exposure and prevent contamination.

Protocol for Weighing Solid Compound:
  • Preparation: Don all required PPE as detailed in the table above.

  • Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[3]

  • Handling: Use anti-static weighing paper or a tared container to handle the solid.

  • Cleaning: After use, clean the spatula and the weighing area with a suitable solvent-moistened wipe (e.g., 70% ethanol).

  • Waste Disposal: Treat all disposable materials that have come into contact with the chemical as contaminated waste.[3]

Protocol for Preparing Stock Solutions:
  • Location: Conduct all solution preparation within a certified chemical fume hood.[3]

  • Procedure: Slowly add the solvent to the solid compound to prevent splashing.

  • Sonication (if required): If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.[3]

  • Labeling: Clearly label the resulting solution with the compound's name, concentration, solvent, date of preparation, and your initials.

The following diagram illustrates the logical flow of the handling process, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood Ensure Safety weigh Weigh Solid prep_fume_hood->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution If applicable decontaminate Decontaminate Surfaces weigh->decontaminate After weighing prepare_solution->decontaminate After preparation dispose Dispose of Waste decontaminate->dispose Properly segregate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.